molecular formula C20H19NO4 B2370036 1-Fmoc-3-azetidine acetic acid CAS No. 959236-89-6

1-Fmoc-3-azetidine acetic acid

Cat. No.: B2370036
CAS No.: 959236-89-6
M. Wt: 337.375
InChI Key: RKRHXPLYZMPRAA-UHFFFAOYSA-N
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Description

1-Fmoc-3-azetidine acetic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRHXPLYZMPRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-89-6
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid
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Foundational & Exploratory

A-Z Guide to 1-Fmoc-3-Azetidine Acetic Acid: Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fmoc-3-azetidine acetic acid is a crucial building block in medicinal chemistry and peptide synthesis, prized for the conformational rigidity imparted by its strained four-membered azetidine ring. This guide provides a comprehensive overview of the synthesis and purification of this compound, delving into the underlying chemical principles and offering detailed, field-tested protocols. We will explore a common synthetic route starting from 1-Boc-3-azetidinone, proceeding through a Horner-Wadsworth-Emmons reaction, subsequent reduction, and ultimately Fmoc protection. Emphasis is placed on the critical aspects of purification, including chromatography and recrystallization, to yield a final product of high purity suitable for demanding applications such as solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Azetidine Scaffolds

Azetidine-containing compounds have garnered significant attention in drug discovery. The inherent strain of the four-membered ring introduces unique conformational constraints on molecules, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. Specifically, this compound serves as a valuable non-natural amino acid analogue for incorporation into peptides and peptidomimetics. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is ideal for SPPS, allowing for selective deprotection under mild basic conditions, which facilitates the efficient assembly of complex peptide chains.[1]

Retrosynthetic Analysis and Strategy

A logical synthetic approach to this compound begins with a commercially available and stable precursor. A common and effective strategy involves the elaboration of the acetic acid side chain from a suitable functional group on the azetidine ring, followed by the introduction of the Fmoc protecting group.

Our chosen route, detailed below, starts with 1-Boc-3-azetidinone and leverages a Horner-Wadsworth-Emmons reaction to introduce a carboxymethylidene group. This is followed by reduction of the double bond and hydrolysis of the resulting ester to afford the carboxylic acid. The final step involves the protection of the azetidine nitrogen with the Fmoc group.

Synthesis Pathway

The synthesis of this compound can be accomplished in a multi-step sequence, with each step requiring careful control of reaction conditions to ensure high yields and purity.

Synthesis_Pathway A 1-Boc-3-azetidinone B tert-Butyl 3-(carboxymethylidene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons (e.g., Triethyl phosphonoacetate, NaH) C tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylate B->C Reduction (e.g., H2, Pd/C) D 3-Azetidine Acetic Acid (as salt) C->D Boc Deprotection & Ester Hydrolysis (e.g., TFA, then NaOH) E This compound D->E Fmoc Protection (e.g., Fmoc-OSu, NaHCO3)

Caption: Synthetic pathway for this compound.

Step 1: Horner-Wadsworth-Emmons Reaction

The synthesis commences with the olefination of 1-Boc-3-azetidinone. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming the carbon-carbon double bond with good control.[2]

  • Causality: The HWE reaction is favored over the Wittig reaction in this context due to the ease of removal of the water-soluble phosphate byproduct, simplifying the workup procedure. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the phosphonate ester, generating the nucleophilic carbanion required for the reaction.

Step 2: Reduction of the Alkene

The exocyclic double bond introduced in the previous step is then reduced to a single bond. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Causality: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenation of alkenes. The reaction is typically carried out under an atmosphere of hydrogen gas. The Boc protecting group is stable under these neutral conditions.

Step 3: Boc Deprotection and Ester Hydrolysis

With the carbon skeleton in place, the next stage involves the removal of the Boc protecting group and the hydrolysis of the ester to the desired carboxylic acid.

  • Causality: Trifluoroacetic acid (TFA) is commonly used for the cleavage of Boc groups. Following Boc deprotection, the ester can be hydrolyzed under basic conditions, typically using an aqueous solution of sodium hydroxide.[3] This two-step deprotection-hydrolysis sequence is often practical. It is important to note that ester hydrolysis can be incompatible with the Fmoc protecting group under basic conditions, hence the strategic placement of Fmoc protection as the final step.[4]

Step 4: Fmoc Protection

The final step is the protection of the secondary amine of the azetidine ring with the Fmoc group.

  • Causality: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a widely used and efficient reagent for introducing the Fmoc group. The reaction is typically carried out in a biphasic system or in a mixture of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid generated during the reaction and to ensure the amine is in its nucleophilic free base form.[5]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol 4.1: Synthesis of tert-Butyl 3-(carboxymethylidene)azetidine-1-carboxylate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 1-Boc-3-azetidinone in dry THF.[2]

  • Let the reaction warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4.2: Synthesis of tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylate
  • Dissolve the product from Protocol 4.1 in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product.

Protocol 4.3: Synthesis of 3-Azetidine Acetic Acid Hydrochloride
  • Dissolve the product from Protocol 4.2 in dichloromethane (DCM).

  • Add an excess of a solution of HCl in dioxane or trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum.

Protocol 4.4: Synthesis of this compound
  • Dissolve 3-azetidine acetic acid hydrochloride in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.[5]

  • Cool the solution to 0-5 °C and slowly add a solution of Fmoc-OSu in dioxane.[5]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[5]

  • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5]

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[5]

  • Extract the precipitated product with ethyl acetate.[5]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

Purification Strategies

The purity of this compound is paramount for its successful application, particularly in peptide synthesis where impurities can lead to the formation of deletion sequences or capped peptides.[6]

Chromatographic Purification

Flash column chromatography is a standard method for purifying the intermediates and the final product.

Compound Stationary Phase Mobile Phase System (Typical)
tert-Butyl 3-(carboxymethylidene)azetidine-1-carboxylateSilica GelHexane/Ethyl Acetate Gradient
tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylateSilica GelHexane/Ethyl Acetate Gradient
This compoundSilica GelDichloromethane/Methanol with 0.1% Acetic Acid

Note: The addition of a small amount of acetic acid to the mobile phase for the final product can help to suppress the ionization of the carboxylic acid and improve the peak shape during chromatography. However, residual acetic acid can be problematic for subsequent applications.[7]

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent system is critical.

  • Rationale: A good recrystallization solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For Fmoc-protected amino acids, common solvent systems include ethyl acetate/hexane or ethanol/water.[8][9]

Purification_Workflow A Crude this compound B Primary Purification (Flash Column Chromatography) A->B C Purity Analysis (HPLC, NMR) B->C D Recrystallization C->D If purity < desired G Pure this compound C->G If purity meets spec E Final Purity Analysis (HPLC >99%) D->E E->D If further purification needed E->G If purity meets spec F Drying under Vacuum

Caption: General purification and analysis workflow.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. A purity of ≥99% is often required for peptide synthesis.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with literature values. The melting point for 1-Fmoc-azetidine-3-carboxylic acid is reported to be in the range of 162-165 °C.[1]

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and purification to obtain a product of high quality. The protocols and rationale outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in peptide chemistry and drug discovery. The emphasis on understanding the causality behind each experimental choice is intended to empower scientists to troubleshoot and adapt these methods to their specific needs.

References

Introduction: The Role of Constrained Scaffolds in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Fmoc-3-azetidineacetic Acid: A Core Component for Advanced Peptide Synthesis

In the landscape of peptide chemistry and drug development, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can confer enhanced enzymatic stability, improved receptor affinity, and unique conformational constraints. Among these valuable building blocks, 1-Fmoc-3-azetidineacetic acid has emerged as a significant tool for introducing a constrained, four-membered ring system into a peptide backbone.

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and application of 1-Fmoc-3-azetidineacetic acid. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying chemical principles and strategic considerations that enable its successful application, ensuring a blend of technical accuracy and field-proven insight.

PART 1: Structural Analysis and Physicochemical Properties

The unique bioactivity of peptides incorporating 1-Fmoc-3-azetidineacetic acid stems directly from its distinct molecular architecture. The structure features a central azetidine ring, which acts as a rigid spacer, flanked by an N-terminal Fmoc protecting group and a C-terminal acetic acid moiety.

Chemical Structure

The IUPAC name for this compound is 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-acetic acid.[1] The structure combines the base-lability of the Fmoc group, essential for orthogonal solid-phase peptide synthesis (SPPS), with the conformational rigidity of the azetidine ring.

Caption: Logical components of 1-Fmoc-3-azetidineacetic acid.

A more precise representation is the SMILES string: OC(=O)CC1CN(C1)C(=O)OCC2c3ccccc3-c4ccccc24.[2]

Physicochemical Data

The compound is typically supplied as a white to off-white powder, a physical state amenable to standard laboratory handling and weighing for synthesis.[3][4] Key quantitative properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 193693-64-0[1][3]
Molecular Formula C₁₉H₁₇NO₄[3]
Molecular Weight 323.35 g/mol [3][4]
Appearance White or off-white powder[3]
Melting Point 162 - 165 °C[3][4]
Purity (HPLC) ≥98.0%[2]
Solubility Soluble in common organic solvents used in SPPS such as DMF and NMP. Quantitative solubility data is not widely published and should be determined empirically for specific concentrations and solvent systems.[5]
Storage Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[2][6]

PART 2: Synthesis Pathway

While 1-Fmoc-3-azetidineacetic acid is commercially available, understanding its synthesis is valuable for specialized applications or custom modifications. A specific, detailed protocol is not commonly published, but a plausible and scientifically sound route can be constructed from established methodologies for synthesizing azetidine derivatives and applying Fmoc protection.

A representative synthesis would logically proceed in three main stages:

  • Formation of a Protected Azetidine Precursor: Starting from a commercially available material like N-Boc-azetidin-3-one.

  • Introduction of the Acetic Acid Moiety: Using a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by hydrogenation.[7]

  • Protecting Group Exchange: Removal of the Boc group and subsequent installation of the Fmoc group.

Representative Synthesis Protocol

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for converting ketones into α,β-unsaturated esters, creating the carbon backbone for the acetic acid side chain.[7]

  • To a solution of N-Boc-azetidin-3-one in an anhydrous aprotic solvent (e.g., THF), add triethyl phosphonoacetate.

  • Cool the mixture to 0°C and add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the ketone.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product via column chromatography to yield the α,β-unsaturated ester.

Step 2: Reduction to Methyl (N-Boc-azetidin-3-yl)acetate

  • Rationale: Catalytic hydrogenation is a standard and clean method for reducing the carbon-carbon double bond without affecting the ester or the Boc protecting group.

  • Dissolve the unsaturated ester from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC/LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Saponification and Fmoc Protection

  • Rationale: This two-step, one-pot sequence first deprotects the carboxyl group via saponification, then removes the Boc group under acidic conditions, and finally protects the free amine with the Fmoc group.

  • Saponification: Dissolve the ester from Step 2 in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed. Acidify the mixture to pH ~3 with dilute HCl.

  • Boc Deprotection: Extract the N-Boc-3-azetidineacetic acid into an organic solvent. Remove the solvent and treat the residue with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group.

  • Fmoc Protection: After removing the TFA/DCM under vacuum, dissolve the resulting crude amine salt in a mixture of dioxane and aqueous sodium bicarbonate. Cool to 0°C and add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4]

  • Stir the reaction overnight, allowing it to warm to room temperature.

  • Acidify the reaction mixture and extract the final product, 1-Fmoc-3-azetidineacetic acid, with ethyl acetate. Purify by recrystallization or column chromatography.

PART 3: Applications in Peptide Synthesis and Drug Discovery

The primary utility of 1-Fmoc-3-azetidineacetic acid is as a building block in Fmoc-based SPPS.[8] Its incorporation serves several strategic purposes:

  • Conformational Constraint: The rigid azetidine ring restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a more defined and potentially more active conformation.

  • Enhanced Stability: The non-natural structure can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[9]

  • Scaffold for Further Modification: The azetidine ring can serve as a unique scaffold for creating novel peptide architectures.[10]

  • Linker Technology: Beyond direct peptide incorporation, this molecule is used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where its defined length and rigidity are advantageous.[11]

PART 4: Experimental Protocols for SPPS

The successful incorporation of 1-Fmoc-3-azetidineacetic acid into a growing peptide chain requires careful consideration of coupling conditions due to the potential for steric hindrance associated with the cyclic structure.

Workflow for a Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the manual steps for coupling 1-Fmoc-3-azetidineacetic acid onto a resin-bound peptide with a free N-terminal amine.

spss_workflow Resin Start: Resin-Bound Peptide (with free NH2-terminus) Wash1 Step 2: Washing (Remove piperidine, adducts) Resin->Wash1 Deprotection Step 1: Fmoc Deprotection (if applicable, for previous residue) Activation Step 3: Pre-activation Fmoc-Azetidine-OH + HATU + DIPEA in DMF Wash1->Activation Parallel Step Coupling Step 4: Coupling Reaction Add activated mixture to resin Wash1->Coupling Activation->Coupling Add to resin Wash2 Step 5: Final Washing (Remove excess reagents) Coupling->Wash2 NextCycle Ready for Next Cycle (Deprotection of Azetidine Fmoc) Wash2->NextCycle

Caption: Standard workflow for one coupling cycle in Fmoc-SPPS.

Detailed Step-by-Step Coupling Protocol

Materials:

  • Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin, 0.1 mmol scale)

  • 1-Fmoc-3-azetidineacetic acid (4 eq., 0.4 mmol, ~129 mg)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3.9 eq., 0.39 mmol, ~148 mg)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, ~139 µL)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes in a suitable reaction vessel.

    • If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of the free primary amine.[6]

  • Amino Acid Activation (Pre-activation):

    • Rationale: Pre-activating the carboxylic acid is crucial, especially for potentially hindered amino acids. HATU is a highly effective uronium-based coupling reagent that rapidly forms a reactive ester, minimizing racemization.[3][12]

    • In a separate vial, dissolve 1-Fmoc-3-azetidineacetic acid and HATU in DMF (~2 mL).

    • Add DIPEA to the solution. The presence of this non-nucleophilic base is essential to deprotonate the carboxylic acid and facilitate the activation.

    • Allow the activation mixture to stand for 1-5 minutes at room temperature. A color change (typically to yellow) may be observed.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

    • Causality Note: While standard couplings are often shorter, a longer reaction time is a prudent starting point for non-natural amino acids to ensure the reaction proceeds to completion.[3]

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a successful coupling (no free primary amine remains).

    • If the test is positive, a second coupling (double coupling) may be necessary by repeating steps 2 and 3 with fresh reagents.[3]

    • Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all soluble reagents and byproducts.

The resin is now ready for the deprotection of the newly added Fmoc group to continue the peptide sequence.

Conclusion

1-Fmoc-3-azetidineacetic acid is more than just another protected amino acid; it is a specialized tool that empowers chemists to impose specific, beneficial constraints on peptide structures. Its rigid four-membered ring can pre-organize a peptide backbone for enhanced receptor binding and provide steric shielding against enzymatic cleavage. By understanding its fundamental properties and employing optimized coupling protocols, researchers can effectively leverage this building block to advance the frontiers of peptide-based drug discovery, moving beyond the limitations of natural amino acid palettes to create novel therapeutics with superior performance profiles.

References

  • Wiley-VCH. (2008). Supporting Information. Available at: [Link]

  • Cusabio. (n.d.). Fmoc-Azetidine-3-carboxylicacid. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, Fmoc-l-azetidine-3-carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]

  • IRIS Biotech. (n.d.). Supporting Information. Available at: [Link]

  • Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Vaskó, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]

  • Google Patents. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. Available at: [Link]

  • Forest Products Laboratory. (n.d.). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Available at: [Link]

Sources

Spectroscopic Characterization of 1-Fmoc-3-azetidine acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Fmoc-3-azetidine acetic acid (CAS No. 959236-89-6) is a specialized building block utilized in the synthesis of peptides and peptidomimetics. Its rigid azetidine core imparts unique conformational constraints on peptide backbones, a feature of significant interest in drug discovery for enhancing stability, potency, and selectivity of therapeutic peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

Accurate and comprehensive characterization of this reagent is paramount to ensure its identity, purity, and stability, thereby guaranteeing the integrity of the final synthesized peptides. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

It is important to note that publicly available, experimentally derived spectra for this specific compound are scarce. Therefore, this guide is based on predicted data and the well-established spectroscopic principles for the constituent functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

The Rationale Behind NMR Analysis

For a molecule like this compound, ¹H NMR is used to confirm the presence and connectivity of all proton-bearing groups, from the aromatic protons of the Fmoc group to the aliphatic protons of the azetidine ring and the acetic acid moiety. The integration of the signals provides a quantitative measure of the number of protons in each environment. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons like those in the carbonyl groups, which are invisible in ¹H NMR.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended as a guide for spectral interpretation.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~7.7-7.8Multiplet2HAromatic (Fmoc)
~7.5-7.6Multiplet2HAromatic (Fmoc)
~7.3-7.4Multiplet4HAromatic (Fmoc)
~4.2-4.4Multiplet3HFmoc (-CH-CH₂-O-)
~3.8-4.1Multiplet4HAzetidine ring protons (-CH₂-N-CH₂-)
~2.8-3.0Multiplet1HAzetidine ring proton (-CH-)
~2.5-2.7Multiplet2HAcetic acid (-CH₂-COOH)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~175-178Carboxylic acid (-C OOH)
~156-158Carbamate (-O-C O-N-)
~143-145Aromatic (Fmoc, quaternary)
~141-142Aromatic (Fmoc, quaternary)
~127-128Aromatic (Fmoc)
~125-126Aromatic (Fmoc)
~120-121Aromatic (Fmoc)
~66-68Fmoc (-O-C H₂-)
~50-55Azetidine ring (-C H₂-N-C H₂-)
~47-49Fmoc (-C H-)
~35-38Acetic acid (-C H₂-COOH)
~30-33Azetidine ring (-C H-)
Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like this compound.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with key sample resonances.[3][4]

    • Ensure complete dissolution. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity. This is an iterative process of adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) is used.

    • After the ¹H spectrum is obtained, set up the ¹³C NMR experiment. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

    • The number of scans for ¹³C NMR will be significantly higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate (¹H) calibrate->integrate

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed.

The Rationale Behind IR Analysis

For this compound, IR spectroscopy is an excellent tool for confirming the presence of key functional groups. The carboxylic acid group has very distinct, broad O-H and sharp C=O stretching vibrations. The Fmoc group's carbamate C=O stretch and the aromatic C-H and C=C stretches are also readily identifiable. This makes IR a valuable technique for quick identity confirmation and for monitoring chemical reactions, such as the deprotection of the Fmoc group.

Expected IR Data

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)Carboxylic AcidO-H stretch
~3060Aromatic (Fmoc)C-H stretch
~2950Aliphatic (Azetidine, Acetic Acid)C-H stretch
~1730-1700Carboxylic AcidC=O stretch
~1690Carbamate (Fmoc)C=O stretch
~1600, ~1480, ~1450Aromatic (Fmoc)C=C stretch
~1250-1000Carboxylic Acid, CarbamateC-O stretch
~760, ~740Aromatic (Fmoc)C-H out-of-plane bend
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum with nothing on the ATR crystal. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[5]

    • Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample.

    • Clean the ATR crystal thoroughly with a suitable solvent to prepare for the next sample.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Cleanup clean Clean ATR Crystal background Acquire Background Spectrum clean->background load_sample Load Sample onto Crystal background->load_sample acquire_sample Acquire Sample Spectrum load_sample->acquire_sample process Generate Absorbance Spectrum acquire_sample->process cleanup Clean Crystal process->cleanup MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution calibrate Calibrate Mass Spectrometer prepare_sol->calibrate infuse Infuse Sample into ESI Source calibrate->infuse acquire_ms Acquire Mass Spectrum (MS1) infuse->acquire_ms acquire_msms Acquire Tandem MS Spectrum (MS/MS) acquire_ms->acquire_msms analyze Analyze Spectra for m/z Values acquire_msms->analyze compare Compare with Theoretical Values analyze->compare

Workflow for ESI-MS Spectrometric Analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of tools for the characterization of this compound. NMR spectroscopy offers definitive structural elucidation, IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight with high precision. Adherence to the principles and protocols outlined in this guide will enable researchers to confidently verify the identity and purity of this important synthetic building block, ensuring the quality and reproducibility of their downstream applications in peptide synthesis and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
  • PubMed. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. [Link]
  • University of Leicester. NMR Sample Preparation. [Link]
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]
  • UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]
  • PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]
  • University College London. Sample Preparation. [Link]
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
  • Edubirdie. FTIR-ATR | Study Guide. [Link]
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
  • ResearchGate. Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of.... [Link]
  • Chemistry LibreTexts. Lab 7: Electrospray Mass Spectrometry. [Link]
  • Wiley-VCH. Supporting Information. [Link]
  • Springer Nature Experiments. Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry of Amino Acids, Peptides, and Proteins. [Link]
  • ACS Publications. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]
  • National Institutes of Health. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]
  • UCI Department of Chemistry. Lecture 1 Introduction- Protein Sequencing Production of Ions for Mass Spectrometry. [Link]
  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)
  • ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. [Link]
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
  • Table of Characteristic IR Absorptions. [Link]
  • IR handout.pdf. [Link]
  • IRIS Biotech. Supporting Information. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
  • ResearchGate. 13C and 1H NMR measurements to investigate the kinetics and the mechanism of acetic acid (CH3CO2H) ionization as a model for organic acid dissociation dynamics for polymeric membrane water filtration. [Link]
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Fmoc-3-azetidine acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Fmoc-3-azetidine acetic acid, a key building block in contemporary peptide synthesis and drug discovery. In the absence of extensive published quantitative data, this document emphasizes the foundational principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. We delve into the physicochemical properties of the molecule, predicting its behavior in a range of common laboratory solvents. The core of this guide is a step-by-step methodology for equilibrium solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols to facilitate the effective use of this compound in their research endeavors.

Introduction: The Role of this compound in Modern Chemistry

This compound is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and peptide science. Its rigid azetidine core introduces conformational constraints into peptide backbones, a strategy often employed to enhance metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for mild deprotection conditions and orthogonality with many side-chain protecting groups.[1]

A thorough understanding of the solubility of this building block is paramount for its successful application. Inadequate solubility can lead to challenges in stock solution preparation, poor reaction kinetics during peptide coupling, and difficulties in purification. This guide aims to provide a comprehensive framework for understanding and experimentally determining the solubility of this compound.

Theoretical Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The structure of this compound (see Figure 1) presents distinct domains that influence its solubility.

  • The Fmoc Group: This large, nonpolar, and aromatic moiety is the dominant structural feature. It confers significant hydrophobicity, generally leading to good solubility in many organic solvents.[1][2]

  • The Azetidine Acetic Acid Moiety: This part of the molecule is more polar. The azetidine ring is a cyclic amine, and the carboxylic acid group can participate in hydrogen bonding and, depending on the pH, can exist in its ionized carboxylate form.

Based on these features, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). These solvents are adept at solvating both the polar and nonpolar regions of Fmoc-protected amino acids.[3][4][5]

  • Moderate to Good Solubility: Expected in some polar aprotic solvents like Tetrahydrofuran (THF) and chlorinated solvents like Dichloromethane (DCM).[4][5]

  • Limited Solubility: Expected in polar protic solvents like water and lower alcohols (methanol, ethanol). The large hydrophobic Fmoc group significantly reduces aqueous solubility.[6]

  • Poor Solubility: Expected in nonpolar solvents such as hexanes and toluene, which cannot effectively solvate the more polar azetidine acetic acid portion of the molecule.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, NMP, DMSOHighExcellent solvation of both the Fmoc group and the polar functionalities. Commonly used in SPPS.[4]
Polar Aprotic Acetonitrile (ACN), THFModerateLess effective at solvating the entire molecule compared to DMF or DMSO.
Chlorinated Dichloromethane (DCM)ModerateGood for swelling polystyrene resins, but may be a poorer solvent for the peptide-resin complex.[4]
Polar Protic Water, Methanol, EthanolLowThe large hydrophobic Fmoc group dominates, leading to poor aqueous solubility.
Nonpolar Hexanes, ToluenePoorIneffective at solvating the polar azetidine acetic acid moiety.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[7][8][9] This method involves agitating an excess of the solid compound in a specific solvent at a controlled temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Workflow for Solubility Determination

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess This compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equilibration Agitate at Constant Temperature (e.g., 25°C) for 24-48 hours prep_vial->equilibration centrifugation Centrifuge to Pellet Undissolved Solid equilibration->centrifugation filtration Filter Supernatant (0.22 µm PTFE filter) centrifugation->filtration dilution Dilute Supernatant filtration->dilution hplc Quantify by HPLC dilution->hplc calculation Calculate Solubility hplc->calculation

Caption: Workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating necessary controls for accurate and reproducible results.

Materials:

  • This compound (solid powder)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid. b. Pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10] A preliminary experiment can be run to determine the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow for sedimentation. b. Centrifuge the vials to pellet the remaining solid. c. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification by HPLC: a. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve. b. Sample Preparation: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. c. HPLC Analysis: i. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). ii. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.[11] iii. Flow Rate: 1.0 mL/min. iv. Detection: UV at 265 nm, where the Fmoc group has a strong absorbance.[11] v. Injection Volume: 10 µL. d. Data Analysis: i. Integrate the peak area of this compound in the chromatograms of the standard solutions and plot a calibration curve of peak area versus concentration. ii. Using the peak area from the diluted sample, determine its concentration from the calibration curve. iii. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Molar Solubility (M)
N,N-Dimethylformamide (DMF)[Experimental Value][Calculated Value]
N-Methyl-2-pyrrolidone (NMP)[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]
Dichloromethane (DCM)[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)[Experimental Value][Calculated Value]
Acetonitrile (ACN)[Experimental Value][Calculated Value]
Water[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]

Interpretation of Results:

The quantitative data will provide a clear understanding of the optimal solvents for various applications. For instance, high solubility in DMF and NMP confirms their suitability as solvents for SPPS coupling reactions involving this amino acid.[4] Low aqueous solubility is a critical parameter for drug development, influencing dissolution rates and potential bioavailability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, best practices for handling similar Fmoc-protected amino acids should be followed.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[13]

  • Inhalation: When handling the powdered form, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. A respirator may be necessary for handling large quantities.[12][13]

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water.[13]

  • Storage: Store in a cool, dry place, preferably refrigerated and protected from light, to maintain stability.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Both solid waste and solutions containing the compound should be treated as chemical waste.[12]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination, researchers can confidently select appropriate solvents for their specific applications, from peptide synthesis to formulation development. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data, empowering scientists to fully leverage the potential of this valuable chemical building block.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Essential Safety and Operational Guide for Handling Fmoc-Glu(O-2-PhiPr)-OH. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. Retrieved January 2, 2026.
  • The Secret To Safely Handling FMOC-L-ALA-OH: MSDS Guidelines You Can't Ignore. (2025, November 17). Kilobio. Retrieved January 2, 2026.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved January 2, 2026.
  • Impact of solvent choice on Fmoc-Pro-Pro-OH coupling. (n.d.). BenchChem. Retrieved January 2, 2026.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 2, 2026.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved January 2, 2026.
  • Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Retrieved January 2, 2026.
  • HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. (n.d.). Retrieved January 2, 2026.
  • E. S. P. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.
  • Solubility of Fmoc protected amino acids used in Project C. (n.d.).
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.).
  • Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. (2015, January 7). Retrieved January 2, 2026.
  • 600721 Rev 03 11/2020 Page 1 of 8 SAFETY DATA SHEET 20 Amino Acid Kit SECTION 1 - AWS. (2020, November). Retrieved January 2, 2026.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (n.d.). BenchChem. Retrieved January 2, 2026.
  • SAFETY DATA SHEET. (2024, April 1). Fisher Scientific. Retrieved January 2, 2026.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved January 2, 2026.
  • HPLC determination of amino acids in musts and port wine using OPA/FMOC derivatives. (2025, August 7).
  • 1-Fmoc-azetidine-3-carboxylic acid = 98.0 HPLC 193693-64-0. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience. Retrieved January 2, 2026.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024, November 11). PubMed. Retrieved January 2, 2026.
  • Determination of Amino Acid Concentrations using HPLC Craig Carlson [2018-10-30]. (2018, October 30). BCO-DMO. Retrieved January 2, 2026.
  • N-FMOC-3-AZETIDINE ACETIC ACID 959236-89-6 wiki. (n.d.). Guidechem. Retrieved January 2, 2026.
  • This compound | 959236-89-6 | JNB23689. (n.d.). Biosynth. Retrieved January 2, 2026.
  • Fmoc-azetidine-3-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 2, 2026.
  • Physical and chemical properties of acetic acid. | Download Table. (n.d.).

Sources

Topic: Reactivity of 1-Fmoc-3-azetidine acetic acid in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fmoc-3-azetidine acetic acid is a non-canonical amino acid derivative that has garnered significant attention in medicinal chemistry and peptide science. Its rigid four-membered azetidine ring serves as a unique conformational constraint and a metabolically stable bioisostere, while the acetic acid moiety provides a key vector for incorporation into peptide chains and other molecular scaffolds.[1][2][3] This guide provides a comprehensive technical overview of the reactivity of this compound in acylation reactions, with a focus on amide bond formation. We will explore the underlying mechanistic principles, critically evaluate the selection of coupling reagents and reaction conditions, detail potential side reactions, and provide field-proven experimental protocols to empower researchers in leveraging this valuable building block for drug discovery and development.

Introduction: The Strategic Value of Azetidine Scaffolds

The incorporation of constrained, non-natural amino acids is a cornerstone of modern peptide and small molecule drug design. These building blocks are employed to modulate conformation, enhance proteolytic stability, and improve pharmacokinetic profiles. Among these, azetidine-containing amino acids are particularly valuable. The four-membered ring, while possessing significant ring strain (approx. 25.4 kcal/mol), is considerably more stable and easier to handle than its three-membered aziridine counterpart.[1] This inherent strain influences its chemical reactivity and imparts a rigid conformational bias, often inducing γ-turn structures in peptides, which can be critical for receptor binding and biological activity.[4]

The subject of this guide, this compound, is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the ring nitrogen, preventing its unwanted participation in acylation reactions and allowing for iterative, controlled chain elongation. Understanding the nuances of its acylation reactivity is paramount to its successful application.

Mechanistic Foundations of Acylation

The formation of an amide bond—the core of an acylation reaction in this context—is a condensation reaction that does not proceed spontaneously. It requires the activation of the carboxylic acid group of this compound to transform the hydroxyl group into a better leaving group. The overall process follows a two-step nucleophilic addition-elimination pathway.[7][8]

  • Carboxyl Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate. The nature of this intermediate (e.g., an O-acylisourea, a symmetric anhydride, or an active ester) depends on the class of coupling reagent used.[9][10]

  • Nucleophilic Attack: The free amine of the coupling partner (e.g., the N-terminus of a growing peptide chain on a solid support) attacks the electrophilic carbonyl carbon of the activated intermediate. This forms a transient tetrahedral intermediate.

  • Elimination & Amide Formation: The tetrahedral intermediate collapses, eliminating the leaving group (derived from the coupling reagent) and forming the stable amide bond.[8][11]

Acylation_Mechanism cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Nucleophilic Acyl Substitution A R-COOH (this compound) C R-CO-X (Activated Intermediate) A->C + Coupling Reagent B Coupling Reagent E Tetrahedral Intermediate C->E + R'-NH2 (Attack) D R'-NH2 (Amine Component) F R-CO-NH-R' (Amide Product) E->F - XH (Elimination) G Byproduct E->G

Caption: Generalized mechanism of amide bond formation.

A Comparative Analysis of Coupling Reagents

The success of any acylation reaction hinges on the judicious selection of the coupling reagent. The choice impacts reaction kinetics, efficiency, and the risk of side reactions, particularly racemization. Reagents are broadly classified into carbodiimide, aminium/uronium, and phosphonium types.

Carbodiimides
  • Examples: N,N'-Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Mechanism: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine.

  • Expert Insight: While cost-effective, carbodiimides like DIC are rarely used alone in modern Fmoc-SPPS. The O-acylisourea intermediate is highly susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[2][10] To circumvent this, they are almost invariably used with nucleophilic additives.

  • Trustworthiness: The combination of DIC with an additive like OxymaPure or HOBt is a robust, low-cost method that minimizes racemization by rapidly converting the O-acylisourea to a more stable and selective active ester.[10][12]

Aminium/Uronium Salts
  • Examples: HATU, HBTU, HCTU.

  • Mechanism: These reagents rapidly react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester (e.g., an HOAt or HOBt ester), which then acylates the amine.[10][12] The structure of these reagents is now understood to be of the aminium, not uronium, type.[13]

  • Expert Insight: HATU is one of the most powerful and efficient coupling reagents available, making it a top choice for sterically hindered or otherwise challenging couplings.[9][14] Its high reactivity allows for shorter reaction times, which can further suppress side reactions.

  • Trustworthiness: Protocols using HATU are highly reliable and reproducible. However, a key validation checkpoint is to ensure the coupling reagent is not used in large excess relative to the carboxylic acid, as this can lead to guanidinylation of the free amine.[10][13]

Phosphonium Salts
  • Examples: PyBOP, PyAOP.

  • Mechanism: Similar to aminium salts, phosphonium reagents generate active esters in the presence of a base.

  • Expert Insight: PyBOP is another highly effective reagent, comparable in reactivity to HBTU.[9] A significant advantage of phosphonium salts is that they do not cause the N-terminal guanidinylation side reaction, making them a safer choice for reactions where the coupling reagent might be in excess, such as in peptide cyclization.[13]

  • Trustworthiness: The lack of the guanidinylation side reaction makes phosphonium reagents a self-validating system in specific contexts, ensuring the integrity of the N-terminus.

Data Presentation: Coupling Reagent Comparison
Reagent ClassExamplesActivation SpeedCostKey AdvantagePotential Side Reaction
Carbodiimides DIC, EDCModerateLowCost-effective, simple byproductsRacemization (if used alone)
Aminium Salts HATU, HBTUVery FastHighHigh efficiency, excellent for difficult couplings[9][10]N-terminal Guanidinylation[10][13]
Phosphonium Salts PyBOP, PyAOPVery FastHighHigh efficiency, no guanidinylation side reaction[13]Byproducts can be tricky to remove in solution phase

Critical Side Reactions and Mitigation Protocols

Even with optimized reagents, side reactions can compromise yield and purity. Awareness and proactive mitigation are hallmarks of a robust synthetic strategy.

  • Racemization: The abstraction of the α-proton of the activated amino acid by a base can lead to a loss of stereochemical integrity. This is a major concern during the activation step.[10]

    • Self-Validating Protocol: Minimize racemization by (1) using additives like HOAt or OxymaPure, which rapidly form less racemization-prone active esters, and (2) using the weakest possible base necessary for the reaction, such as collidine, especially for sensitive couplings.[10][14] Pre-activation time should also be kept to a minimum.

  • N-Terminal Guanidinylation: This occurs when excess aminium/uronium reagent reacts with the free N-terminal amine of the peptide chain.[10][13]

    • Self-Validating Protocol: This is reliably prevented by using a slight excess of the this compound relative to the coupling reagent (e.g., 1.0 eq acid to 0.95 eq HATU). Alternatively, switching to a phosphonium salt like PyBOP completely eliminates this risk.[13]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly prevalent when proline is the second residue.[15]

    • Self-Validating Protocol: While the azetidine ring is not proline, its cyclic nature warrants caution. The most effective preventative measure is to use a sterically bulky resin, such as a 2-chlorotrityl chloride resin, which sterically disfavors the intramolecular cyclization.[15]

Experimental Workflow: Fmoc-SPPS Coupling Cycle

The following protocols describe a standard manual coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

SPPS_Workflow Start Start: Resin-Peptide-NH-Fmoc Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Coupling Reaction (Activated Amino Acid) Wash1->Couple Couple->Couple Optional: Double Couple Wash2 5. Wash (DMF) Couple->Wash2 Next Next Cycle or Final Cleavage Wash2->Next

Caption: A single coupling cycle in Fmoc-based SPPS.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for routine and challenging couplings where speed and high yield are critical.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh portion for 15 minutes to ensure complete Fmoc removal.[14]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[9]

  • Coupling: Immediately add the activation mixture to the washed resin. Agitate the vessel at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines. Once complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: Carbodiimide-Mediated Coupling with DIC/OxymaPure

This is a cost-effective and low-racemization alternative to aminium/phosphonium reagents.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Mixture: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the amino acid/additive solution to the resin. Immediately follow with the addition of DIC (3 equivalents). Agitate the vessel at room temperature for 2-4 hours.[9]

  • Monitoring and Washing: Follow step 6 from Protocol 1.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose reactivity in acylation reactions is well-defined and controllable. Its successful incorporation is not dependent on a single "magic bullet" reagent, but rather on a rational and evidence-based selection of coupling agents, additives, and conditions tailored to the specific synthetic context. High-reactivity aminium salts like HATU offer speed and efficiency, while classic carbodiimide methods, when paired with modern additives like OxymaPure, provide a reliable and economical alternative. By understanding the mechanistic principles and potential side reactions outlined in this guide, researchers can confidently and effectively utilize this unique scaffold to advance the frontiers of peptide chemistry and drug discovery.

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications. [Link]

  • Friedel-Crafts Acylation Reaction. BYJU'S. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. [Link]

  • Acylation Mechanism. Save My Exams. [Link]

  • Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided, but content is typical of peptide chemistry suppliers like Aapptec or Bachem]. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]

  • A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.GOV. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. PubMed. [Link]

  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry. [Link]

  • Acetylation can be done effectively with acetic acid instead of AC2O / AcOCl???. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Conformational Constraints of the Azetidine Ring in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has garnered significant attention. This guide provides a comprehensive technical overview of the conformational constraints imposed by the azetidine ring within a peptide backbone. We will delve into the fundamental stereochemistry of the azetidine ring, its influence on local and global peptide conformation, and the state-of-the-art experimental and computational methodologies used for its characterization. This document serves as a critical resource for researchers aiming to leverage the unique structural features of azetidine-containing peptides in drug design and development.

Introduction: The Rationale for Azetidine in Peptide Scaffolds

Peptides are increasingly recognized as a versatile class of therapeutics, capable of addressing challenging biological targets.[1] However, their clinical utility is often hampered by poor metabolic stability and high conformational flexibility.[1][2] To overcome these limitations, medicinal chemists often introduce conformational constraints to pre-organize the peptide into a bioactive conformation.[2]

Azetidine-2-carboxylic acid (Aze), a structural analogue of proline, offers a unique approach to peptide modification.[3] Its strained four-membered ring structure imparts significant conformational rigidity, influencing the local geometry of the peptide backbone.[4][5] This inherent constraint can lead to peptides with enhanced proteolytic stability, improved receptor affinity, and modulated pharmacokinetic profiles.[6] Understanding the precise nature of these conformational constraints is paramount for the rational design of novel azetidine-containing peptide therapeutics.[7]

The Stereochemistry of the Azetidine Ring: A Foundation of Constraint

Unlike the five-membered pyrrolidine ring of proline, the azetidine ring exhibits a more pronounced puckered conformation to alleviate its considerable ring strain, which is approximately 25.4 kcal/mol.[4][8] This puckering is a key determinant of the three-dimensional space occupied by the azetidine residue and its influence on the surrounding peptide chain.

The conformation of the azetidine ring is typically described by its puckering amplitude and phase angle. A simpler, yet informative, description involves the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[8] Computational studies have shown that the azetidine ring can adopt either a puckered structure depending on the overall backbone conformation.[9] The substitution pattern on the azetidine ring can further influence the preferred puckering, with bulky substituents often favoring a pseudo-equatorial orientation to minimize steric hindrance.[8]

Comparative Conformational Analysis: Azetidine vs. Proline

While Aze is often considered a proline mimic, their conformational landscapes exhibit significant differences.[10] The smaller ring size of azetidine leads to distinct effects on the peptide backbone dihedral angles (φ, ψ, and ω).

FeatureAzetidine (Aze)Proline (Pro)
Ring Size 4-membered5-membered
Ring Pucker More pronounced puckeringMore flexible puckering (endo/exo)
φ Dihedral Angle More restricted rangeRestricted range, but more flexible than Aze
ω Dihedral Angle Can favor trans or cis peptide bondsStrong preference for trans peptide bonds
Turn Induction Can induce γ-turnsPrimarily induces β-turns

Data synthesized from multiple computational and experimental studies.[9][10][11]

One of the most notable differences is the ability of azetidine to influence the cis/trans isomerization of the preceding peptide bond.[12] While proline residues strongly favor a trans conformation, the incorporation of azetidine can, in certain sequence contexts, stabilize an all-cis peptide bond conformation, leading to unique secondary structures such as left-handed helices.[12][13] Furthermore, the four-membered ring of azetidine residues has been shown to preferentially stabilize γ-turn conformations, in contrast to the β-turns often induced by proline.[11]

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the conformational properties of azetidine-containing peptides.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the solution-state conformation and dynamics of peptides.[14]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve the purified azetidine-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D ¹H and ¹³C spectra, along with 2D experiments such as COSY, TOCSY, NOESY, and ROESY.

  • Spectral Assignment: Assign all proton and carbon resonances using the 2D correlation spectra.

  • Conformational Analysis:

    • Measure ³J(HNHα) coupling constants to estimate the φ dihedral angle.

    • Analyze NOE/ROE cross-peak intensities to determine inter-proton distances, providing crucial information about the peptide's three-dimensional structure.

    • Chemical shift deviations from random coil values can also provide insights into secondary structure formation.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the peptide's solid-state conformation at atomic resolution.[15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the azetidine-containing peptide using techniques such as vapor diffusion, slow evaporation, or liquid-liquid diffusion.[17]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[15]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct or Patterson methods. Refine the atomic model to obtain accurate bond lengths, angles, and torsion angles.[8]

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of azetidine-containing peptides and for complementing experimental data.[18]

Computational Workflow: Molecular Dynamics Simulation

  • System Setup: Build the initial structure of the azetidine-containing peptide. Solvate the peptide in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to relax the initial structure and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble).

  • Production Run: Run a long molecular dynamics simulation (typically on the nanosecond to microsecond timescale) to sample the conformational space of the peptide.

  • Analysis: Analyze the trajectory to identify stable conformations, calculate dihedral angle distributions, and characterize secondary structure elements.

Impact on Peptide Structure and Function

The conformational constraints imposed by the azetidine ring can have profound effects on the biological properties of a peptide.

  • Enhanced Proteolytic Stability: The rigid azetidine ring can sterically hinder the approach of proteases, leading to increased resistance to enzymatic degradation.[6]

  • Modulation of Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the azetidine ring can enhance binding affinity and selectivity for a specific receptor.

  • Improved Pharmacokinetics: The increased stability and potentially altered physicochemical properties of azetidine-containing peptides can lead to improved pharmacokinetic profiles.[6]

  • Induction of Novel Secondary Structures: The unique conformational preferences of azetidine can be exploited to design peptides with novel folds and functions.[1][19] For instance, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element for the synthesis of small cyclic peptides.[6][19]

Applications in Drug Design and Discovery

The unique properties of azetidine-containing peptides make them attractive scaffolds for the development of new therapeutics in various disease areas.[7]

  • Antimicrobials: Constrained cyclic peptides containing azetidine have shown promise as novel antimicrobial agents.

  • Anticancer Agents: The enhanced stability and target affinity of azetidine-containing peptides make them potential candidates for cancer therapy.[20]

  • Neurological Disorders: The ability to modulate peptide conformation can be leveraged to design ligands for receptors in the central nervous system.[7]

Conclusion

The azetidine ring is a powerful tool for imparting conformational constraints into peptide scaffolds. Its unique stereochemical properties, which differ significantly from those of proline, allow for the design of peptides with enhanced stability, novel secondary structures, and improved biological activity. A thorough understanding of the conformational preferences of the azetidine ring, achieved through a combination of advanced experimental and computational techniques, is crucial for the successful application of this versatile building block in modern drug discovery.

Diagrams

Azetidine_Puckering Azetidine Ring Puckering cluster_puckered Puckered Conformation cluster_planar Planar (Transition State) N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->N1 N1_p N1 C2_p C2 N1_p->C2_p C3_p C3 C2_p->C3_p C4_p C4 C3_p->C4_p C4_p->N1_p Puckered_Description Lower energy due to reduced angle and torsional strain. Planar_Description Higher energy transition state. cluster_puckered cluster_puckered cluster_planar cluster_planar Conformational_Analysis_Workflow Experimental Workflow for Conformational Analysis Peptide_Synthesis Azetidine Peptide Synthesis & Purification NMR_Spectroscopy NMR Spectroscopy (Solution Conformation) Peptide_Synthesis->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography (Solid-State Conformation) Peptide_Synthesis->Xray_Crystallography Computational_Modeling Computational Modeling (Conformational Landscape) Peptide_Synthesis->Computational_Modeling Structural_Elucidation Structural Elucidation & Data Integration NMR_Spectroscopy->Structural_Elucidation Xray_Crystallography->Structural_Elucidation Computational_Modeling->Structural_Elucidation

Caption: Workflow for azetidine peptide conformational analysis.

References

  • Bechtler, C., & Lamers, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 2(4), 1010-1033. [Link]

  • Couty, F., & Evano, G. (2006). Chemistry and pharmacology of azetidine-2-carboxylic acid (Aze), a proline analogue. Current Organic Chemistry, 10(14), 1735-1754. [Link]

  • Kubyshkin, V., & Budisa, N. (2017). A Proline Analogue with an S-Methyl Thionium Cationic Side Chain: A Tool for Exploring the Protein World. Angewandte Chemie International Edition, 56(38), 11338-11342. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100114. [Link]

  • Vitagliano, L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 961-968. [Link]

  • Baeza, J. L., et al. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704-1715. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400588. [Link]

  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(16), 4235-4245. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Rodgers, K. J., Kabalan, J., & Phillips, C. R. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

  • Mandel, I. D., & Ziegelbaum, R. C. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link]

  • ResearchGate. (2025). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. [Link]

  • Broda, M. A., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10885. [Link]

  • ResearchGate. (2025). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • ACS Publications. (n.d.). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]

  • Santos, W. T., et al. (2025). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. National Center for Biotechnology Information. [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

  • ACS Publications. (n.d.). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. ACS Publications. [Link]

  • R Discovery. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. R Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. National Center for Biotechnology Information. [Link]

  • etd@IISc. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). A Newcomer's Guide to Peptide Crystallography. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • PubMed. (2025). A Computational Approach for Designing a Peptide-Based Acetyl-CoA Synthetase 2 Inhibitor: A New Horizon for Anticancer Development. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Procurement and Quality Assessment of 1-Fmoc-3-azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Fmoc-3-azetidine Acetic Acid in Advanced Peptide Synthesis

In the landscape of innovative therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry. These unique building blocks offer the ability to impose conformational constraints, enhance metabolic stability, and fine-tune the pharmacological properties of peptide-based drug candidates. Among these, this compound has emerged as a particularly valuable reagent. Its rigid azetidine core introduces a sharp beta-turn-like kink in the peptide backbone, a structural motif of profound importance in modulating protein-protein interactions and receptor binding affinity.

However, the successful integration of this building block into a synthetic peptide is critically dependent on its purity. The presence of even minute quantities of impurities can lead to a cascade of deleterious effects, including the formation of deletion or insertion sequences, challenging purification profiles, and, most critically, the potential for altered biological activity and immunogenicity of the final peptide. This guide, therefore, provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound and the analytical methodologies requisite for its rigorous quality assessment.

The Commercial Landscape: Navigating Supplier Offerings for this compound

The procurement of high-quality this compound is the foundational first step in its successful application. A number of reputable chemical suppliers offer this reagent, often with varying quoted purities and levels of analytical documentation.

Key Considerations for Supplier Selection

When selecting a commercial source for this compound, it is imperative to look beyond the catalog listing. A thorough evaluation of a supplier should include:

  • Reputation and Specialization: Prioritize suppliers with a demonstrated expertise in the synthesis of amino acids and peptide building blocks.

  • Transparency of Analytical Data: The ready availability of a comprehensive, lot-specific Certificate of Analysis (CoA) is non-negotiable. This document should provide detailed results from the analytical tests performed to ascertain purity.

  • Consistency and Quality Control: Inquire about the supplier's quality management system and their procedures for ensuring lot-to-lot consistency.

A Comparative Overview of Commercial Suppliers

To aid in the selection process, the following table summarizes the offerings for this compound from a selection of prominent suppliers. It is important to note that this information is subject to change, and direct inquiry with the suppliers for the most current data and a lot-specific CoA is strongly recommended.

SupplierCatalog Number (Example)Quoted PurityAnalytical Method(s) Cited
Biosynth JNB23689Not explicitly stated; requires inquiryCoA available upon request
Sigma-Aldrich (Merck) Discontinued (formerly available)≥98.0%HPLC
Chem-Impex 07330≥99%HPLC
Cusabio CSB-DT338295%Not specified
Aapptec UFJ103Lot-specificCertificate of Analysis
LifeTein ->99.00% (for standard Fmoc-AAs)HPLC
Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. -Not specified-

Note: The CAS number for this compound is 959236-89-6.[1] The CAS number for the related compound 1-Fmoc-azetidine-3-carboxylic acid is 193693-64-0.[2][3][4][5]

Unveiling the Impurity Profile: A Deep Dive into Analytical Scrutiny

A quoted purity of ">99% by HPLC" on a supplier's website is a promising start, but for the discerning scientist, it is the beginning, not the end, of the quality assessment. A comprehensive understanding of the potential impurities and the analytical methods to detect them is paramount.

The Central Role of High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the undisputed workhorse for assessing the chemical purity of Fmoc-amino acids.[6] Its high resolution and sensitivity allow for the separation and quantification of the target compound from a wide range of process-related impurities and degradation products.

This protocol is designed to provide a robust starting point for the analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

Objective: To determine the chemical purity of this compound and to identify and quantify any related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 265 nm (for the Fmoc protecting group).[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the area percent purity using the following formula: % Purity = (Area of the main peak / Total area of all peaks) x 100

Beyond the HPLC Peak: Common Impurities in Fmoc-Amino Acids

While a high HPLC purity is a good indicator of quality, it does not tell the whole story. Several classes of impurities, which may or may not be fully resolved from the main peak in a standard HPLC run, can be present.[7]

  • Dipeptides (Fmoc-Aze(CH₂COOH)-Aze(CH₂COOH)-OH): These can form during the Fmoc protection step and lead to the insertion of an extra amino acid residue during peptide synthesis.[6]

  • β-Alanyl Impurities: Arising from the rearrangement of the Fmoc-introducing reagent, these can result in the incorporation of a β-alanine residue.[6][7]

  • Free Amino Acid (H-Aze(CH₂COOH)-OH): Incomplete Fmoc protection or degradation of the starting material can lead to the presence of the free amino acid, which can cause double insertions during synthesis.[6]

  • Acetic Acid: Even trace amounts of acetic acid can act as a capping agent, leading to the termination of the growing peptide chain.[7] This impurity is particularly insidious as it is often not detectable by standard HPLC-UV methods.[8] Specialized analytical techniques may be required for its quantification.

  • Enantiomeric Impurities: For chiral amino acids, the presence of the incorrect enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological properties.[6] While this compound is achiral, this is a critical consideration for other non-canonical amino acids.

The Power of Orthogonal Analytical Techniques

To build a complete picture of the purity and identity of this compound, it is best practice to employ orthogonal analytical techniques in addition to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the molecule and for identifying organic impurities that may not be UV-active.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight, confirming the identity of the compound.

Visualizing the Workflow and Structure

A clear understanding of the chemical structure and the analytical workflow is essential for effective quality control.

The Molecular Blueprint: Chemical Structure of this compound

Caption: Chemical structure of this compound.

A Systematic Approach: Workflow for Purity Verification

The following diagram outlines a logical and self-validating workflow for the quality assessment of incoming this compound.

G start Procure 1-Fmoc-3-azetidine acetic acid from reputable supplier request_coa Request and review lot-specific Certificate of Analysis start->request_coa visual_inspection Perform visual inspection (color, appearance) request_coa->visual_inspection solubility_check Conduct solubility check in appropriate solvent visual_inspection->solubility_check hplc_analysis Perform RP-HPLC analysis for chemical purity solubility_check->hplc_analysis ms_analysis Confirm molecular weight by Mass Spectrometry hplc_analysis->ms_analysis nmr_analysis Verify structure and identify organic impurities by NMR ms_analysis->nmr_analysis decision Accept or reject lot based on pre-defined specifications nmr_analysis->decision accept Release for use in synthesis decision->accept Pass reject Reject and contact supplier decision->reject Fail

Caption: Recommended workflow for the quality verification of this compound.

Conclusion: A Commitment to Quality as the Bedrock of Successful Research

The incorporation of unique building blocks like this compound is a powerful strategy in the design of novel peptide therapeutics. However, the success of this approach is inextricably linked to the quality of the starting materials. A high-purity reagent, rigorously verified through a multi-faceted analytical approach, is not a mere commodity but a critical investment in the integrity and reproducibility of your research. By partnering with reputable suppliers, demanding comprehensive analytical data, and implementing a robust in-house quality control workflow, researchers can confidently leverage the full potential of this compound to drive their drug discovery programs forward.

References

  • Fmoc-Azetidine-3-carboxylicacid. Cusabio. Available at: [Link]

  • Fmoc-Azetidine-3-carboxylic acid [193693-64-0]. Aapptec Peptides. Available at: [Link]

  • 1-Fmoc-azetidine-3-carboxylic acid. Chinachemnet. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Fmoc-3-azetidine acetic acid: A Constrained Scaffold for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(9H-fluoren-9-yl)methyl 3-(carboxymethyl)azetidine-1-carboxylate, commonly known as 1-Fmoc-3-azetidine acetic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, and strategic applications, particularly its role as a conformationally constrained building block in modern peptide synthesis and drug discovery.

Introduction: The Strategic Value of Conformational Constraint

In the realm of peptide and small molecule therapeutics, achieving specific three-dimensional conformations is paramount for potent and selective biological activity. Unconstrained, flexible molecules often adopt multiple conformations, leading to entropic penalties upon binding to a biological target and potential off-target effects. The incorporation of rigid structural motifs is a well-established strategy to pre-organize a molecule into a bioactive conformation.

Azetidine rings, four-membered nitrogen-containing heterocycles, are increasingly utilized as proline surrogates and rigid scaffolds in medicinal chemistry.[1][2] Their strained ring system imparts significant conformational rigidity compared to more flexible acyclic or larger ring systems.[3] this compound emerges as a particularly valuable building block, combining the conformational constraints of the azetidine core with a functional "side chain" in the form of an acetic acid group, offering a unique tool for designing novel peptides and peptidomimetics.[4]

Physicochemical Properties

A precise understanding of the fundamental properties of a synthetic building block is critical for its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 959236-89-6[5]
Molecular Formula C₂₀H₁₉NO₄[5]
Molecular Weight 337.4 g/mol [5]
Appearance White to off-white powderGeneral Observation
Solubility Soluble in DMF, DMSO, NMPGeneral Chemical Knowledge
Storage Store at 2-8°CGeneral Lab Practice

Synthesis and Purification: A Mechanistic Approach

While multiple synthetic routes to functionalized azetidines exist, a common and efficient strategy involves the construction of the azetidine core followed by functionalization. A plausible and mechanistically sound pathway for the synthesis of this compound is outlined below. This multi-step process emphasizes control over reactivity and ensures high purity of the final product.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Formation of a Key Intermediate: Generation of an N-protected azetidine with a handle for side-chain introduction.

  • Side-Chain Elaboration: Introduction of the acetic acid moiety at the 3-position.

  • Final Protection: Installation of the base-labile Fmoc group for application in solid-phase peptide synthesis (SPPS).

A common starting material is an N-protected 3-azetidinone. The synthesis proceeds via a Horner-Wadsworth-Emmons (HWE) reaction to form an exocyclic double bond, which can then be functionalized.[4]

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Side-Chain Elaboration cluster_2 Stage 3: Final Fmoc Protection A N-Boc-3-azetidinone B Methyl (N-Boc-azetidin-3-ylidene)acetate A->B HWE Reaction (e.g., Triethyl phosphonoacetate, Base) C Methyl (N-Boc-3-azetidinyl)acetate B->C Reduction (e.g., H₂, Pd/C) D N-Boc-3-azetidine acetic acid C->D Saponification (e.g., LiOH) E 3-Azetidine acetic acid (TFA salt) D->E Boc Deprotection (e.g., TFA) F This compound (Final Product) E->F Fmoc Protection (e.g., Fmoc-OSu, Base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Core Structure (N-Boc-3-azetidine acetic acid)
  • Step 1: Horner-Wadsworth-Emmons Reaction.

    • To a solution of N-Boc-3-azetidinone in a suitable aprotic solvent (e.g., THF), add triethyl phosphonoacetate.

    • Cool the mixture to 0°C and add a strong, non-nucleophilic base (e.g., NaH or DBU) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.[4]

  • Step 2: Reduction of the Double Bond.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

    • Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain methyl (N-Boc-3-azetidinyl)acetate.

  • Step 3: Saponification.

    • Dissolve the ester from Step 2 in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Acidify the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~3-4 and extract the product into an organic solvent.

    • Dry and concentrate the organic layer to yield N-Boc-3-azetidine acetic acid.

The final steps of Boc deprotection using an acid like trifluoroacetic acid (TFA), followed by reprotection with an Fmoc source such as Fmoc-OSu in the presence of a mild base, are standard procedures in peptide chemistry.[6]

Applications in Peptide Synthesis and Drug Discovery

The unique structural features of this compound make it a powerful tool for peptide chemists and drug designers. Its incorporation can profoundly influence the properties of the resulting molecule.

Role as a Conformational Inducer

The rigidity of the azetidine ring restricts the available Ramachandran space of the peptide backbone, effectively acting as a "turn-inducer."[7][8] This is particularly valuable in the synthesis of cyclic peptides or in stabilizing specific secondary structures like β-turns, which are often crucial for receptor recognition.[9] By reducing the conformational flexibility of a peptide, this building block can lead to:

  • Enhanced Binding Affinity: Pre-organization of the peptide into its bioactive conformation reduces the entropic cost of binding.

  • Increased Proteolytic Stability: The non-natural azetidine structure can sterically hinder the approach of proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.[8]

  • Improved Selectivity: A well-defined conformation can lead to more specific interactions with the intended target, reducing off-target effects.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide with 1-Azetidine Acetic Acid A Conformation 1 B Conformation 2 A->B C Conformation 3 (Bioactive) B->C D Conformation N C->D Receptor Target Receptor C->Receptor Binding (High Entropic Cost) E Bioactive Conformation E->Receptor Binding (Low Entropic Cost)

Caption: Conformational pre-organization enhances binding affinity.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for direct use in standard Fmoc-based SPPS protocols.[10][11] The Fmoc group provides temporary protection of the azetidine nitrogen, which acts as the N-terminus of this building block, while the carboxylic acid group is activated for coupling to the free amine of the growing peptide chain on the solid support.

Standard SPPS Coupling Protocol
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides, Wang or 2-Cl-Trt for peptide acids) and perform the initial deprotection of the resin's linker if necessary.

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.[12][13]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) in DMF. Add a coupling reagent (e.g., HBTU, HATU, or HCTU) and a base (e.g., DIPEA or NMM) to activate the carboxylic acid group.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.[10]

Conclusion

This compound is a sophisticated and highly valuable building block for modern chemical biology and drug discovery. Its inherent conformational rigidity, derived from the strained azetidine ring, provides a powerful strategy for designing peptides and peptidomimetics with enhanced stability, affinity, and selectivity. By serving as a proline analogue and a potent turn-inducer, it enables researchers to explore novel chemical space and develop next-generation therapeutics with precisely engineered three-dimensional structures. The straightforward application of this Fmoc-protected derivative in standard solid-phase peptide synthesis protocols ensures its accessibility and utility for a wide range of research and development applications.

References

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Available from: [Link]

  • ResearchGate. Conformational behavior of peptides containing residues of 3-azetidinesulfonic (3AzeS) and 4-piperidinemethanesulfonic (4PiMS) acids. Available from: [Link]

  • Wiley Online Library. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Available from: [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. Available from: [Link]

  • David Spring Group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Available from: [Link]

  • GenScript. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]

  • Springer. Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • PubMed. Conformational preferences of proline analogues with different ring size. Available from: [Link]

  • ScienceDirect. Azetidine analogs synthesis and characterization for antimicrobial activity. Available from: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Available from: [Link]

  • PMC. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]

Sources

Azetidine-Containing Amino Acids: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of non-natural amino acids into peptides and small molecules represents a cornerstone of modern medicinal chemistry. Among these, azetidine-containing amino acids have emerged as powerful tools for modulating molecular properties. The strained four-membered azetidine ring, when integrated into an amino acid scaffold, imparts significant conformational rigidity and alters the electronic and steric profile compared to its natural counterpart, proline. This guide provides an in-depth exploration of the synthesis, conformational impact, and therapeutic applications of these unique building blocks, offering field-proven insights and detailed protocols for researchers in drug discovery and development.

The Azetidine Scaffold: A Constrained Moiety with Unconventional Properties

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its significance in medicinal chemistry stems from a unique balance of properties: it possesses considerable ring strain (approx. 25.4 kcal/mol), which makes it more rigid and conformationally defined than its five-membered homologue pyrrolidine (found in proline), yet it is significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[1][2] This inherent strain influences bond angles and lengths, creating a distinct three-dimensional geometry that can be exploited in drug design.[3][4]

When incorporated into a molecule, the azetidine scaffold can:

  • Enhance Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation.[5]

  • Improve Physicochemical Properties: The embedded polar nitrogen atom can improve aqueous solubility and other key drug-like properties.[5][6]

  • Provide Conformational Rigidity: Limiting the number of accessible conformations can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[7]

The successful application of the azetidine motif is evident in several approved drugs, such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, underscoring its value as a privileged scaffold in modern drug discovery.[1][7][8]

Stereoselective Synthesis of Azetidine-Based Amino Acids

The synthesis of azetidines has historically been challenging due to the ring strain.[9][10] However, recent advances have made chiral azetidine-containing amino acids more accessible. A robust and practical approach involves the asymmetric hydrogenation of unsaturated azetinylcarboxylic acid precursors, which can be derived from 1-Boc-3-azetidinones.[11] This method allows for the creation of enantioenriched four-membered amino acids that can be readily used in subsequent peptide synthesis.[11][12]

Logical Workflow for Asymmetric Synthesis

The synthesis follows a logical progression from a commercially available starting material to the final, protected amino acid, ready for peptide coupling. The key transformation is the metal-catalyzed asymmetric reduction, which establishes the crucial stereocenter.

Asymmetric_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction cluster_2 Product Isolation Start 1-Boc-3-azetidinone UnsaturatedAcid Unsaturated Azetinyl- carboxylic Acid Start->UnsaturatedAcid Horner-Wadsworth-Emmons or similar olefination Hydrogenation Asymmetric Hydrogenation (e.g., Ru-catalyzed) UnsaturatedAcid->Hydrogenation FinalProduct Enantioenriched Azetidine Amino Acid (Boc-protected) Hydrogenation->FinalProduct Purification Peptide Synthesis Peptide Synthesis FinalProduct->Peptide Synthesis Ready for coupling

Caption: Workflow for the stereoselective synthesis of azetidine amino acids.

Experimental Protocol: Asymmetric Hydrogenation of an Azetinylcarboxylic Acid

This protocol is adapted from methodologies described in the literature for the synthesis of enantioenriched 2-azetidinylcarboxylic acids.[11][12]

  • Catalyst Preparation: In a glovebox, add the ruthenium precursor [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, 5 mol%) to a pressure-resistant vial.

  • Reaction Setup: Remove the vial from the glovebox. Add the unsaturated azetinylcarboxylic acid precursor (1.0 equiv), anhydrous ethanol as the solvent, and triethylamine (Et₃N) as a base.

  • Hydrogenation: Place the vial in an autoclave. Purge the system with hydrogen gas (H₂) three times before pressurizing to the desired pressure (e.g., 20 bar).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 36 hours), monitoring for H₂ uptake.

  • Workup and Purification: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the autoclave. Concentrate the reaction mixture in vacuo. Purify the resulting residue by column chromatography on silica gel to yield the enantioenriched N-Boc-azetidine-2-carboxylic acid.

  • Characterization: Confirm the structure and determine the enantiomeric ratio (er) of the final product using chiral HPLC, ¹H NMR, and ¹³C NMR spectroscopy.

Conformational Impact: Azetidine Amino Acids as Proline Surrogates

L-azetidine-2-carboxylic acid is a lower homologue of L-proline and can be incorporated into proteins in its place.[13] This substitution, however, leads to significant and often desirable changes in peptide conformation.

Induction of Reverse Turns

Proline is well-known for its ability to induce β-turns in peptides. In contrast, the smaller, more constrained four-membered ring of azetidine-2-carboxylic acid (Aze) forces the peptide backbone to adopt a different geometry, preferentially stabilizing γ-turn-like conformations.[14][15] This distinction allows for fine-tuning of peptide secondary structure.

FeatureProline-Containing PeptideAzetidine-Containing Peptide
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Preferred Turn β-turn (10-atom H-bond loop)γ-turn (7-atom H-bond loop)
Flexibility More constrainedGenerally more flexible due to reduced non-covalent repulsion[13]
Effect of α-alkylation Enhances β-turn inductionSignificantly enhances γ-turn induction[15]

This table summarizes comparative data from molecular modeling and spectroscopic studies.[15]

The ability to selectively induce different turn types provides a powerful tool for designing peptidomimetics with specific three-dimensional structures required for potent and selective biological activity.

Experimental Protocol: Incorporation of Aze into a Peptide via SPPS

This protocol outlines the standard steps for incorporating a protected azetidine amino acid into a growing peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid Wang or Rink Amide resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF, isopropanol, and then DMF again.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-Aze-OH amino acid (3 equiv.), a coupling agent like HBTU (2.9 equiv.), and a base like DIPEA (6 equiv.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is absent). Wash the resin thoroughly with DMF.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Couple Fmoc-Aze-OH (HBTU/DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash KaiserTest Kaiser Test Wash->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Next Amino Acid? KaiserTest->Repeat Negative Repeat->Deprotection Yes Cleavage Cleave & Deprotect (TFA Cocktail) Repeat->Cleavage No Purify Purify (HPLC) Cleavage->Purify End Final Peptide Purify->End

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Case Study: Azetidine Amides as Potent STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a compelling therapeutic target in oncology. Overactivation of the STAT3 signaling pathway is linked to tumor proliferation, survival, and metastasis. The development of small-molecule inhibitors that can disrupt STAT3 function is an area of intense research.

Medicinal chemistry campaigns have shown that replacing a proline linker in early-generation STAT3 inhibitors with an azetidine-2-carboxamide scaffold can lead to a significant increase in potency.[16][17] These azetidine analogues demonstrate sub-micromolar efficacy in disrupting STAT3's ability to bind to DNA, a critical step for its function as a transcription factor.[17]

Mechanism of Inhibition

The azetidine-based inhibitors function by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus and binding to DNA. The constrained nature of the azetidine ring likely pre-organizes the molecule into a conformation that is optimal for binding to the target protein.

STAT3_Inhibition cluster_pathway Normal STAT3 Pathway cluster_inhibition Inhibition Mechanism Cytokine Cytokine Signal Receptor Receptor + JAK Cytokine->Receptor pSTAT3 STAT3 Phosphorylation Receptor->pSTAT3 Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus DNA DNA Binding Nucleus->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine-based Inhibitor Inhibitor->Dimer Blocks Dimerization & DNA Binding

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a cornerstone technique used to assess the ability of an inhibitor to prevent a protein from binding to a specific DNA sequence. This protocol is based on those used to evaluate azetidine-based STAT3 inhibitors.[16][17]

  • Probe Preparation: Synthesize and radiolabel a double-stranded DNA oligonucleotide probe containing the STAT3-specific binding sequence (e.g., hSIE probe). Typically, this is done using [γ-³²P]ATP and T4 polynucleotide kinase.

  • Protein Extraction: Prepare whole-cell extracts from a cancer cell line known to have constitutively active STAT3. Quantify the total protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the cell extract (containing STAT3), a non-specific competitor DNA (like poly(dI-dC)) to reduce non-specific binding, and the binding buffer.

    • Add the azetidine inhibitor at varying concentrations (or a vehicle control, like DMSO).

    • Incubate for 20-30 minutes on ice to allow the inhibitor to bind to STAT3.

  • Probe Incubation: Add the radiolabeled DNA probe to the reaction mixture and incubate for another 20 minutes at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Visualize the bands using a phosphorimager or by developing the film.

    • The band corresponding to the STAT3-DNA complex will show decreasing intensity as the inhibitor concentration increases. Quantify the band intensities to calculate the IC₅₀ value of the inhibitor.

Conclusion and Future Directions

Azetidine-containing amino acids are more than just constrained proline analogues; they are versatile chemical tools that offer unique advantages in medicinal chemistry.[18] Their ability to fine-tune peptide conformation, enhance metabolic stability, and improve physicochemical properties has been successfully leveraged to create potent and selective modulators of challenging biological targets.[3][16]

The future of this field is promising, with emerging applications in:

  • Macrocyclic Peptides: The use of azetidine units as turn-inducing elements can facilitate the synthesis of small, constrained macrocycles, a class of molecules with excellent therapeutic potential.[19][20][21]

  • Peptidomimetics: As surrogates for natural amino acids, they are invaluable in the design of peptidomimetics with improved stability and oral bioavailability.[18]

  • Chemical Biology: Functionalized azetidines can be used as probes for late-stage modification and bioconjugation, enabling the attachment of dyes, tags, or other molecules of interest.[19][20][21]

As synthetic methodologies continue to improve, the accessibility and diversity of azetidine-containing amino acids will expand, further solidifying their role as indispensable building blocks in the drug discovery toolkit.

References

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]

  • Turtšányi, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1071. [Link]

  • ResearchGate. (2023). Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100097. [Link]

  • Zhang, W., et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Chemistry. [Link]

  • ResearchGate. (n.d.). Biologically active azetidines. ResearchGate. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. ResearchGate. [Link]

  • Urban, M., & Dvořák, D. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2647-2668. [Link]

  • Ketha, A., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 737–754. [Link]

  • Urban, M., & Dvořák, D. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Ketha, A., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47689-47719. [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(7), 2745–2754. [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Zhang, W., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Proline Analogues. Chemical Reviews, 120(20), 11639-11694. [Link]

  • Turtšányi, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Baeza, J. L., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]

  • Alescio, T. (1973). Effect of a proline analogue, azetidine-2-carboxylic acid, on the morphogenesis in vitro of mouse embryonic lung. Journal of Embryology and Experimental Morphology, 29(2), 439-451. [Link]

  • MDPI. (2021). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules, 26(11), 3326. [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

  • ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

Sources

Methodological & Application

Application Note: Strategic Coupling of 1-Fmoc-3-azetidine Acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Azetidine Scaffolds in Modern Peptidomimetics

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to modulate conformation, enhance proteolytic stability, and refine pharmacokinetic profiles. Among these, 1-Fmoc-3-azetidine acetic acid, a conformationally constrained β-amino acid analog, has emerged as a valuable building block. Its rigid four-membered ring structure can induce specific turn conformations in the peptide backbone, mimicking or stabilizing secondary structures crucial for biological activity.[1][2] The azetidine motif is found in numerous FDA-approved drugs and biologically active natural products, where it often confers improved metabolic stability and desirable physicochemical properties.[1][3]

However, the successful incorporation of such structurally unique building blocks via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The inherent steric hindrance and altered nucleophilicity associated with this compound necessitate a carefully considered approach to the selection of coupling reagents and reaction conditions to ensure high-fidelity peptide assembly. This guide provides a detailed analysis of optimal coupling strategies, complete with actionable protocols and the underlying chemical rationale.

The Chemistry of Activation: Selecting the Optimal Coupling Reagent

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid moiety of the incoming amino acid to render it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide chain.[4][5] The choice of coupling reagent is paramount, particularly for sterically demanding residues where reaction kinetics can be sluggish.[6][7]

Reagent Classes and Their Suitability

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective activating agent. However, its use alone is prone to side reactions, including N-acylurea formation and significant racemization.[8] To mitigate these issues and enhance reaction rates, carbodiimides are invariably used with additives. While 1-hydroxybenzotriazole (HOBt) was the historical standard, its explosive nature has led to its replacement by safer and often more effective alternatives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8][9][10] The DIC/Oxyma combination is a robust, low-racemization method suitable for many applications.[9][11]

Onium Salts (Aminium/Uronium and Phosphonium): For challenging couplings involving sterically hindered amino acids, onium salt-based reagents are the preferred choice.[6][12] These reagents generate highly reactive intermediates that accelerate amide bond formation.

  • Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are exceptionally efficient.[5][13] HATU, in particular, is renowned for its high reactivity, forming a highly activated OAt-ester that readily couples with amines.[14] This reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[15] The superior performance of HATU in difficult couplings makes it a primary candidate for incorporating this compound.[6][14]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) represent another class of highly effective coupling agents, functioning similarly to aminium salts and are particularly useful for cyclization and hindered couplings.[7][13]

Comparative Analysis of Recommended Coupling Reagents

The selection of a coupling reagent involves a trade-off between reactivity, cost, safety, and the potential for side reactions. For this compound, the primary challenge is overcoming steric hindrance to achieve a complete and epimerization-free coupling.

Reagent CombinationClassReactivity & EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU / DIPEA Aminium SaltVery High. [13][14] Ideal for sterically hindered residues. Fast reaction kinetics.Low. The OAt-ester is highly reactive but relatively stable against racemization.Superior efficiency for difficult couplings.[6] Well-established in automated and manual SPPS.Higher cost. Potential for guanidinylation side reaction on the N-terminus if not used correctly.[16]
DIC / OxymaPure Carbodiimide + AdditiveHigh. [9][10] Oxyma provides excellent reactivity and suppresses side reactions effectively.Very Low. [8][10] Oxyma is a superior racemization suppressant compared to HOBt.Cost-effective. Non-explosive and safer to handle than HOBt-based reagents.[8] Byproduct (DIU) is soluble in DMF.May require longer coupling times or double coupling for extremely difficult sequences compared to HATU.
PyBOP / DIPEA Phosphonium SaltHigh. Comparable to HBTU/HATU in many cases. Effective for hindered couplings.Low. Generally low risk of racemization.Generates non-toxic HMPA byproduct unlike its predecessor, BOP.[8] Good solubility.Higher cost than carbodiimides. Can be less effective than HATU for the most challenging couplings.

Recommendation: For routine synthesis and initial optimization, DIC/OxymaPure offers a balanced, safe, and cost-effective approach. For challenging sequences, long peptides, or when incomplete coupling is observed, HATU/DIPEA is the gold-standard reagent to ensure maximal coupling efficiency.

Visualization of Key Processes and Mechanisms

A clear understanding of the SPPS workflow and reaction mechanisms is critical for troubleshooting and optimization.

Fmoc_SPPS_Workflow cluster_activation Resin Resin with Free Amine Activate Activate Fmoc-AA (e.g., with HATU) Couple Coupling Resin->Couple H2N-Peptide-Resin Activate->Couple Wash1 DMF Wash Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 DMF Wash Deprotect->Wash2 Cycle Repeat Cycle or Cleave Peptide Wash2->Cycle Cycle->Resin Next Amino Acid

Caption: General workflow of a single Fmoc-SPPS cycle.

HATU_Mechanism cluster_reactants FmocAA Fmoc-AA-COOH ActiveEster OAt Active Ester (Fmoc-AA-OAt) FmocAA->ActiveEster Activation HATU HATU HATU->ActiveEster Activation DIPEA DIPEA (Base) DIPEA->ActiveEster Activation PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond Coupling ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond Coupling Byproducts Tetramethylurea + HOAt PeptideBond->Byproducts

Caption: Simplified mechanism of HATU-mediated activation and coupling.

Detailed Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 1: Manual Coupling using HATU/DIPEA

This protocol is recommended for maximizing coupling efficiency.

  • Resin Preparation:

    • Place the resin in a fritted reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).[6]

    • Add DIPEA (8 eq., 0.8 mmol) to the solution and vortex briefly. The solution should turn yellow.[6]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Confirmation and Recoupling (if necessary):

    • Perform a Kaiser test to check for the presence of free primary amines.[17]

    • If the test is positive (blue beads), a second coupling is required. Repeat steps 3 and 4 with fresh reagents.

Protocol 2: Manual Coupling using DIC/OxymaPure

This protocol provides a robust and cost-effective alternative.

  • Resin Preparation and Fmoc Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and OxymaPure (4 eq., 0.4 mmol) in DMF (approx. 2 mL).

    • Add DIC (4 eq., 0.4 mmol) to the solution.

    • Pre-activate by agitating the mixture for 5-10 minutes at room temperature.[9][10]

    • Add the pre-activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Confirmation:

    • Follow steps 4 and 5 from Protocol 1. The longer coupling time for DIC/Oxyma may still require a double coupling for this hindered residue.

Troubleshooting and Advanced Strategies

Even with optimized protocols, challenging couplings may require further intervention.

  • Incomplete Coupling (Persistent Positive Kaiser Test):

    • Double Coupling: As described in the protocols, this is the most common first step.[17]

    • Increase Reaction Time: Extend the coupling time to overnight, but be mindful of potential side reactions.

    • Solvent Choice: If peptide aggregation is suspected (common in longer sequences), switch from DMF to N-Methylpyrrolidone (NMP) or a DMF/DCM mixture, which can disrupt secondary structures.[12]

    • Elevated Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can significantly improve kinetics. Microwave-assisted peptide synthesis is a highly effective method for accelerating difficult couplings.[12]

  • Racemization:

    • While HATU and DIC/Oxyma have low racemization potential, the risk increases with prolonged activation times. Always add the activated amino acid solution to the resin immediately (for HATU) or after a short, defined pre-activation period (for DIC/Oxyma).

    • Avoid using excess base, especially stronger bases, as this can promote epimerization.

Conclusion

The successful incorporation of this compound is readily achievable with a rational approach to coupling chemistry. The use of high-potency onium salt reagents, particularly HATU , is strongly recommended to overcome the steric challenges posed by this constrained building block, ensuring high coupling efficiency and minimizing the formation of deletion sequences. For a more economical and safer, yet still highly effective alternative, the DIC/OxymaPure system provides an excellent choice. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently integrate this valuable peptidomimetic scaffold into their synthetic targets, paving the way for the development of novel therapeutics with enhanced structural and biological properties.

References

  • Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Azetidine amino acid derivatives and peptide compounds. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Al-Blewi, F. F., et al. (2018). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Available at: [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chem. Eur. J. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. Available at: [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]

  • Fields, G. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int. J. Pept. Res. Ther. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International. Available at: [Link]

Sources

Application Notes and Protocols for the Cleavage and Purification of Peptides Containing 1-Fmoc-3-Azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Azetidine Scaffolds in Modern Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, selectivity, and metabolic stability. Among these, azetidine-containing amino acids have emerged as valuable building blocks. The strained four-membered ring of azetidine introduces unique conformational constraints on the peptide backbone, influencing secondary structure and often enhancing resistance to proteolytic degradation.[1][2] Specifically, 1-Fmoc-3-azetidine acetic acid provides a conformationally restricted analogue of β-alanine, enabling the synthesis of novel peptidomimetics with potentially improved therapeutic profiles.

This application note provides a comprehensive guide to the final, critical stages of synthesizing these modified peptides: the cleavage from the solid-phase support and subsequent purification. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step procedures, and provide troubleshooting insights to ensure high yield and purity of the final product. A crucial finding is the notable stability of the strained azetidine ring to strong acid conditions typically used for cleavage, which simplifies the overall process.[2][3][4]

Part 1: Cleavage from Solid-Phase Support

The cleavage step simultaneously deprotects acid-labile side-chain protecting groups and releases the synthesized peptide from the resin. The choice of cleavage cocktail is paramount and must be tailored to the peptide's amino acid composition to prevent side reactions and preserve the integrity of sensitive residues, including the azetidine ring.

Mechanistic Considerations: The Chemistry of Cleavage

Cleavage is predominantly achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[5][6] During solid-phase peptide synthesis (SPPS), amino acid side chains are protected with groups like t-butyl (tBu), trityl (Trt), and t-butoxycarbonyl (Boc), which are labile in strong acid.[7] The TFA protonates these groups, leading to the formation of stable carbocations (e.g., the tert-butyl cation) which then dissociate.

However, these reactive carbocations can re-attach to nucleophilic residues in the peptide, such as tryptophan, methionine, or tyrosine, leading to undesired by-products. To prevent this, "scavengers" are added to the cleavage cocktail.[5][7] Scavengers are nucleophilic compounds that competitively react with and "trap" the carbocations.

The Stability of the Azetidine Ring

A primary concern when working with strained ring systems is their potential for acid-mediated ring-opening.[8][9] However, studies have demonstrated that the azetidine ring within a peptide backbone is remarkably stable under standard TFA cleavage conditions.[2][3][4] This stability is critical, as it allows for the use of standard, highly efficient cleavage protocols without significant degradation of the azetidine-containing peptide.

Recommended Cleavage Cocktails

The selection of a cleavage cocktail is dictated by the specific amino acids present in the peptide sequence. Below is a table summarizing common cocktails. For peptides containing this compound but without other sensitive residues, Reagent K is often a robust choice.

Reagent NameComposition (v/v/w)Target Residues & Rationale
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)General Purpose. Effective for peptides containing Trp, Met, Cys, Tyr. Thioanisole and EDT are potent scavengers.[10]
TFA / TIPS / Water TFA / Triisopropylsilane / Water (95 / 2.5 / 2.5)Standard Cocktail. Good for peptides without highly sensitive residues like Trp. TIPS is an effective carbocation scavenger.[6]
TFA / EDT / Water TFA / Ethanedithiol / Water (95 / 2.5 / 2.5)For Cys-containing peptides. EDT helps prevent oxidation and side reactions involving cysteine.[5]
TFA / DCM TFA / Dichloromethane (1:1)For very acid-labile resins. Used for cleavage from 2-chlorotrityl resin to yield a fully protected peptide fragment.[10]

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DCM: Dichloromethane.

Visualizing the Cleavage Workflow

The following diagram outlines the key steps in the cleavage and precipitation process.

Cleavage_Workflow Resin Peptide-on-Resin (Post-Synthesis) Wash Wash Resin (DCM, MeOH) Resin->Wash Dry Dry Resin (Under Vacuum) Wash->Dry Cleave Add Cleavage Cocktail (e.g., Reagent K) Dry->Cleave Incubate Incubate (2-3 hours at RT) Cleave->Incubate Filter Filter & Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Decant Ether Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Crude Dry Crude Peptide Wash_Pellet->Dry_Crude

Caption: General workflow for peptide cleavage and precipitation.

Part 2: Purification of the Crude Peptide

Following cleavage and precipitation, the crude product contains the target peptide along with various impurities.[11] These can include deletion sequences (from incomplete coupling), truncated peptides, and by-products from protecting groups reacting with scavengers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides due to its high resolving power.[12][13]

Principles of Reversed-Phase HPLC

RP-HPLC separates molecules based on their hydrophobicity.[13] The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica modified with C18 alkyl chains). A polar mobile phase, usually a mixture of water and acetonitrile (ACN), is then passed through the column.[14]

  • Mobile Phase: Typically consists of two solvents:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Separation: Peptides initially bind to the hydrophobic stationary phase. As the concentration of the organic solvent (ACN) in the mobile phase is gradually increased (a "gradient"), the peptides are sequentially eluted based on their hydrophobicity, with more hydrophobic peptides eluting later at higher ACN concentrations. The TFA acts as an ion-pairing agent, improving peak shape and resolution.[14][15]

Developing a Purification Protocol

An effective purification strategy involves an initial analytical run to determine the retention time of the target peptide, followed by a preparative run to isolate it.

  • Analytical HPLC: A small amount of the crude peptide is injected onto an analytical C18 column with a fast gradient (e.g., 5-95% B over 20 minutes). This provides a "fingerprint" of the crude mixture and identifies the retention time of the main product.

  • Preparative HPLC: Using a larger preparative column with the same stationary phase, the crude peptide is separated using an optimized, shallower gradient centered around the retention time determined in the analytical run. This improves the separation between the target peptide and closely eluting impurities.[14]

  • Fraction Collection and Analysis: Fractions are collected as the peaks elute from the column. Each fraction corresponding to the target peak is then re-analyzed by analytical HPLC to confirm its purity.

  • Lyophilization: Pure fractions are pooled and freeze-dried (lyophilized) to remove the mobile phase solvents, yielding the final peptide as a white, fluffy powder.[11][14]

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Peptide Dissolve Dissolve in Solvent A/B Crude->Dissolve Analytical Analytical HPLC Run (Determine Retention Time) Dissolve->Analytical Preparative Preparative HPLC Run (Optimized Gradient) Analytical->Preparative Collect Collect Fractions Preparative->Collect Analyze Analyze Fraction Purity (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Peptide Powder Lyophilize->Pure

Sources

Designing Next-Generation Peptidomimetics: Application and Protocols for 1-Fmoc-3-Azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

In the landscape of modern therapeutics, peptides offer a compelling combination of high potency and target specificity, often with a favorable safety profile compared to small molecules. However, the clinical translation of native peptides is frequently hampered by their inherent metabolic instability and lack of well-defined secondary structures in solution. Peptidomimetics, compounds that mimic the structure and function of natural peptides, address these limitations by introducing non-natural amino acids and backbone modifications. These modifications are designed to impose conformational constraints, thereby pre-organizing the molecule into a bioactive conformation, enhancing receptor binding affinity, and improving resistance to proteolytic degradation.[1]

One of the most effective strategies in peptidomimetic design is the incorporation of cyclic amino acid analogues. While proline is the most well-known natural cyclic amino acid, smaller ring systems like azetidines have emerged as powerful tools for fine-tuning peptide structure and function.[] This guide provides a comprehensive overview of the application of 1-Fmoc-3-azetidine acetic acid , a versatile building block for introducing a unique structural motif into peptide sequences. We will delve into the rationale for its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss methods for characterizing the resulting peptidomimetics.

The Azetidine Advantage: Unique Structural and Functional Contributions

This compound introduces a four-membered ring into the peptide backbone. This small, strained ring system imparts distinct conformational preferences compared to the five-membered ring of proline or the acyclic nature of other amino acids.

Conformational Control and Turn Induction

The incorporation of azetidine derivatives has been shown to induce specific turn structures in peptides. Unlike proline, which often promotes β-turns, azetidine-containing residues can stabilize γ-turn-like conformations.[3] This ability to direct the peptide backbone into a compact, folded structure is crucial for mimicking the bioactive conformation of a native peptide ligand and can lead to a significant increase in binding affinity for its target receptor.

Experimental Workflows and Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based SPPS protocols.[4] However, due to the steric hindrance of the azetidine ring, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high coupling efficiency.[5]

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for incorporating any amino acid, including this compound.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final residue coupled Peptide Purified Peptidomimetic Cleavage->Peptide

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol details the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[6]

  • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and mix gently for 1-2 minutes to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

3. Monitoring the Coupling Reaction:

  • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), a second coupling is recommended.

4. Washing:

  • After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Proceed to the deprotection of the newly added Fmoc-azetidine residue to continue with the synthesis of the peptide chain.

Rationale for Reagent Selection

The choice of coupling reagent is critical when incorporating sterically hindered amino acids like this compound. Uronium/aminium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and lower risk of racemization.[7]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, low racemization potential.[6]Higher cost compared to other reagents.
HBTU Uronium/Aminium SaltEffective and widely used, good alternative to HATU.[8]Slightly lower reactivity than HATU.
DIC/Oxyma Carbodiimide/AdditiveCost-effective, minimizes racemization when used with an additive.Slower reaction kinetics compared to uronium salts.

Table 1: Comparison of common coupling reagents for SPPS.

Expert Insight: For challenging couplings involving this compound, HATU is often the reagent of choice due to its superior activation efficiency, which helps to drive the reaction to completion and minimize the formation of deletion sequences.[9]

Biophysical Characterization of Azetidine-Containing Peptidomimetics

Following synthesis and purification, it is essential to characterize the biophysical properties of the resulting peptidomimetics to evaluate the impact of the azetidine incorporation.

Protocol 2: Proteolytic Stability Assay

This protocol provides a general method for assessing the stability of a peptidomimetic in the presence of proteases.

1. Sample Preparation:

  • Prepare stock solutions of the azetidine-containing peptide and a control peptide (e.g., the native sequence or an alanine-substituted analogue) in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of a protease, such as trypsin or chymotrypsin, in the same buffer.

2. Digestion Reaction:

  • In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final desired concentration (e.g., 1 mg/mL peptide and 1:100 protease-to-peptide ratio by weight).

  • Incubate the reactions at 37°C.

3. Time-Point Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of a stopping solution (e.g., 10% trifluoroacetic acid).

  • Centrifuge the samples to pellet any precipitated protein.

4. Quantification by RP-HPLC:

  • Analyze the supernatant from each time point by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.[10]

  • Plot the percentage of remaining peptide against time to determine the half-life of the peptide.

PeptideModificationHalf-life (in serum)
Native Peptide XNone~ 30 minutes
Azetidine-Peptide X Ala replaced with Aze > 12 hours
Proline-Peptide XAla replaced with Pro~ 4 hours

Table 2: Representative data from a proteolytic stability assay, demonstrating the enhanced stability of an azetidine-containing peptidomimetic. (Note: These values are illustrative).

The enhanced stability of azetidine-containing peptides is attributed to the constrained backbone conformation, which can mask protease cleavage sites or sterically hinder the approach of proteolytic enzymes.[11]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[12] By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine the conformational preferences induced by the azetidine ring.[1] Such studies have confirmed that azetidine residues can indeed promote the formation of stable turn structures.[3][13]

NMR_Workflow Sample Purified Azetidine-Peptide NMR_Acq NMR Data Acquisition (COSY, TOCSY, NOESY) Sample->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment Restraints Generate Structural Restraints (NOEs, Coupling Constants) Assignment->Restraints Calc Structure Calculation Restraints->Calc Ensemble Conformational Ensemble Calc->Ensemble

Figure 2: Workflow for determining the solution structure of a peptidomimetic by NMR.

Case Study: Azetidine-Containing STAT3 Inhibitors

The development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) is a promising strategy for cancer therapy. Researchers have successfully designed potent STAT3 inhibitors based on an (R)-azetidine-2-carboxamide scaffold.[14] These compounds demonstrated sub-micromolar inhibitory activity and high-affinity binding to STAT3.[15] This case study highlights the potential of azetidine-containing building blocks in the design of novel therapeutics that target protein-protein interactions.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the design and synthesis of next-generation peptidomimetics. Its ability to impose unique conformational constraints on the peptide backbone offers a powerful strategy to enhance biological activity, improve metabolic stability, and fine-tune the pharmacological properties of peptide-based drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this non-canonical amino acid in their drug discovery and development efforts. As our understanding of structure-activity relationships continues to grow, the strategic incorporation of azetidine and other constrained amino acids will undoubtedly play an increasingly important role in the creation of novel and effective therapeutics.

References

  • Yadav, P., & Singh, A. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Misev, D., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10843. [Link]

  • Royal Society of Chemistry. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. [Link]

  • National Institutes of Health. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • MDPI. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. [Link]

  • American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • Drug Design. (2009). Peptidomimetics examples. [Link]

  • National Institutes of Health. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]

  • PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]

  • PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • ResearchGate. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • Expert Opinion on Drug Discovery. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with Multiple Azetidine Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Azetidine Residues in Modern Peptide Therapeutics

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to enhance therapeutic properties such as metabolic stability, conformational rigidity, and target affinity. Among these, azetidine-2-carboxylic acid, a four-membered ring analogue of proline, has garnered significant interest. Its constrained structure can induce unique turns in the peptide backbone, influencing secondary structure and proteolytic resistance.[1] Peptides containing multiple azetidine residues represent a novel class of peptidomimetics with the potential for finely tuned pharmacological profiles. However, the successful solid-phase synthesis of these peptides requires careful consideration of the unique steric and electronic properties of the azetidine ring.

This guide provides a comprehensive overview of the principles, protocols, and challenges associated with the solid-phase synthesis of peptides containing multiple azetidine residues. We will delve into the critical aspects of building block selection, coupling strategies, and post-synthetic modifications, offering a robust framework for researchers in drug discovery and chemical biology.

Core Principles: Navigating the Synthetic Landscape

The successful assembly of peptides with multiple azetidine units hinges on a solid understanding of the interplay between the resin support, protecting groups, and coupling reagents. The iterative nature of solid-phase peptide synthesis (SPPS) means that any inefficiencies in the coupling or deprotection steps are amplified with each cycle.

Choosing the Right Synthetic Strategy: Fmoc vs. Boc

Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed for the synthesis of azetidine-containing peptides.[2][3]

  • Fmoc/tBu Strategy: This is the most common approach due to its milder deprotection conditions (piperidine for Fmoc removal), which are generally compatible with a wider range of side-chain protecting groups. The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, typically trifluoroacetic acid (TFA). The azetidine ring has been shown to be stable to these strong acid conditions.[1][4]

  • Boc/Bzl Strategy: This strategy employs TFA for the iterative removal of the Nα-Boc group and a very strong acid, such as hydrofluoric acid (HF), for the final cleavage. While effective, the harshness of HF can be a limitation for more complex or sensitive peptides.

For the purposes of this guide, we will focus on the more prevalent Fmoc/tBu strategy .

Azetidine Building Blocks: The Foundation of Your Synthesis

The key starting material is Nα-Fmoc-azetidine-2-carboxylic acid. It is commercially available in both L- and D-configurations. For specialized applications, the azetidine nitrogen itself can be protected to allow for orthogonal deprotection and late-stage functionalization of the peptide.[1][4]

Building BlockNα-ProtectionAzetidine-N ProtectionKey Feature
Fmoc-Aze-OHFmocUnprotectedStandard building block for direct incorporation.
Fmoc-Aze(Boc)-OHFmocBocAzetidine-N can be deprotected under acidic conditions.
Fmoc-Aze(Cbz)-OHFmocCbzCbz group is orthogonally removed by hydrogenolysis, allowing for selective functionalization.[4]
Fmoc-Aze(propargyl-carbamate)-OHFmocPropargyl carbamateEnables "click" chemistry-based modifications on the azetidine nitrogen.[4]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing multiple azetidine residues using the Fmoc/tBu strategy.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 1. Swell in DMF Coupling_1 Couple First Amino Acid Fmoc_Deprotection_1->Coupling_1 2. 20% Piperidine/DMF Wash_1 Wash Coupling_1->Wash_1 3. Fmoc-AA-OH, Coupling Reagent Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Couple_Aze Couple Fmoc-Aze-OH Fmoc_Deprotection_2->Couple_Aze 4. 20% Piperidine/DMF Wash_2 Wash Couple_Aze->Wash_2 5. Fmoc-Aze-OH, Coupling Reagent Repeat Repeat Cycles (n-x) Wash_2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection 6. For remaining residues Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage 7. 20% Piperidine/DMF Purification Purification (RP-HPLC) Cleavage->Purification 8. TFA Cocktail Characterization Characterization (MS, HPLC) Purification->Characterization 9. Purify crude peptide

Caption: General workflow for solid-phase synthesis of azetidine-containing peptides.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of a Model Peptide (Ac-Ala-Aze-Ala-Aze-NH2)

This protocol describes the manual synthesis of a model tetrapeptide with two azetidine residues on a Rink Amide resin, yielding a C-terminal amide.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Ala-OH

  • Fmoc-Aze-OH

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • HOBt (Hydroxybenzotriazole)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents and Reagents:

    • N,N-Dimethylformamide (DMF, peptide synthesis grade)

    • Dichloromethane (DCM)

    • Piperidine

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized water

    • Acetic anhydride

Procedure:

  • Resin Swelling:

    • Place 100 mg of Rink Amide resin in a fritted syringe.

    • Swell the resin in DMF for 1 hour with gentle agitation.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

    • Activation: In a separate vial, dissolve Fmoc-Ala-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Coupling: Add the activation solution to the resin and agitate for 2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling (negative result).

  • Second Amino Acid Coupling (Fmoc-Aze-OH):

    • Fmoc Deprotection: Repeat the deprotection step as in 2a.

    • Activation: Dissolve Fmoc-Aze-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Coupling: Add the activation solution to the resin and agitate for 2-4 hours. Note: The coupling of azetidine residues may be slower due to ring strain and steric hindrance. A longer coupling time or a double coupling may be necessary.

    • Washing: Wash as in 2d. Perform a Kaiser test. If the test is positive, perform a second coupling.

  • Chain Elongation (Ala and Aze):

    • Repeat step 2 for the third residue (Ala) and step 3 for the fourth residue (Aze).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Navigating Challenges: A Troubleshooting Guide

The incorporation of multiple azetidine residues can present unique challenges.

ChallengePotential CauseRecommended Solution
Incomplete Coupling of Fmoc-Aze-OH Steric hindrance and ring strain of the azetidine residue slowing down the reaction.- Extend Coupling Time: Increase the coupling time to 4-6 hours or even overnight.[5] - Double Coupling: Perform a second coupling with fresh reagents. - Use a More Potent Coupling Reagent: HATU or COMU are generally more efficient than HBTU or DIC/HOBt for hindered amino acids.[6][7]
Peptide Aggregation The peptide sequence, particularly with multiple hydrophobic or β-branched residues, can aggregate on the resin, leading to poor solvation and incomplete reactions.- Use Chaotropic Agents: Add a salt like LiCl to the coupling and deprotection solutions to disrupt secondary structures. - Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate coupling reactions.
Side Reactions during Cleavage While the azetidine ring is generally stable to TFA, prolonged exposure or high temperatures could potentially lead to side reactions.- Minimize Cleavage Time: Adhere to the recommended 2-3 hour cleavage time. - Use Scavengers: TIS is crucial to scavenge cations that could otherwise react with the peptide.
Optimizing Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of sterically demanding residues like azetidine-2-carboxylic acid. While standard reagents can be effective, more potent activators are recommended, especially when encountering difficulties.

Coupling_Reagents cluster_0 Carbodiimides cluster_1 Aminium/Uronium Salts cluster_2 Phosphonium Salts DIC DIC + HOBt HBTU HBTU DIC->HBTU Increased Efficiency HATU HATU HBTU->HATU Higher Reactivity, Less Racemization PyBOP PyBOP COMU COMU HATU->COMU Comparable to HATU, Safer Byproducts

Caption: Relative efficiency of common coupling reagents for challenging couplings.

Recommendation: For the incorporation of multiple azetidine residues, HATU or COMU are the recommended coupling reagents due to their high reactivity and ability to overcome steric hindrance with minimal risk of racemization.[6][7]

Expected Results and Characterization

Following successful synthesis and purification, the identity and purity of the azetidine-containing peptide should be confirmed.

  • RP-HPLC: Analytical RP-HPLC is used to assess the purity of the final product. A single sharp peak is indicative of a pure compound. The retention time may be altered compared to a proline-containing analogue due to changes in hydrophobicity and conformation.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. The observed mass should match the calculated theoretical mass. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the azetidine residues.[9][10]

Example Data: For the model peptide Ac-Ala-Aze-Ala-Aze-NH2, the expected monoisotopic mass is [M+H]+ = 368.21 Da. The HPLC chromatogram should show a major peak with a purity of >95%.

Conclusion

The solid-phase synthesis of peptides with multiple azetidine residues is a viable and powerful strategy for creating novel peptidomimetics. By understanding the unique properties of azetidine-2-carboxylic acid and making informed choices regarding protecting groups and coupling reagents, researchers can successfully synthesize these challenging molecules. The protocols and troubleshooting guide provided herein offer a solid foundation for the exploration of this exciting area of peptide chemistry. Careful monitoring of coupling reactions and the use of high-efficiency reagents like HATU or COMU are key to achieving high yields and purities. The continued development of synthetic methodologies for incorporating non-proteinogenic amino acids will undoubtedly expand the landscape of peptide-based therapeutics.

References

  • D. J. Foley, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • C. Toniolo, et al. (1983). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • D. J. Foley, et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (2009). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]

  • Couty, F., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Reddit. (2021). Solid phase peptide synthesis help. Reddit. [Link]

  • Grantome. (n.d.). Biosynthesis of Azetidine-2-Carboxylic Acid. Grantome. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Google Patents. (1999). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • G. A. Kwapisz, et al. (2022). Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • ResearchGate. (2014). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • PubMed. (2014). Synthesis of Peptides Containing 2-oxohistidine Residues and Their Characterization by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • MDPI. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [Link]

Sources

Introduction: The Quest for Conformational Control in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications of 1-Fmoc-3-azetidine derived building blocks in modern drug discovery.

In the intricate dance of molecular recognition, the shape and flexibility of a drug molecule are paramount. A flexible molecule must adopt a specific, low-energy conformation to bind effectively to its biological target—a process that carries a significant entropic penalty, potentially weakening the binding affinity. Medicinal chemistry has increasingly turned to the use of conformationally constrained scaffolds to mitigate this penalty. By pre-organizing a molecule into its bioactive conformation, these rigid structures can lead to substantial gains in potency and selectivity.[1]

Among the most valuable of these scaffolds is the azetidine ring, the smallest nitrogen-containing saturated heterocycle that possesses a favorable balance of chemical stability and molecular rigidity.[1][2][3] Its compact, three-dimensional structure provides an excellent platform for the precise vectorial display of chemical substituents, making it a favored framework in drug discovery.[2]

This guide focuses on a specific, highly versatile class of azetidine building blocks: 1-Fmoc-3-azetidine carboxylic acid and its homologue, 1-Fmoc-3-azetidine acetic acid . These molecules serve as constrained β-amino acid mimics, enabling chemists to instill conformational rigidity into peptides and small molecules.[4][5] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes them directly applicable to the well-established protocols of solid-phase peptide synthesis (SPPS), providing a gateway to novel peptidomimetics, advanced therapeutic modalities like PROTACs, and diverse chemical libraries.[6][7]

Part 1: The Scientific Rationale - Why Employ Azetidine-Based Building Blocks?

The strategic incorporation of an azetidine ring into a drug candidate is underpinned by several key principles of medicinal chemistry. Understanding these provides the context for its application.

Conformational Constraint and Binding Entropy

A fundamental goal of rational drug design is to minimize the loss of conformational entropy upon binding. A flexible ligand exists as an ensemble of multiple conformations in solution; only a subset of these are productive for binding. The transition from this disordered state to a single bound conformation is entropically unfavorable. A rigid scaffold, like the azetidine ring, restricts the number of available conformations, effectively "locking" a portion of the molecule into a defined shape.[1][4] This pre-organization means less entropy is lost upon binding, which can translate directly into a more favorable Gibbs free energy of binding (ΔG) and, consequently, higher affinity.

G cluster_0 cluster_1 cluster_2 L1 Conf 1 L2 Conf 2 L3 Conf 3 L4 Conf 4 Receptor Receptor L3->Receptor High Entropic Cost L5 Conf 5 C1 Conf A C2 Conf B C1->Receptor Low Entropic Cost

Caption: Entropic advantage of constrained vs. flexible ligands.

Peptidomimetic and Scaffold Applications

Natural peptides, while potent biological modulators, often make poor drugs due to their rapid degradation by proteases and low cell permeability.[8] Replacing one or more amino acids with a mimic like an azetidine-derived acid can disrupt the natural peptide backbone, rendering it resistant to enzymatic cleavage.[9] Furthermore, the azetidine ring can induce specific secondary structures, such as β-turns, which are often critical for biological activity.[10] This makes it a powerful tool for aza-amino acid scanning to probe peptide structure-activity relationships (SAR).[10]

Modulation of Physicochemical Properties

The introduction of small, saturated rings can favorably alter a molecule's properties. Compared to a more flexible aliphatic chain, the azetidine scaffold can reduce lipophilicity (LogP) and increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[1] This can lead to improved solubility, reduced metabolic liability, and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Part 2: Core Applications in Drug Discovery

The unique structural features of 1-Fmoc-3-azetidine derived acids have led to their adoption in several key areas of therapeutic development.

Constrained Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The most common application is the incorporation of these building blocks into peptide sequences to create more stable and potent analogues.[5][11] The Fmoc-protected nitrogen is perfectly suited for the standard cycle of Fmoc-based SPPS. After coupling, the azetidine ring acts as a rigid spacer or a surrogate for natural amino acids like proline, introducing a "kink" or constraint into the peptide backbone.

G start Peptide-Resin (Free Amine) couple Coupling Step: 1. Fmoc-Azetidine-OH 2. Activator (HBTU) 3. Base (DIEA) start->couple Add Reagents deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotect->wash1 wash1->start Next Cycle wash2 DMF Wash couple->wash2 1-2 hr ninhydrin Kaiser Test (Check Completion) wash2->ninhydrin ninhydrin->couple Positive (Recouple) end Next Cycle or Final Cleavage ninhydrin->end Negative (Complete) end->deprotect Elongate Peptide

Caption: Workflow for incorporating Fmoc-azetidine acid in SPPS.

Linker Technology: PROTACs and ADCs

Modern therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) rely on chemical linkers to connect a targeting moiety to an effector molecule (a cytotoxic agent or an E3 ligase ligand).[7] The length, geometry, and rigidity of this linker are critical for efficacy. 1-Fmoc-3-azetidine derived acids are emerging as valuable components for these linkers. Their defined spatial geometry can ensure the correct distance and orientation between the two ends of the molecule, which is a crucial, and often empirically determined, parameter for success.[7]

Caption: Structure of a PROTAC using a rigid azetidine linker.

Part 3: Experimental Protocols and Methodologies

The following protocols provide a framework for the practical application of 1-Fmoc-3-azetidine carboxylic acid in a research setting.

Protocol 1: Incorporation into a Peptide Sequence via Automated Fmoc-SPPS

This protocol describes a standard cycle for coupling 1-Fmoc-azetidine-3-carboxylic acid onto a solid support resin bearing a free amine.

Materials & Reagents:

  • Resin: Rink Amide MBHA resin (or other suitable resin for C-terminal amides).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Building Block: 1-Fmoc-azetidine-3-carboxylic acid (4 eq. relative to resin loading).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[12]

  • Coupling Reagents: HBTU (3.8 eq.), or HATU (3.8 eq.).[12]

  • Base: N,N-Diisopropylethylamine (DIEA) (8 eq.).[12]

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[12]

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in DMF for 30-60 minutes in a peptide synthesis vessel. Drain the solvent.[13]

  • Amino Acid Activation: In a separate vial, dissolve 1-Fmoc-azetidine-3-carboxylic acid (4 eq.) and HBTU (3.8 eq.) in a minimal volume of DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[12] The solution may turn yellowish.

  • Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate the vessel at room temperature for 1-2 hours. Note: Coupling of non-natural or sterically hindered amino acids may require longer reaction times or double coupling.[8][13]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

  • Coupling Confirmation (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines (see Protocol 2). A negative result (yellow/colorless beads) indicates complete coupling.[12] If the test is positive (blue beads), repeat steps 2-4 (a "double couple").

  • Fmoc Deprotection: To continue peptide elongation, add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat once more for 10 minutes to ensure complete Fmoc removal.[12]

  • Final Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.

  • Cleavage and Global Deprotection: Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail (Reagent K) and agitate at room temperature for 2-4 hours.[12]

  • Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified by reverse-phase HPLC.

Protocol 2: Monitoring Coupling Efficiency - The Kaiser Test

This colorimetric test detects free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[12]

Procedure:

  • Collect a small sample of the peptide-resin (10-20 beads) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the tube.

  • Heat the test tube at 110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Deep blue beads and/or blue solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.[12]

Part 4: Data and Troubleshooting

Table 1: Representative Coupling Conditions and Considerations
ParameterStandard Amino Acid (e.g., Fmoc-Ala-OH)1-Fmoc-azetidine-3-carboxylic acidRationale / Notes
Equivalents (eq.) 44 - 5Higher equivalents can help drive the reaction to completion for more sterically demanding building blocks.
Coupling Time 1 - 2 hours2 - 4 hours (or double couple)The rigid, strained ring system can lead to slightly slower coupling kinetics compared to simple aliphatic amino acids.[8]
Activator HBTU, DIC/OxymaHATU, COMUFor difficult couplings, more potent activators like HATU may provide better results and reduce the risk of racemization.
In-process Control Kaiser TestKaiser TestEssential for non-standard monomers to ensure the reaction has gone to completion before proceeding.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)- Steric hindrance from the azetidine ring.- Peptide sequence aggregation on the resin.- Recouple: Repeat the coupling step for an additional 1-2 hours.- Change Reagents: Switch to a more powerful activator like HATU or COMU.- Increase Temperature: Use microwave-assisted SPPS to accelerate the reaction (use with caution to avoid side reactions).
Low Final Yield - Incomplete coupling at one or more steps.- Inefficient cleavage from the resin.- Ensure all coupling steps are confirmed complete with a negative Kaiser test.- Ensure a sufficient volume of cleavage cocktail is used and allow adequate time (2-4 hours) for the reaction.[12]
Side Product Formation - Racemization during activation/coupling.- Aspartimide formation if Asp residues are present elsewhere in the sequence.[14]- Avoid prolonged pre-activation times. Use additives like Oxyma Pure during coupling and deprotection steps to suppress side reactions.[14]

Conclusion

This compound and its carboxylic acid counterpart are more than just novel building blocks; they are powerful tools for implementing the principles of conformational constraint in modern drug discovery. By providing a simple, SPPS-compatible method for installing a rigid scaffold, they enable researchers to systematically enhance the drug-like properties of peptides and other small molecules. From improving metabolic stability and binding affinity in peptidomimetics to providing the geometric precision needed for advanced linker technologies, the applications of these constrained β-amino acid mimics will undoubtedly continue to expand, paving the way for the next generation of precisely engineered therapeutics.

References

Application Notes and Protocols: Creating Conformationally Constrained Peptides with 1-Fmoc-3-azetidine acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Rigidity in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation.[1][2] Imposing conformational constraints on the peptide backbone is a powerful strategy to overcome these limitations.[1][3] By reducing the conformational entropy, we can lock the peptide into its bioactive conformation, leading to enhanced target affinity and increased resistance to proteolytic degradation.[1][2]

One effective approach to induce conformational rigidity is the incorporation of non-natural amino acids.[4][5][6] Among these, azetidine-containing amino acids have emerged as valuable building blocks.[7][8] The strained four-membered azetidine ring introduces sharp turns and restricts the available conformational space of the peptide backbone.[9][10][11] Specifically, 1-Fmoc-3-azetidine acetic acid provides a unique scaffold that can act as a turn-inducing element, facilitating the synthesis of cyclic and other constrained peptide architectures.[9][10][11]

This guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling modified peptides.[5][12]

The Role of this compound in Peptide Design

This compound is a versatile building block for introducing conformational constraints.[13][14] Its unique azetidine ring structure enhances stability and reactivity, making it a valuable tool in the synthesis of complex peptides.[13][14]

Key Advantages:

  • Induces Turn Conformations: The rigid azetidine ring acts as a potent turn-inducer, pre-organizing the peptide backbone for cyclization or stabilizing specific secondary structures.[9][10][11] This can lead to greatly improved cyclization efficiencies for small to medium-sized peptides.[9][10][11]

  • Enhances Proteolytic Stability: The incorporation of this non-natural amino acid can render the adjacent peptide bonds less susceptible to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[9][10]

  • Provides a Scaffold for Further Functionalization: The nitrogen atom within the azetidine ring can be selectively deprotected and functionalized post-synthesis, allowing for the attachment of labels, imaging agents, or other moieties to modulate the peptide's properties.[9][10][11]

G cluster_0 Peptide Properties cluster_1 Intervention cluster_2 Resulting Peptide Characteristics Flexibility Flexibility Incorporate\n1-Fmoc-3-azetidine\nacetic acid Incorporate 1-Fmoc-3-azetidine acetic acid Flexibility->Incorporate\n1-Fmoc-3-azetidine\nacetic acid Addresses Low Stability Low Stability Low Stability->Incorporate\n1-Fmoc-3-azetidine\nacetic acid Addresses Low Affinity Low Affinity Low Affinity->Incorporate\n1-Fmoc-3-azetidine\nacetic acid Addresses Conformational\nConstraint Conformational Constraint Incorporate\n1-Fmoc-3-azetidine\nacetic acid->Conformational\nConstraint Leads to Increased\nStability Increased Stability Conformational\nConstraint->Increased\nStability Enhanced\nAffinity Enhanced Affinity Conformational\nConstraint->Enhanced\nAffinity

Caption: Workflow for improving peptide properties.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[4]

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol outlines the initial steps of preparing the solid support and attaching the first amino acid.

Materials:

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids)[15]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc-protected amino acid

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (for capping)

Procedure:

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel.[5] b. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[5] c. Drain the DMF.

  • First Amino Acid Loading (Example with 2-chlorotrityl chloride resin): a. Dissolve 1.5 equivalents of the Fmoc-amino acid and 3 equivalents of DIEA in DCM. b. Add the solution to the swollen resin and agitate for 1-2 hours. c. Drain the reaction solution. d. To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (8:1:1) and agitate for 30 minutes. e. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). f. Dry the resin under vacuum.

Protocol 2: Iterative Peptide Chain Elongation

This protocol describes the cyclical process of deprotection and coupling to extend the peptide chain.

Materials:

  • Peptide-resin from Protocol 1

  • 20% (v/v) Piperidine in DMF (Fmoc deprotection solution)

  • Fmoc-1-Fmoc-3-azetidine acetic acid or other Fmoc-amino acids

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)[16][17]

  • DIEA

  • DMF, DCM

Procedure:

  • Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the peptide-resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 2.9 equivalents of the coupling reagent (e.g., HATU), and 6 equivalents of DIEA in DMF. b. Pre-activate the mixture by allowing it to stand for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate for 1-2 hours at room temperature. For sterically hindered amino acids like this compound, extended coupling times or a double coupling may be necessary.[4][5] e. Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test. A yellow color indicates complete coupling, while a blue color suggests an incomplete reaction, requiring a second coupling step.[4] f. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.

G Start Start Peptide-Resin Peptide-Resin Start->Peptide-Resin Fmoc Deprotection Fmoc Deprotection Peptide-Resin->Fmoc Deprotection Wash Wash Fmoc Deprotection->Wash Amino Acid Coupling Amino Acid Coupling Wash->Amino Acid Coupling Kaiser Test Kaiser Test Amino Acid Coupling->Kaiser Test Double Couple? Double Couple? Kaiser Test->Double Couple? Incomplete Final Peptide? Final Peptide? Kaiser Test->Final Peptide? Complete Double Couple?->Amino Acid Coupling Yes Double Couple?->Final Peptide? No Final Peptide?->Fmoc Deprotection No Cleavage Cleavage Final Peptide?->Cleavage Yes End End Cleavage->End

Caption: SPPS workflow for peptide elongation.

Protocol 3: Cleavage and Deprotection

This final step releases the peptide from the resin and removes side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[4]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Characterization and Analysis

After synthesis and purification (typically by reverse-phase HPLC), it is crucial to characterize the conformationally constrained peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure and assess the conformational constraints imposed by the azetidine ring.

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure content (e.g., turns, helices, sheets).

  • Proteolytic Stability Assays: To evaluate the resistance of the peptide to enzymatic degradation compared to its linear, non-constrained counterpart.

Data Presentation: Impact of Azetidine Incorporation

The incorporation of this compound can significantly impact peptide properties. The following table provides a representative comparison.

PropertyLinear PeptideAzetidine-Containing PeptideReference
Cyclization Yield Often low, especially for smaller ringsSignificantly improved[9][10][11]
Conformational Flexibility HighReduced[18][19]
Proteolytic Half-life ShortExtended[9][10]
Receptor Binding Affinity (Kd) Higher (weaker binding)Lower (stronger binding)[1][2]

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists to create conformationally constrained peptides with improved therapeutic potential. By introducing a rigid turn-inducing element, researchers can enhance the stability, affinity, and overall drug-like properties of peptide candidates. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and application of these valuable molecules in drug discovery and development.

References

  • Bock, J. E., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(32), 13564-13570. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Bock, J. E., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Bock, J. E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Rosenthal, G. A., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 36(4), 346-352. [Link]

  • Aliev, A. E., & Courtier-Murias, D. (2013). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 15(1), 18-21. [Link]

  • Derksen, A., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1611. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 43(7), 964-973. [Link]

  • Chevalier, A., et al. (2017). Accurate de novo design of hyperstable constrained peptides. Nature, 550(7674), 74-79. [Link]

  • Do-Rego, J.-C., et al. (2013). Development and Pharmacological Characterization of Conformationally Constrained Urotensin II-Related Peptide Agonists. Journal of Medicinal Chemistry, 56(21), 8683-8692. [Link]

  • Rosenthal, G. A., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-24. [Link]

  • Derksen, A., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate. [Link]

  • Hansen, C. B., & Jensen, K. J. (2018). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1787, 3-17. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • MDPI. (n.d.). Conformationally Constrained Peptides. Encyclopedia. [Link]

  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(10), e2100147. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • Wang, X., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01617-22. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. [Link]

  • Wang, X., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]

  • Schölch, S., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

  • Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919. [Link]

Sources

Application Notes and Protocols: Post-Synthesis Modification of Peptides Containing Azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a route to modulate pharmacological properties such as stability, conformation, and target affinity. Azetidine-2-carboxylic acid (Aze), a four-membered cyclic analogue of proline, has emerged as a particularly valuable building block. Its constrained structure can induce unique turns in the peptide backbone, enhancing proteolytic resistance and influencing secondary structure.[1][2][3][4] Beyond its conformational impact, the azetidine ring serves as a versatile handle for post-synthesis modification, allowing for the late-stage introduction of functional groups, linkers, and reporter tags. This guide provides a comprehensive overview of the principles and detailed protocols for the post-synthesis modification of peptides containing azetidine-2-carboxylic acid and its derivatives, with a focus on N-functionalization and click chemistry applications.

Introduction: The Strategic Value of Azetidine-Containing Peptides

Azetidine-containing peptides are synthesized using standard solid-phase peptide synthesis (SPPS) methodologies, typically employing Fmoc-protected azetidine building blocks.[5][6] The true synthetic power of incorporating azetidine lies in the post-synthesis phase. The secondary amine within the azetidine ring, once deprotected, offers a unique point for chemoselective modification, orthogonal to the side chains of natural amino acids.[5][7][8] This late-stage functionalization is highly advantageous in drug development for several reasons:

  • Diversity-Oriented Synthesis: A common peptide scaffold can be derivatized with a wide array of functional groups, creating a library of analogues for structure-activity relationship (SAR) studies.[9]

  • Bioconjugation: Azetidine can serve as an attachment point for polyethylene glycol (PEG), cytotoxic payloads for antibody-drug conjugates (ADCs), imaging agents (dyes, radionuclides), or biotin tags for affinity purification.[5][7][8]

  • Improved Pharmacokinetics: Modification of the azetidine nitrogen can modulate the peptide's polarity, solubility, and interaction with metabolic enzymes, thereby enhancing its pharmacokinetic profile.

The reactivity of the azetidine ring is largely governed by its ring strain, making it more reactive than a typical secondary amine but significantly more stable than its three-membered aziridine counterpart.[10] This balance of reactivity and stability is key to its utility in post-synthesis modification. While aziridine-containing peptides are known to undergo ring-opening reactions with nucleophiles like thiols,[11][12] the more stable azetidine ring typically requires specific activation for such transformations and is more commonly functionalized at the nitrogen atom.[13][14][15]

Core Methodologies for Post-Synthesis Modification

Two primary strategies dominate the post-synthesis modification of azetidine-containing peptides: direct functionalization of the azetidine nitrogen and bio-orthogonal "click" chemistry.

N-Functionalization: Alkylation and Acylation

Direct modification of the azetidine nitrogen is a straightforward approach to introduce a variety of substituents. This is typically performed on the solid support after the full peptide sequence has been assembled. The key is the use of an orthogonal protecting group on the azetidine nitrogen during SPPS, which can be selectively removed without cleaving the peptide from the resin or removing side-chain protecting groups. A common choice is the carboxybenzyl (Cbz) group, which can be removed via hydrogenolysis.

Workflow for On-Resin N-Functionalization

On_Resin_N_Functionalization start Peptide-Resin with N-Protected Azetidine deprotection Selective N-Deprotection (e.g., Hydrogenolysis for Cbz) start->deprotection washing1 Wash Resin (DMF, DCM) deprotection->washing1 functionalization Functionalization Reaction (Alkylation or Acylation) washing1->functionalization washing2 Wash Resin (Reaction Solvent, DMF, DCM) functionalization->washing2 cleavage Global Deprotection & Cleavage from Resin washing2->cleavage purification RP-HPLC Purification cleavage->purification

Caption: General workflow for on-resin N-functionalization of azetidine-containing peptides.

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bio-orthogonal method for modification.[7][8] This approach involves incorporating an azetidine derivative that already contains an azide or alkyne handle into the peptide during SPPS. The modification is then performed post-synthesis by "clicking" on a molecule containing the complementary functional group.

Workflow for On-Resin Click Chemistry

On_Resin_Click_Chemistry start Peptide-Resin with Azetidine-Alkyne/Azide click_reaction On-Resin CuAAC Click Reaction with Azide/Alkyne-Molecule start->click_reaction washing Wash Resin (Reaction Solvent, DMF, DCM) click_reaction->washing cleavage Global Deprotection & Cleavage from Resin washing->cleavage purification RP-HPLC Purification cleavage->purification

Caption: General workflow for on-resin click modification of azetidine-containing peptides.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.

Protocol 1: On-Resin N-Alkylation of Azetidine-Containing Peptides

This protocol describes the alkylation of the azetidine nitrogen on a solid support using an alkyl halide. It assumes the peptide has been synthesized on a standard acid-labile resin (e.g., Rink Amide) and the azetidine nitrogen is the only free secondary amine.

Materials:

  • Peptide-resin with a deprotected azetidine nitrogen (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (10.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (20.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Reaction Mixture Preparation: In a separate vial, dissolve the alkyl halide (10.0 eq) and DIPEA (20.0 eq) in anhydrous DMF.

  • Alkylation Reaction: Add the reaction mixture to the swollen resin. Seal the vessel and shake at room temperature for 12-24 hours. The reaction progress can be monitored by a test cleavage and LC-MS analysis.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly in the following sequence: DMF (3x), DCM (3x), DMF (3x), DCM (3x).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection: Proceed with standard global deprotection and cleavage from the resin using a suitable cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[16]

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[17][18]

Protocol 2: On-Resin N-Acylation of Azetidine-Containing Peptides

This protocol details the acylation of the azetidine nitrogen using an acid anhydride or acid chloride.

Materials:

  • Peptide-resin with a deprotected azetidine nitrogen (1.0 eq)

  • Acetic anhydride or other desired acid anhydride/chloride (10.0 eq)[19][20]

  • DIPEA or Pyridine (20.0 eq)

  • Anhydrous DMF or DCM

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

  • Acylation Reaction: Add a solution of the acylating agent (10.0 eq) and base (20.0 eq) in anhydrous DMF to the resin.

  • Reaction Incubation: Shake the mixture at room temperature for 2-4 hours. Monitor for completion using a ninhydrin test (the test should be negative) or a test cleavage.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA-based cocktail.

  • Purification: Purify the crude peptide via RP-HPLC.

Parameter N-Alkylation N-Acylation
Reagents Alkyl halide, DIPEAAcid anhydride/chloride, DIPEA/Pyridine
Reaction Time 12-24 hours2-4 hours
Monitoring Test cleavage and LC-MSNinhydrin test, Test cleavage
Key Consideration Can be slow for sterically hindered alkyl halides.Generally faster and highly efficient.

Table 1: Comparison of On-Resin N-Alkylation and N-Acylation Conditions.

Protocol 3: On-Resin CuAAC Click Reaction

This protocol describes the conjugation of an azide-containing small molecule to a peptide bearing an alkyne-functionalized azetidine.

Materials:

  • Peptide-resin with an alkyne-functionalized azetidine (1.0 eq)

  • Azide-containing molecule (5.0 eq)

  • Copper(I) Iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)

  • DIPEA or other non-coordinating base

  • DMF/Water or other suitable solvent mixture

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the azide-containing molecule (5.0 eq), copper source (e.g., CuSO₄, 0.5 eq), reducing agent (e.g., sodium ascorbate, 1.0 eq), and DIPEA (2.0 eq) in a DMF/water mixture.

  • Click Reaction: Add the reaction mixture to the resin. Shake at room temperature for 4-12 hours, protected from light if using fluorescent dyes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (3x), a copper-chelating wash (e.g., 0.5% DIPEA in DMF), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Proceed with standard TFA-based cleavage.

  • Purification: Purify the peptide conjugate using RP-HPLC. It may be beneficial to use a different pH modifier (e.g., ammonia or ammonium bicarbonate) in the mobile phase if the peptide is difficult to purify under acidic conditions.[21]

Purification and Characterization

Post-modification purification and characterization are critical to ensure the identity and purity of the final peptide conjugate.

Purification
  • Reverse-Phase HPLC (RP-HPLC): This is the standard method for purifying synthetic peptides.[17] A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like TFA (0.1%). Successful modification will result in a significant shift in retention time compared to the unmodified precursor, which should be confirmed by analytical HPLC.

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is essential to confirm the successful modification by verifying the molecular weight of the final product.[22][23] The observed mass should match the calculated mass of the modified peptide.

  • Tandem MS (MS/MS): For unambiguous confirmation, MS/MS sequencing can be performed to pinpoint the location of the modification on the azetidine residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can provide information on the peptide's conformation and confirm the structure of the modification.[9][22][23]

Conclusion and Future Outlook

The post-synthesis modification of peptides containing azetidine acetic acid is a robust and versatile strategy for the development of novel peptide therapeutics and research tools. The methodologies of N-functionalization and click chemistry provide a reliable means to introduce a vast array of chemical functionalities in a controlled and late-stage manner. As the field of peptide drug discovery continues to evolve, the strategic incorporation and subsequent modification of unique building blocks like azetidine will undoubtedly play an increasingly important role in creating next-generation therapeutics with enhanced efficacy, stability, and targeted delivery.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available at: [Link]

  • Galonić, D., & Gin, D. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-69. Available at: [Link]

  • Wang, H., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Kaur, N., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • ResearchGate. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link]

  • Rieck, C., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Jacobson, E. N., et al. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Guérin, D. J., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • ResearchGate. (2024). Strategies for the synthesis of azetidine‐modified linear peptides. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. PubMed. Available at: [Link]

  • Unchained Labs. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Unchained Labs. Available at: [Link]

  • National Institutes of Health. (n.d.). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Nα Selective Acetylation of Peptides. PMC. Available at: [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. CDN. Available at: [Link]

  • Google Patents. (n.d.). WO2020121071A1 - Acylation process for preparation of n-substituted peptide. Google Patents.
  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation. CEM Corporation. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. Available at: [Link]

  • American Peptide Society. (n.d.). Peptide Purification. American Peptide Society. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. UCSC. Available at: [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. Available at: [Link]

  • National Institutes of Health. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc Removal for Sterically Hindered Azetidine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the N-terminal Fmoc deprotection of sterically hindered residues, with a particular focus on azetidine-containing peptides. Here, we move beyond standard protocols to provide in-depth, field-proven solutions that ensure the integrity and yield of your complex peptide synthesis.

The incorporation of conformationally constrained amino acids like azetidines is a powerful strategy for designing peptides with enhanced structural stability and biological activity.[1][2] However, the unique four-membered ring structure of azetidine, especially when flanked by other bulky residues, can create significant steric hindrance. This often leads to incomplete Fmoc removal, a critical failure point in SPPS that results in deletion sequences and complex purification challenges.[3]

This guide provides a structured approach to troubleshooting and optimizing your Fmoc deprotection strategy for these demanding sequences.

Troubleshooting Guide: Incomplete Deprotection of Azetidine Residues

This section addresses common issues observed during the synthesis of peptides containing sterically hindered azetidine residues.

Issue 1: Positive Kaiser Test After Extended Piperidine Treatment

Question: I have a peptide sequence with an N-terminal Fmoc-azetidine residue adjacent to a bulky amino acid. After the standard two-step treatment with 20% piperidine in DMF (2 min + 15 min), my Kaiser test remains yellow or is only faintly blue, indicating incomplete deprotection. What is happening and how can I fix it?

Answer:

This is a classic case of sterically-induced slow deprotection kinetics. The bulky environment around the N-terminus physically obstructs the piperidine base from efficiently abstracting the acidic proton on the fluorene ring, which is the first step in the Fmoc removal mechanism.[4][5][6] Peptide aggregation on the solid support can further exacerbate this issue by limiting reagent accessibility.[3]

Causality and Solution Pathway:

  • Confirm the Problem: A yellow Kaiser test result confirms the absence of free primary amines, pointing directly to an unremoved Fmoc group.[3][4] For a more quantitative assessment, you can collect the piperidine flow-through and measure the UV absorbance of the dibenzofulvene-piperidine adduct around 301 nm.[4][7] A lower-than-expected absorbance confirms slow or incomplete removal.

  • Initial Optimization (Iterative Approach):

    • Extend Reaction Time: The simplest first step is to increase the duration of the second piperidine treatment. Extend it from 15-20 minutes to 30-60 minutes and re-run the Kaiser test.

    • Increase Temperature: Gently warming the reaction vessel to 30-35°C can increase the reaction rate. However, exercise caution, as elevated temperatures can sometimes promote side reactions like aspartimide formation if Asp residues are present elsewhere in the sequence.

  • Advanced Solution (Change in Reagents): If the above steps fail, a stronger base is required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly more potent, non-nucleophilic base that can effectively remove the Fmoc group in hindered environments.[8][9]

    • DBU-Based Protocol: A common and highly effective solution is to use a cocktail of 2% DBU and 2% piperidine in DMF.[3] DBU acts as the primary deprotecting agent, while piperidine serves as a scavenger for the liberated dibenzofulvene byproduct.[8] This prevents the reactive dibenzofulvene from participating in unwanted side reactions.

Issue 2: Accumulation of Deletion Sequences in Final Product Containing Azetidine

Question: My final peptide mass spectrum shows a significant peak at [M-residue] Da, corresponding to a deletion of the amino acid that should have been coupled after the azetidine. How can I prevent this?

Answer:

This is a direct consequence of the incomplete deprotection described in Issue 1. If the Fmoc group is not fully removed from the azetidine residue, the subsequent coupling reaction cannot proceed, leading to a peptide chain that is missing the next amino acid. This "deletion sequence" can be difficult to separate from your target peptide during purification.[3]

Solution Pathway:

The key is to ensure complete deprotection before proceeding to the coupling step. The solution is to implement a more robust deprotection strategy from the outset when dealing with known hindered residues like azetidine.

Optimized Deprotection Protocol for Sterically Hindered Azetidine Residues:

ParameterStandard Protocol (20% Piperidine/DMF)Optimized DBU-Based Protocol
Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU, 2% (v/v) Piperidine in DMF[3]
Treatment 1 1-3 minutes3-5 minutes
Drain YesYes
Treatment 2 15-20 minutes5-10 minutes
Drain YesYes
Washes 5-7 times with DMF5-7 times with DMF
Monitoring Mandatory Kaiser Test before couplingMandatory Kaiser Test before coupling

Workflow Diagram: Standard vs. Optimized Fmoc Deprotection

G cluster_0 Standard Protocol cluster_1 Optimized Protocol for Hindered Residues A Resin-Bound Peptide (Fmoc-Aze-...) B Treat: 20% Piperidine/DMF (1-3 min) A->B C Drain B->C D Treat: 20% Piperidine/DMF (15-20 min) C->D E Wash (DMF) D->E F Kaiser Test E->F G Incomplete (Yellow) F->G Problem H Complete (Blue) F->H Success I Proceed to Coupling H->I J Resin-Bound Peptide (Fmoc-Aze-...) K Treat: 2% DBU / 2% Piperidine (3-5 min) J->K L Drain K->L M Treat: 2% DBU / 2% Piperidine (5-10 min) L->M N Wash (DMF) M->N O Kaiser Test N->O P Complete (Blue) O->P Q Proceed to Coupling P->Q G Start Fmoc Deprotection of Azetidine-Containing Peptide KaiserTest Perform Kaiser Test Start->KaiserTest Result Test Result? KaiserTest->Result Blue Blue (Positive) Result->Blue Yellow Yellow (Negative) Result->Yellow Proceed Proceed to Coupling Blue->Proceed Troubleshoot Troubleshoot Deprotection Yellow->Troubleshoot DBU Switch to DBU-based reagent (e.g., 2% DBU/ 2% Piperidine in DMF) Yellow->DBU Extend Extend Piperidine Time (e.g., to 30-60 min) Troubleshoot->Extend RepeatTest1 Repeat Kaiser Test Extend->RepeatTest1 RepeatTest2 Repeat Kaiser Test DBU->RepeatTest2 RepeatTest1->Blue Success RepeatTest1->Yellow Failure RepeatTest2->Blue Success

Caption: Decision tree for troubleshooting Fmoc deprotection.

References
  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis | Bentham Science Publishers. (n.d.). Bentham Science Publishers.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (n.d.). Aapptec.
  • Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis - PubMed. (2025, November 4). PubMed.
  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 18). American Chemical Society.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - American Chemical Society. (2022, March 29). ACS Publications.
  • (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. (2025, August 5). ResearchGate.
  • Technical Support Center: Optimizing Fmoc-DL-Phe-OH Reactions - Benchchem. (n.d.). BenchChem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.
  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.). BenchChem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2025, October 16). ResearchGate.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. (2022, March 29). ACS Publications.
  • SPPS Tips For Success Handout - Mesa Labs. (n.d.). Mesa Laboratories, Inc.
  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10). ResearchGate.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). Wiley Online Library.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.). BenchChem.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH. (2022, March 29). National Center for Biotechnology Information.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega - ACS Publications. (2022, March 29). ACS Publications.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29). Luxembourg Bio Technologies.
  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification - ResearchGate. (2025, August 6). ResearchGate.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues - Benchchem. (n.d.). BenchChem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.). Liverpool John Moores University.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). ResearchGate.
  • A mild removal of Fmoc group using sodium azide - ResearchGate. (2025, August 10). ResearchGate.
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Aapptec.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Bio-synthesis Inc.

Sources

Technical Support Center: Strategies for Preventing Aggregation in Peptides Containing 1-Fmoc-3-Azetidine Acetic Acid and Other Conformationally Constrained Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating non-natural amino acids, such as 1-Fmoc-3-azetidine acetic acid, into their peptide sequences and encountering challenges with aggregation. As a conformationally constrained proline analog, azetidine can significantly influence peptide secondary structure.[1] While this is often desirable for therapeutic design, it can also promote or fail to prevent the intermolecular hydrogen bonding that drives aggregation during solid-phase peptide synthesis (SPPS).

This document provides a structured, in-depth approach to diagnosing, troubleshooting, and proactively preventing peptide aggregation, moving from simple process modifications to advanced chemical strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peptide aggregation, particularly in the context of sequences containing azetidine derivatives.

Q1: What is peptide aggregation and why does it occur during SPPS?

A: Peptide aggregation during SPPS is the process where growing peptide chains, still attached to the solid support, interact with each other to form insoluble, often beta-sheet-like structures.[2] This self-association is primarily driven by intermolecular hydrogen bonding between the peptide backbones.[3] Aggregation physically obstructs reactive sites, leading to incomplete Fmoc deprotection and poor amino acid coupling, which results in low yields and the generation of difficult-to-remove deletion sequences.[4] The problem is highly sequence-dependent and is more common in hydrophobic sequences or after the peptide chain reaches 6-7 residues in length.[3]

Q2: How does incorporating this compound influence aggregation?

A: this compound, a non-natural amino acid (NPAA), acts as a structural surrogate for proline.[5][6] Proline is known as a "helix breaker" and can disrupt the formation of stable secondary structures that lead to aggregation. Azetidine-containing residues introduce a unique kink into the peptide backbone, but with different bond angles and flexibility compared to proline.[1] This can have two outcomes:

  • Favorable: The azetidine-induced turn may effectively disrupt the formation of intermolecular beta-sheets, thus preventing aggregation.

  • Unfavorable: The specific conformation may not be sufficient to break up aggregation, or it may create a new geometry that, in certain sequence contexts, is still permissive to self-association. The effect is highly dependent on the surrounding amino acid sequence.

Q3: What are the common signs of on-resin aggregation?

A: The most common indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin beads will appear clumped and will not swell to their expected volume in the synthesis solvent. This is a primary visual cue that the peptide chains are collapsing onto themselves rather than being fully solvated.[3]

  • Incomplete or Slow Fmoc Deprotection: The deprotection solution (piperidine in DMF) cannot efficiently access the Fmoc groups, leading to a "tailing" or broadening of the deprotection peak in a continuous flow synthesizer.

  • Positive Colorimetric Tests After Coupling: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates the presence of unreacted free amines, signaling a failed acylation reaction.[7] Note that these tests can sometimes give false negatives in severe cases of aggregation where the test reagents themselves cannot access the peptide.

  • Low Yield and Deletion Sequences: The final analytical result will show a low yield of the target peptide and the presence of numerous deletion sequences (M-1, M-2, etc.) in the mass spectrum.

Q4: I suspect my peptide is aggregating. What is the first and simplest thing I should try?

A: Before redesigning the entire synthesis, the most straightforward intervention is to change the synthesis environment to disrupt hydrogen bonds. The first step should be to switch to a more effective solvent system. Replace DMF with N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with 25% Dimethyl Sulfoxide (DMSO).[3] These solvents are better at disrupting hydrogen bonds and solvating complex structures. If this fails, the next simple step is to perform the coupling reaction at an elevated temperature (e.g., 50-60°C).[3]

Part 2: Troubleshooting Guide: A Systematic Approach to Overcoming Aggregation

If basic solvent changes are insufficient, a more systematic approach is required. This guide is structured in tiers, from simple process optimizations to more complex chemical interventions.

Workflow for Troubleshooting Peptide Aggregation

G cluster_0 Step 1: Diagnosis cluster_3 Step 4: Proactive Redesign A Observe Symptoms (Poor Swelling, Failed Coupling) B Change Solvent (NMP, DMSO) A->B Aggregation Suspected C Increase Temperature (50-60°C) B->C D Add Chaotropic Salts (LiCl, KSCN) C->D E Incorporate Backbone Protection (Dmb/Hmb) D->E Still Failing F Insert Pseudoproline Dipeptides D->F Still Failing G Re-synthesize on Low-Loading or PEG Resin E->G If sequence allows F->G If sequence allows

Caption: Troubleshooting workflow for aggregation in SPPS.

Tier 1: Process and Solvent Optimization

These methods aim to disrupt existing aggregates without changing the peptide sequence.

Protocol 1: Synthesis with Chaotropic Salts

Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[8]

  • Materials:

    • Peptide-resin exhibiting aggregation

    • 0.4–0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) in DMF or NMP[8]

    • Standard coupling and deprotection reagents

  • Procedure:

    • Before the difficult coupling step, perform an additional wash of the peptide-resin with the chaotropic salt solution for 5-10 minutes.

    • Drain the salt solution.

    • Proceed with the standard coupling protocol. The coupling solution itself can also be prepared with the chaotropic salt-containing solvent.

    • Rationale: The salt ions interfere with the peptide backbone's ability to form stable intermolecular hydrogen bonds, making the reactive amine more accessible.[8]

Tier 2: Advanced Chemical Modification

If process optimizations fail, the aggregation is likely severe and requires modification of the peptide backbone itself. This is the most effective strategy for "difficult" sequences.

Strategy A: Backbone Protection with Dmb/Hmb Groups

The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are attached to the backbone amide nitrogen of an amino acid. This bulky group acts as a steric shield, physically preventing the amide from participating in hydrogen bonding.[3][8] This strategy is highly effective and also prevents aspartimide formation as a secondary benefit.[3]

G cluster_0 Standard Peptide Backbones (Aggregated) cluster_1 Disruption via Dmb/Hmb Group cluster_2 Disruption via Pseudoproline A1 ...-NH-CHR-CO-NH-CHR-CO-... A2 ...-NH-CHR-CO-NH-CHR-CO-... A1->A2 B1 ...-N(Dmb)-CHR-CO-NH-CHR-CO-... B2 ...-NH-CHR-CO-NH-CHR-CO-... label_B Steric Hindrance Blocks H-Bonding C1 ...-CO-[Pseudoproline Kink]-NH-... C2 ...-CO-NH-CHR-CO-NH-... label_C Structural Kink Prevents Alignment

Caption: Mechanisms of backbone protection against aggregation.

Protocol 2: Incorporating an Fmoc-AA-(Dmb)Gly-OH Dipeptide

Using a pre-formed dipeptide simplifies the synthesis by avoiding the difficult coupling onto the sterically hindered Dmb-protected nitrogen.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-AA-(Dmb)Gly-OH dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) (3 equivalents)

    • HCTU or HATU (3 equivalents)

    • DIPEA (6 equivalents)

    • NMP

  • Procedure:

    • Swell the Fmoc-deprotected peptide-resin in NMP.

    • In a separate vessel, dissolve the Fmoc-AA-(Dmb)Gly-OH dipeptide and HCTU/HATU in NMP. Add DIPEA and allow to pre-activate for 2-5 minutes.

    • Add the activated dipeptide solution to the peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. Coupling onto the Dmb-protected residue can be slow.[8]

    • Perform a TNBS test to confirm complete coupling.[7]

    • Wash the resin thoroughly with NMP and proceed with the synthesis. The Dmb group is removed during the final TFA cleavage.

Strategy B: Insertion of Pseudoproline Dipeptides

Pseudoproline dipeptides, derived from Ser or Thr, introduce a temporary oxazolidine ring structure into the backbone. This creates a "kink" that mimics proline and effectively disrupts beta-sheet formation.[8][9] The native Ser or Thr residue is regenerated upon final TFA cleavage.[8] This is an elegant and highly effective method.

Protocol 3: Incorporating a Pseudoproline Dipeptide
  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide (3 equivalents)

    • PyBOP or HATU (3 equivalents)

    • DIPEA (6 equivalents)

    • DMF or NMP

  • Procedure:

    • Swell the Fmoc-deprotected peptide-resin in DMF.

    • In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in DMF. Add DIPEA and pre-activate for 2-5 minutes.

    • Add the activated solution to the resin and couple for 1-2 hours.

    • Wash the resin and proceed with the synthesis. The oxazolidine ring will be opened during the final TFA cleavage cocktail, restoring the native peptide sequence.[8]

Tier 3: Proactive Design and Resin Choice

For sequences known to be difficult, or upon re-synthesis after failed attempts, proactive measures are recommended.

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the physical distance between the growing peptide chains. This steric separation minimizes the opportunity for intermolecular interactions.[8]

  • PEGylated Resins: Resins like NovaSyn® TG or PEGA incorporate polyethylene glycol (PEG) linkers. These resins have excellent swelling properties in a variety of solvents and help to solvate the peptide chain, creating a "solution-like" environment that discourages aggregation.[8]

Part 3: Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of each strategy can vary based on the specific peptide sequence. This table provides a summary to aid in decision-making.

StrategyMechanismEase of ImplementationRelative CostKey Advantage
Solvent Change (NMP/DMSO) Improved solvation, H-bond disruptionVery EasyLowQuickest first step to try.[3]
Elevated Temperature Increased kinetic energy, disruption of H-bondsEasyLowEffective for moderately difficult sequences.
Chaotropic Salts (LiCl) Disruption of non-covalent interactionsEasyLowCan rescue a failing coupling mid-synthesis.[8]
Pseudoproline Dipeptides Introduces structural "kink" in backboneModerateHighHighly effective, restores native sequence.[8][9]
Dmb/Hmb Backbone Protection Steric shielding of backbone amideModerateHighExtremely effective; prevents aspartimide formation.[8]
Low-Loading/PEG Resins Increased distance between peptide chainsEasy (proactive)ModerateExcellent proactive measure for known difficult sequences.[8]

Part 4: Analytical Characterization of Aggregation

After cleavage and purification, if you observe poor solubility or see evidence of high molecular weight species, you can use the following techniques to characterize the aggregates.

Analytical TechniquePrincipleInformation Gained
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radiusDetects and quantifies soluble aggregates (dimers, oligomers).[10][11]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensityDetermines the size distribution of particles in solution, from oligomers to larger aggregates.[11]
UV-Vis Spectroscopy (Turbidity) Measures light scattering at non-absorbing wavelengths (e.g., 350 nm)A simple, rapid method to detect the presence of large, light-scattering aggregates.[10][12]
Fluorescence Spectroscopy Monitors changes in intrinsic Trp fluorescence or binding of extrinsic dyes (e.g., Thioflavin T)Highly sensitive method to detect early-stage aggregation and the formation of amyloid-like fibrils.[12][13]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Pirtskhalava, M., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. National Institutes of Health. Available from: [Link]

  • Iovanna, M., et al. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. Available from: [Link]

  • Jahn, T. R., & Radford, S. E. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. The Royal Society Publishing. Available from: [Link]

  • Thirumalai, D., et al. (2003). Molecular mechanisms of polypeptide aggregation in human diseases. Penn State University. Available from: [Link]

  • Jahn, T. R., & Radford, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available from: [Link]

  • Polypeptide Group. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Polypeptide Group. Available from: [Link]

  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Institutes of Health. Available from: [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC Ltd. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]

  • Wang, H., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Available from: [Link]

  • Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Available from: [Link]

  • Inooka, H., et al. (1980). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for Difficult Sequences with 1-Fmoc-3-azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification landscape of peptides incorporating 1-Fmoc-3-azetidine acetic acid (Fmoc-Aze-OH). The inclusion of conformationally constrained residues like azetidine is a powerful strategy in medicinal chemistry to enhance peptide stability, potency, and selectivity.[1][2] However, these same structural modifications introduce significant challenges during synthesis and, most notably, purification.

This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered in the lab. We will delve into the causality behind these challenges and provide field-proven protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound considered "difficult sequences" for purification?

Answer: The primary challenge stems from the rigid, strained four-membered ring of the azetidine residue.[3] This structural feature fundamentally alters the peptide's behavior in several ways:

  • Conformational Rigidity: The azetidine ring acts as a potent turn-inducer, locking the peptide backbone into specific conformations.[3][4][5] While beneficial for biological activity, these fixed structures can promote strong intermolecular hydrogen bonding, leading to aggregation.[6]

  • Altered Hydrophobicity: The unique geometry can mask or expose hydrophobic patches differently than a linear equivalent, leading to unpredictable retention behavior during reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Aggregation: Aggregated peptides behave like larger, more hydrophobic species, resulting in broad, tailing peaks or even precipitation on the column. This is a leading cause of poor purity and low yield.[6][7]

  • Synthesis-Related Impurities: The synthesis of these peptides can be challenging, leading to a higher burden of closely related impurities such as deletion sequences or products of incomplete deprotection, which are often difficult to resolve from the target peptide.[8][9]

Q2: What are the most common impurities I should expect in my crude product?

Answer: Beyond the usual culprits in solid-phase peptide synthesis (SPPS), sequences with Fmoc-Aze-OH can present a specific impurity profile:

  • Deletion Sequences: Failure to couple the subsequent amino acid after the sterically demanding azetidine residue.

  • Truncated Peptides: Incomplete synthesis cycles.

  • Diastereomers: If the synthesis or the starting Fmoc-Aze-OH material is not stereochemically pure, diastereomers can form and are often very difficult to separate.

  • Products of Aspartimide Formation: If an Asp residue is present, the rigid turn induced by azetidine can bring the backbone amide into proximity, potentially facilitating aspartimide formation under basic conditions (like Fmoc deprotection with piperidine).[10]

  • Oxidation Products: Especially if Met or Cys residues are present.

Q3: Can I use standard low-pH (0.1% TFA) RP-HPLC conditions for these peptides?

Answer: While standard TFA-based RP-HPLC is the universal starting point, it is often insufficient for difficult azetidine-containing sequences.[8][9][11] Peptides prone to aggregation may show poor peak shape (broadening, tailing) under these conditions. The low pH ensures protonation of acidic residues, but it may not be enough to disrupt strong intermolecular forces. You should always start with a standard analytical run, but be prepared to systematically modify your method.

Q4: How can I confirm the integrity of the azetidine ring after synthesis and purification?

Answer: The azetidine ring is stable to standard TFA cleavage conditions.[3][4][5] The most definitive methods for confirming its integrity are:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final peptide. Any ring-opening or side reactions during cleavage would result in a mass shift.

  • NMR Spectroscopy: 1H and 13C NMR can provide definitive structural confirmation of the azetidine ring within the peptide structure, although this requires a larger amount of pure material.

Section 2: Troubleshooting Guide

This section addresses specific problems you may observe during RP-HPLC purification.

Problem 1: My main peak is broad, tailing, or split.

This is the most common sign of on-column aggregation or secondary interactions with the stationary phase.

// Nodes start [label="Poor Peak Shape\n(Broad, Tailing, Split)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: Secondary Interactions\n(Ionic/Hydrophobic)", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause: Method Issue", fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Strategy 1A: Disrupt H-Bonds\nAdd Organic Modifier (e.g., Isopropanol)\nor Chaotrope (e.g., Guanidine HCl)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution1b [label="Strategy 1B: Increase Temperature\nRun column at 40-60 °C", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution2a [label="Strategy 2A: Change pH\nSwitch to High-pH RP-HPLC\n(e.g., Ammonium Bicarbonate)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution2b [label="Strategy 2B: Change Ion-Pairing Reagent\nUse Formic Acid (FA) instead of TFA", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution3a [label="Strategy 3A: Optimize Gradient\nDecrease gradient slope (e.g., 0.5%/min)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1a [label=" Disrupts aggregation"]; cause1 -> solution1b [label=" Increases solubility"]; cause2 -> solution2a [label=" Alters peptide charge state"]; cause2 -> solution2b [label=" Modifies column interaction"]; cause3 -> solution3a [label=" Improves resolution"]; } } Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Solution 2.1.1: Modify Mobile Phase Composition.

    • Rationale: To disrupt the hydrogen bonds causing aggregation, you need to alter the solvent environment.[6]

    • Action:

      • Add a Chaotropic Agent: Dissolve your crude peptide in a buffer containing 1-4 M Guanidine HCl or Urea before injection. Note: This is for purification only; these agents must be removed by a final desalting step.

      • Use Alcohol Co-solvents: Replace a portion of the acetonitrile in your mobile phase with n-propanol or isopropanol. This can disrupt hydrophobic interactions that contribute to aggregation. Start with 5% and adjust as needed.

  • Solution 2.1.2: Increase Column Temperature.

    • Rationale: Increasing the temperature often improves peak shape by decreasing solvent viscosity and enhancing the kinetics of desorption from the stationary phase. It can also disrupt aggregation.

    • Action: Equip the column with a heater and perform the purification at 40-60 °C. Monitor for any signs of peptide degradation at higher temperatures.

Problem 2: Impurities are co-eluting with my main product.

This indicates that the selectivity of your current method is insufficient to resolve the target peptide from synthesis-related by-products.

  • Solution 2.2.1: Employ Orthogonal pH.

    • Rationale: Changing the pH of the mobile phase alters the ionization state of acidic (Asp, Glu) and basic (Lys, Arg, His) residues, which can dramatically change the retention time of both the target peptide and its impurities.[12] A peptide that is inseparable from an impurity at pH 2 may be easily resolved at pH 8.

    • Action: Switch from a low-pH (TFA-based) system to a high-pH (e.g., 10 mM ammonium bicarbonate, pH ~8) system. See Protocol 3.1 for a detailed methodology.

  • Solution 2.2.2: Change Stationary Phase Chemistry.

    • Rationale: Not all C18 columns are the same. For difficult separations, switching to a different stationary phase can provide the necessary change in selectivity.[13]

    • Action:

      • If using a C18 column, try a C8 or a Phenyl-Hexyl column. The shorter alkyl chains of C8 reduce hydrophobicity, while the phenyl ring offers different (pi-pi) interactions.

      • For very stubborn separations, consider a column with a different base silica, such as a hybrid silica column.

  • Solution 2.2.3: Sharpen the Gradient.

    • Rationale: A very shallow gradient increases the time the peptide spends interacting with the stationary phase, maximizing the opportunity for separation.[14]

    • Action: After an initial rapid gradient to ~5% below the elution point of your peptide, switch to a very shallow gradient (e.g., 0.2-0.5% acetonitrile increase per minute) across the elution window of the target compound.[14]

Parameter Standard RP-HPLC (Low pH) Alternative Strategy Rationale for Difficult Sequences
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Bicarbonate in WaterChanges peptide charge state, altering retention and improving selectivity.[12]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile---
pH ~2~8Orthogonal pH provides a powerful tool for resolving co-eluting impurities.
Stationary Phase C18C8, Phenyl-Hexyl, or Hybrid SilicaOffers different hydrophobic or pi-pi interactions, changing selectivity.[13]
Temperature Ambient40-60 °CReduces aggregation and improves peak shape by enhancing mass transfer kinetics.
Gradient Slope 1% / minute0.2-0.5% / minuteIncreases resolution between closely eluting species.[14]
Table 1: Comparison of Standard and Alternative RP-HPLC Conditions.

Section 3: Key Protocols & Workflows

Protocol 3.1: High-pH Reversed-Phase HPLC for Enhanced Selectivity

This protocol is intended for situations where standard low-pH RP-HPLC fails to resolve the target peptide from critical impurities.

Materials:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water, pH adjusted to 8.0 with ammonium hydroxide.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Column: A pH-stable C18 column (e.g., hybrid-silica based).

  • Crude peptide dissolved in Mobile Phase A or a minimal amount of DMSO/water.

Methodology:

  • System Preparation: Thoroughly flush the entire HPLC system (pumps, lines, injector, detector) with a 50:50 mixture of Isopropanol:Water to remove any residual TFA, which can damage the column at high pH.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

  • Sample Injection: Inject the dissolved crude peptide.

  • Gradient Elution:

    • Start with an analytical run using a standard linear gradient (e.g., 5% to 65% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the preparative gradient to be very shallow around the elution point of the target (e.g., a 0.5%/minute slope for 20-30 minutes).

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis & Pooling: Analyze fractions using analytical LC-MS. Pool fractions that meet the purity requirement.

  • Lyophilization: Immediately freeze and lyophilize the pooled fractions. The ammonium bicarbonate buffer is volatile and will be removed during this process.

  • Column Wash: After the run, wash the column extensively with a buffered mid-range pH solution (e.g., water/acetonitrile) before storing according to the manufacturer's instructions.

Purification_Workflow

This guide provides a starting framework for addressing the unique purification challenges posed by peptides containing this compound. Success requires a systematic approach, beginning with a thorough analysis of the crude product and a willingness to explore purification conditions beyond standard protocols.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). MDPI. Retrieved from [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved from [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014). Organic Letters. Retrieved from [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). Nature. Retrieved from [Link]

  • Protein synthesis with conformationally constrained cyclic dipeptides. (2020). PubMed. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). hichrom.co.uk. Retrieved from [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved from [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). MDPI. Retrieved from [Link]

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). (n.d.). PMC. Retrieved from [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). RSC Publishing. Retrieved from [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. Retrieved from [Link]

  • Improving peptide purification via flash column chromatography by modulating mobile phase pH. (2017). Morressier. Retrieved from [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. (2025). Scholarly Publications Leiden University. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC. Retrieved from [Link]

Sources

Minimizing racemization during the coupling of 1-Fmoc-3-azetidine acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful coupling of N-Fmoc-3-azetidine acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process and minimize the risk of racemization.

Introduction

N-Fmoc-3-azetidine acetic acid is a valuable building block in medicinal chemistry, but its unique structure presents challenges during peptide coupling reactions. The proximity of the acidic proton on the α-carbon to the activated carboxyl group increases the susceptibility to racemization, which can compromise the stereochemical integrity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal results.

Troubleshooting Guide: Minimizing Racemization

This section addresses common issues encountered during the coupling of N-Fmoc-3-azetidine acetic acid, providing potential causes and actionable solutions.

Issue 1: Significant Racemization Detected in the Coupled Product

  • Potential Cause A: Inappropriate Coupling Reagent. The choice of coupling reagent is critical. Some reagents, particularly those that generate highly reactive intermediates, can promote racemization.

  • Solution A: Opt for coupling reagents known to suppress racemization. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an additive are common choices. However, for challenging couplings like this, phosphonium or aminium/uronium-based reagents are often preferred.

    • Recommended Reagents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low racemization rates.

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective and widely used coupling reagent.

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that has shown excellent results in minimizing racemization.

  • Potential Cause B: Inappropriate Base. The choice and amount of base used can significantly influence the rate of racemization. Strong, sterically hindered bases are generally preferred.

  • Solution B: Use a non-nucleophilic, sterically hindered base to minimize the abstraction of the α-proton.

    • Recommended Bases:

      • DIPEA (N,N-Diisopropylethylamine): A commonly used base, but it should be used judiciously as excess can sometimes promote racemization.

      • 2,4,6-Collidine: A more sterically hindered base that can be a better choice to suppress racemization.

  • Potential Cause C: Elevated Reaction Temperature. Higher temperatures can accelerate the rate of racemization.

  • Solution C: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice. For particularly sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.

Issue 2: Low Coupling Efficiency and Yield

  • Potential Cause A: Steric Hindrance. The azetidine ring can present steric challenges, leading to incomplete reactions.

  • Solution A:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

    • Optimize Reagent Stoichiometry: A slight excess of the coupling reagent and the amine component can help drive the reaction to completion.

    • Consider a More Powerful Coupling Reagent: If yields remain low, switching to a more reactive coupling reagent like HATU or COMU might be beneficial.

  • Potential Cause B: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.

  • Solution B:

    • Solvent Selection: Use a solvent system that ensures the solubility of all reactants. Common choices include DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), and DCM (Dichloromethane). A mixture of solvents may sometimes be necessary.

    • Sonication: Brief sonication of the reaction mixture can help to dissolve all components before initiating the coupling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of racemization during peptide coupling?

A1: Racemization during peptide coupling primarily occurs through the formation of an oxazolone intermediate. The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. The subsequent nucleophilic attack by the amine can then occur from either face of the planar, achiral enolate intermediate, resulting in a racemic mixture.

Q2: Are there any additives that can help suppress racemization?

A2: Yes, certain additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents. These additives react with the initially formed O-acylisourea intermediate to generate a less reactive, but still acylating, intermediate that is less prone to oxazolone formation.

  • HOBt (1-Hydroxybenzotriazole): A classic additive, though its use has been somewhat curtailed due to safety concerns regarding its explosive nature in the anhydrous form.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt in suppressing racemization, particularly for hindered amino acids.

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.

Q3: How can I accurately determine the extent of racemization?

A3: Chiral chromatography is the most reliable method for quantifying the degree of racemization.

  • Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase, you can separate the desired diastereomer from its epimer. The peak areas can then be integrated to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can also be an effective analytical technique.

Q4: Is pre-activation of the carboxylic acid a good strategy?

A4: Pre-activation involves mixing the carboxylic acid, coupling reagent, and any additives before introducing the amine component. This can be a double-edged sword. While it can lead to faster reaction times, prolonged pre-activation can also increase the risk of racemization, especially if the activated species is unstable. If you choose to pre-activate, keep the time short and the temperature low.

Visualizing the Workflow

The following diagram illustrates a recommended workflow for minimizing racemization during the coupling of N-Fmoc-3-azetidine acetic acid.

Racemization_Minimization_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis start Dissolve N-Fmoc-3-azetidine acetic acid and amine in aprotic solvent (e.g., DMF) cool Cool reaction mixture to 0 °C start->cool add_additive Add racemization suppressant (e.g., OxymaPure®) cool->add_additive add_coupler Add coupling reagent (e.g., HATU, COMU) add_additive->add_coupler add_base Add base (e.g., DIPEA, 2,4,6-Collidine) slowly add_coupler->add_base react Allow reaction to proceed, slowly warming to room temperature add_base->react monitor Monitor reaction progress by LC-MS or TLC react->monitor workup Aqueous workup and purification monitor->workup analyze Analyze product for racemization by chiral HPLC workup->analyze

Caption: Recommended workflow for minimizing racemization.

Comparative Data on Coupling Reagents

The choice of coupling reagent and additive combination can significantly impact the level of racemization. The following table provides a qualitative comparison based on literature and empirical observations.

Coupling ReagentAdditiveRacemization PotentialCoupling EfficiencyNotes
EDC HOBt ModerateGoodA classic combination, but HOBt has safety concerns.
EDC OxymaPure® Low to ModerateGoodA safer and often more effective alternative to HOBt.
HBTU HOBt LowVery GoodA reliable and widely used system.
HATU HOAt Very LowExcellentOften considered the gold standard for difficult couplings.
COMU None Very LowExcellentHighly effective and does not require an additive.

Experimental Protocol: A General Procedure

The following is a generalized protocol for the coupling of N-Fmoc-3-azetidine acetic acid. Note that specific quantities and reaction times may need to be optimized for your particular substrates.

  • Preparation: In a clean, dry round-bottom flask, dissolve N-Fmoc-3-azetidine acetic acid (1.0 eq.) and the desired amine component (1.0-1.2 eq.) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0°C.

  • Additive Addition: If using an additive (e.g., OxymaPure®, 1.0-1.2 eq.), add it to the reaction mixture and stir for 5 minutes.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.0-1.2 eq.) to the mixture.

  • Base Addition: Slowly add the base (e.g., DIPEA, 2.0-2.5 eq.) dropwise to the reaction mixture, ensuring the temperature remains at or below 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction progress by a suitable method (e.g., LC-MS, TLC).

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.

Azetidine Ring Strain in Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities and opportunities of incorporating azetidine-containing amino acids into your peptide synthesis workflows. The unique structural constraints imposed by the four-membered azetidine ring can be a powerful tool for modulating peptide conformation and enhancing metabolic stability. However, this same ring strain introduces specific challenges during synthesis. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower your research and development.

Section 1: Troubleshooting Guide for Azetidine Peptide Synthesis

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, significantly influences their reactivity and the stereochemical outcome of peptide coupling reactions.[1] This section addresses the most common issues encountered during the synthesis of azetidine-containing peptides.

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Symptoms:

  • Positive Kaiser or isatin test after coupling, indicating unreacted free amines.[2]

  • Low yield of the desired peptide.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

Causality: The steric hindrance presented by the azetidine ring, particularly when substituted, can impede the approach of the activated carboxyl group of the incoming amino acid. This leads to slower reaction kinetics compared to less constrained amino acids.

Troubleshooting Protocol:

  • Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be inefficient for coupling sterically hindered residues.[3] Consider switching to more potent onium-salt-based reagents.

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU generate highly reactive OAt or OBt active esters, which are effective for difficult couplings.[4] COMU is a newer generation reagent with comparable efficiency to HATU and improved safety and solubility profiles.[4][5]

    • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[6] PyAOP, in particular, has shown high efficiency in preparing peptides with hindered amino acids.[3]

  • Optimize Reaction Conditions:

    • Double Coupling: If a single coupling reaction is incomplete, a second coupling step can be performed to drive the reaction to completion.[7]

    • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to compensate for the slower kinetics.[4]

    • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-60°C) can help overcome the activation energy barrier. However, be mindful that elevated temperatures can also increase the risk of racemization.[4][7]

  • Solvent Selection: If peptide aggregation is suspected, especially in longer sequences, consider switching from DMF to a more disruptive solvent like NMP or a mixture of DMF/DCM.[4]

Data Summary: Recommended Coupling Reagents for Hindered Couplings

Coupling ReagentClassKey AdvantagesReference
HATU Uronium/AminiumHighly efficient for difficult couplings due to the formation of reactive OAt esters.[4][4]
HBTU/TBTU Uronium/AminiumWidely used and effective for both solid-phase and solution-phase synthesis.[5][5]
COMU Uronium/AminiumEfficiency comparable to HATU with better safety and solubility.[4][5][4][5]
PyBOP PhosphoniumEfficient coupling with less hazardous byproducts compared to BOP.[6][6]
PyAOP PhosphoniumOften demonstrates higher coupling yields than PyBOP.
DEPBT PhosphoniumCan be used for improved cyclizations.[8][8]
Issue 2: Racemization at the Azetidine Stereocenter

Symptoms:

  • Appearance of diastereomeric impurities in the final product, often difficult to separate by HPLC.

  • Inconsistent biological activity of different batches.

Causality: Over-activation of the carboxylic acid, prolonged exposure to base, or elevated temperatures can lead to the loss of stereochemical integrity at the α-carbon.[4][9]

Troubleshooting Protocol:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® is crucial for suppressing racemization by forming less racemization-prone active esters.[4]

  • Base Selection: The choice and amount of base can significantly impact racemization. Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like DIPEA.[4]

  • Control Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine component to reduce the window for side reactions.[4]

  • Temperature Control: If elevated temperatures are necessary for coupling, optimize for the shortest possible time to achieve an acceptable yield.[4]

Experimental Workflow: Minimizing Racemization

cluster_activation Activation Step cluster_coupling Coupling Step cluster_optimization Optimization Parameters A Protected Amino Acid E Activated Ester A->E B Coupling Reagent (e.g., HATU) B->E C Additive (e.g., HOAt) C->E D Base (e.g., NMM) D->E G Coupled Peptide E->G Coupling F Resin-Bound Peptide with Free N-terminus F->G Opt1 Minimize Pre-activation Time Opt2 Control Temperature Opt3 Use Weaker Base

Caption: Workflow for minimizing racemization during coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main benefits of incorporating azetidine-2-carboxylic acid into a peptide sequence?

Azetidine-2-carboxylic acid, as a lower homologue of proline, introduces unique conformational constraints.[10] These constraints can induce γ-turn-like conformations, which can be beneficial for receptor binding and improving metabolic stability.[11][12][13] Additionally, the incorporation of azetidine can lead to improved yields in the synthesis of small macrocyclic peptides by promoting a turn-inducing conformation in the linear precursor.[8][14][15]

Q2: How stable is the azetidine ring during standard peptide synthesis procedures, particularly during final cleavage and deprotection?

The azetidine ring is remarkably stable under standard peptide synthesis conditions. It can withstand treatment with strong acids, such as trifluoroacetic acid (TFA), used for the final cleavage from the resin and removal of acid-labile side-chain protecting groups, without degradation of the four-membered ring.[8][15][16]

Q3: What protecting groups are recommended for the azetidine nitrogen?

The choice of protecting group for the azetidine nitrogen depends on the overall synthetic strategy.

  • Boc (tert-Butoxycarbonyl): This is a common choice and is removed under acidic conditions, typically during the final cleavage step, to yield the free amine on the azetidine.[16]

  • Cbz (Carbobenzyloxy): The Cbz group is orthogonal to many acid-labile side-chain protecting groups and can be removed by hydrogenation. This allows for selective deprotection and late-stage functionalization of the azetidine nitrogen on the fully assembled peptide.[14][16]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): While less common for the azetidine nitrogen itself in the context of backbone incorporation, it is a standard for α-amino protection.[17][18]

Q4: Can the azetidine ring be functionalized after its incorporation into a peptide?

Yes, late-stage functionalization is a key advantage of using azetidine-containing amino acids. By using an orthogonally protected azetidine, such as one with a Cbz group, the nitrogen can be deprotected and subsequently modified.[8][14][15] This allows for the attachment of various moieties, such as dyes, biotin tags, or other small molecules, without altering the peptide backbone.[8][14] Click-based approaches using a 2-propynyl carbamate on the azetidine nitrogen have also been successfully employed.[8][14][15]

Logical Relationship: Protecting Group Strategy for Late-Stage Functionalization

Start Start with Cbz-protected Azetidine SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Final Cleavage (TFA) SPPS->Cleavage ProtectedPeptide Protected Peptide with Cbz-Azetidine Cleavage->ProtectedPeptide Deprotection Orthogonal Deprotection (Hydrogenation) ProtectedPeptide->Deprotection FreeAmine Peptide with Free Azetidine Amine Deprotection->FreeAmine Functionalization Late-Stage Functionalization (e.g., Acylation, Alkylation) FreeAmine->Functionalization FinalProduct Functionalized Peptide Functionalization->FinalProduct

Caption: Strategy for late-stage functionalization of azetidine peptides.

Q5: How does the incorporation of an azetidine residue affect the purification of the final peptide?

The purification of azetidine-containing peptides by reverse-phase HPLC is generally comparable to that of standard peptides. However, if significant racemization has occurred, the resulting diastereomers may co-elute or be difficult to resolve, complicating purification.[12] In cases of incomplete coupling, the presence of deletion sequences will also necessitate careful purification to isolate the desired full-length peptide.

References

  • In-depth analysis of the L-azetidine-2-carboxylic acid residue's impact on protein conformation. I. A study of residue and dipeptide conformations. PubMed. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. Available at: [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Tips & Tricks. American Peptide Society. Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. [Source not further specified]. Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Available at: [Link]

  • Strategies for the synthesis of azetidine-modified linear peptides. ResearchGate. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

Sources

Choosing the right cleavage cocktail for peptides with azetidine moieties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with azetidine-containing peptides. This guide provides expert-driven answers and troubleshooting solutions for the critical step of cleaving your peptide from the solid-phase resin while preserving the integrity of the azetidine moiety.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing azetidine moieties from the resin?

The core challenge stems from the inherent ring strain of the four-membered azetidine heterocycle.[1][2] In the strongly acidic environment required for cleavage, the azetidine nitrogen can be protonated. This protonation makes the ring susceptible to nucleophilic attack by water or other scavengers in the cleavage cocktail, which can lead to an undesired ring-opening decomposition.[2] The rate of this decomposition is highly dependent on pH, with more acidic conditions accelerating the degradation.[2]

Q2: Given the ring strain, is the azetidine moiety always unstable in standard trifluoroacetic acid (TFA) cleavage cocktails?

Not necessarily. While the risk of ring-opening exists, several studies have demonstrated that azetidine-containing peptides can be successfully deprotected using strong acid conditions without degradation of the strained ring.[3][4] In some cases, peptides with multiple protecting groups, such as Arg(Pbf), have been successfully cleaved with cocktails containing up to 90% TFA with no evidence of azetidine ring-opening.[5]

This indicates that the stability of the azetidine ring is context-dependent and influenced by factors like the peptide sequence, the position of the azetidine residue, and the specific cleavage conditions employed. Therefore, a careful and methodical approach is recommended, starting with a standard, well-scavenged cocktail and optimizing as needed.

Q3: What is a reliable starting point for a cleavage cocktail for my azetidine-containing peptide?

For most applications, a standard trifluoroacetic acid (TFA)-based cocktail containing scavengers to trap reactive carbocations is the recommended starting point. The goal is to use a cocktail that is strong enough to efficiently remove side-chain protecting groups and cleave the peptide from the resin, while minimizing the time the peptide is exposed to the acid.

A widely used and effective general-purpose cocktail is Reagent B .

ReagentComposition (v/v)
Trifluoroacetic Acid (TFA)88%
Phenol5%
Water5%
Triisopropylsilane (TIS)2%

This cocktail is effective for many sequences; however, its suitability depends on the other amino acids present in your peptide.[6]

Guide to Selecting the Right Scavengers

The choice of scavengers is critical to prevent side reactions with sensitive amino acid residues. Cationic species generated from protecting groups during cleavage can irreversibly modify residues like Tryptophan, Methionine, Cysteine, and Tyrosine if not effectively "scavenged".[7]

Q4: How do I choose the correct scavengers based on my peptide sequence?

Use the following table to formulate a cleavage cocktail tailored to your peptide's composition. Start with a base of >90% TFA and add scavengers as needed.

If your peptide contains...Recommended Scavenger(s)Concentration (v/v)Rationale & Key Considerations
No sensitive residues Triisopropylsilane (TIS), Water2.5% TIS, 2.5% H₂OTIS is a universal carbocation scavenger. Water aids in the cleavage process.[8]
Tryptophan (Trp) 1,2-Ethanedithiol (EDT) or TIS2.5% EDTTrp is highly susceptible to alkylation by carbocations. EDT is a "soft" nucleophile that effectively protects the indole side chain. Use of Trp(Boc) protection is also highly recommended.[9]
Methionine (Met) Thioanisole, TIS5% Thioanisole, 2% TISPrevents the oxidation of the methionine thioether to its sulfoxide.[6]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)2.5% - 5% EDTPrevents re-attachment of acid-labile protecting groups (e.g., Trityl) to the free thiol. Also helps to prevent disulfide bond formation if a reduced Cys is desired.[10]
Tyrosine (Tyr) Thioanisole, Phenol2-5% of eitherProtects the phenolic ring from electrophilic attack and potential modifications.[6]
Arginine (Arg) with Pbf/Pmc Triisopropylsilane (TIS)2.5% - 5% TISThe bulky sulfonyl protecting groups generate highly reactive cations upon cleavage. TIS is essential to scavenge these.[11]
Experimental Protocol: Standard Cleavage

This protocol outlines a general procedure for a small-scale trial cleavage, which should always be performed to optimize conditions before committing your entire batch of resin.

Step-by-Step Protocol for Cleavage using TFA/TIS/H₂O (95:2.5:2.5)
  • Resin Preparation:

    • Place 20-50 mg of the dried peptide-resin into a suitable reaction vessel (e.g., a fritted syringe).

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 1 min) to remove any residual DMF and to swell the resin. Ensure the resin is well-drained.[9]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh: For 1 mL of cocktail, mix 950 µL TFA, 25 µL TIS, and 25 µL H₂O.

    • Add the cleavage cocktail to the resin (approx. 1 mL per 20 mg of resin).

    • Seal the vessel and agitate at room temperature for 2-3 hours. The optimal time can vary, so a time-course study (e.g., analyzing samples at 1, 2, and 3 hours) is recommended for the first attempt.

  • Peptide Precipitation:

    • Filter the cleavage mixture directly into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).[7]

    • A white precipitate of the crude peptide should form immediately.

    • Rinse the resin with a small amount of fresh TFA and add this to the ether to maximize yield.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying and Analysis:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and Mass Spectrometry (MS).

Troubleshooting Guide
Q5: My mass spectrometry data shows an unexpected mass addition of +18 Da. What is the likely cause?

A mass addition of +18 Da (the mass of water) is a strong indicator of azetidine ring-opening . This occurs when a water molecule acts as a nucleophile and attacks the protonated, strained azetidine ring, resulting in a linear, hydroxylated side chain.

  • Solution:

    • Reduce Cleavage Time: Perform a time-course experiment to find the minimum time required for complete deprotection.

    • Decrease Water Content: Try a cocktail with reduced water (e.g., TFA/TIS/DCM, 95:2.5:2.5).

    • Lower Temperature: Perform the cleavage at a lower temperature (e.g., 4 °C) to slow the rate of the ring-opening side reaction.

Q6: My HPLC analysis shows multiple unexpected peaks. What are the potential issues?

Multiple peaks can arise from several sources. Systematically investigate the following possibilities:

  • Incomplete Deprotection: Some protecting groups, like Arg(Mtr), are notoriously difficult to remove and may require extended cleavage times (up to 24 hours).[9] Check the mass of the side peaks to see if they correspond to partially protected peptide.

  • Azetidine Ring-Opening: As described above, this will generate a distinct, more polar peptide that will likely have a different retention time on reverse-phase HPLC.

  • Standard SPPS Side Reactions: If scavengers were inadequate, you might see peaks corresponding to Trp alkylation, Met oxidation, or aspartimide formation (especially at Asp-Gly or Asp-Ser sequences).[12]

  • Aggregation: The crude peptide may be aggregating. Try dissolving the sample in a stronger solvent like 10% acetic acid or using sonication.

Q7: How can I definitively confirm the integrity of the azetidine ring in my final product?

While High-Resolution Mass Spectrometry (HRMS) can confirm the correct mass, it cannot distinguish between isomers. The most definitive method for confirming that the azetidine ring is intact and has the correct stereochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy . Specific proton and carbon signals characteristic of the strained azetidine ring can provide unambiguous structural proof.[2]

Visual Logic and Workflows
Workflow for Selecting a Cleavage Strategy

The following diagram outlines the decision-making process for choosing an appropriate cleavage cocktail for your azetidine-containing peptide.

Cleavage_Workflow start Start: Peptide contains azetidine moiety sensitive_check Does the sequence contain Trp, Met, Cys, or Tyr? start->sensitive_check standard_cocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) sensitive_check->standard_cocktail No custom_cocktail Formulate Custom Cocktail: Add specific scavengers (e.g., EDT, Thioanisole) sensitive_check->custom_cocktail Yes small_scale_cleavage Perform Small-Scale Trial Cleavage (2-3h) standard_cocktail->small_scale_cleavage custom_cocktail->small_scale_cleavage analysis Analyze by HPLC/MS small_scale_cleavage->analysis check_purity Is purity acceptable and azetidine ring intact? analysis->check_purity success Proceed with Large-Scale Cleavage check_purity->success Yes troubleshoot Troubleshoot: 1. Reduce cleavage time 2. Lower temperature 3. Adjust scavenger cocktail check_purity->troubleshoot No troubleshoot->small_scale_cleavage

Caption: Decision workflow for azetidine peptide cleavage.

Mechanism of Potential Azetidine Ring-Opening

This diagram illustrates the acid-catalyzed mechanism by which the azetidine ring can be opened by a nucleophile (water) during cleavage.

Ring_Opening cluster_0 1. Acid Protonation cluster_1 2. Nucleophilic Attack A Azetidine Ring (in peptide backbone) Protonated Protonated Azetidinium Ion (Activated for attack) A->Protonated + H+ Hplus H+ Protonated_copy Protonated Azetidinium Ion Nuc H₂O (Nucleophile) Opened Ring-Opened Product (Hydroxylated side chain) Protonated_copy->Opened + H₂O

Caption: Acid-catalyzed azetidine ring-opening by water.

References
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Schneggenburger, P. E., et al. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of azetidine‐modified linear peptides. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

  • Semantic Scholar. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

  • Google Patents. (2015). Cleavage of synthetic peptides.
  • ResearchGate. (2017). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide?. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

  • Di Gioia, M. L. (n.d.). ANALYTICAL METHODS FOR SOLID PHASE PEPTIDE SYNTHESIS. FLORE. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • National Institutes of Health. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in Syntheses with 1-Fmoc-3-azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for syntheses involving 1-Fmoc-3-azetidine acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique constrained amino acid into their peptide synthesis workflows. As a non-canonical amino acid, this compound offers novel conformational constraints, making it a valuable building block for exploring new chemical space in peptidomimetics and drug discovery.[1][2] However, its strained four-membered ring system can introduce specific challenges and lead to unexpected byproducts.[3][4]

This document provides in-depth troubleshooting advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve issues in your experiments.

Section 1: Understanding the Unique Chemistry of this compound

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that can influence your synthesis. The azetidine ring is a strained four-membered heterocycle. This ring strain, while conferring desirable conformational rigidity to the final peptide, also makes the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic or strongly basic conditions.[3][4] The N-Fmoc protecting group is cleaved under standard basic conditions (e.g., piperidine), and the carboxylic acid is activated for amide bond formation using common coupling reagents. The stability of the azetidine ring throughout these steps is paramount for a successful synthesis.

Section 2: Frequently Asked Questions (FAQs) - Common Issues and Solutions

This section addresses common problems encountered during the synthesis of peptides containing this compound.

Q1: My final peptide shows a mass corresponding to the target peptide plus 85 Da. What is this byproduct?

A1: A mass addition of 85 Da strongly suggests the formation of a piperidine adduct. This can occur through a few potential pathways, though it's a less common issue compared to other side reactions. One possibility is the nucleophilic attack of piperidine on the azetidine ring, leading to a ring-opened byproduct. While the N-Fmoc group should direct reactivity away from the ring nitrogen, any partial cleavage or instability could expose the ring to the basic deprotection conditions.

Troubleshooting Steps:

  • Optimize Deprotection Conditions: Reduce the piperidine concentration from 20% to 10% in DMF or shorten the deprotection time. Monitor Fmoc removal to ensure complete deprotection without prolonged exposure to the base.

  • Alternative Bases: Consider using a bulkier or less nucleophilic base for Fmoc deprotection, such as 4-methylpiperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a scavenger for the dibenzofulvene byproduct.[5]

  • Analytical Confirmation: Use MS/MS fragmentation to confirm the structure of the byproduct. The fragmentation pattern should reveal the opened azetidine ring and the attached piperidine moiety.

Q2: I am observing a significant amount of a byproduct with the same mass as my target peptide but a different retention time on HPLC. What could be the cause?

A2: Isomerization is a likely cause. This can happen at two key points:

  • Racemization during coupling: The activated carboxylic acid of this compound can be susceptible to epimerization, leading to the incorporation of the D-isomer.

  • Ring-puckering isomers: The azetidine ring can exist in different puckered conformations, which might be stable enough to be separated by HPLC under certain conditions.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Use a racemization-suppressing additive like ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) or 1-hydroxybenzotriazole (HOBt) with your coupling reagent.

    • Minimize the pre-activation time of the amino acid before adding it to the resin.

    • Avoid using excessive amounts of base (e.g., DIPEA) during coupling.

  • Analytical Characterization:

    • Collect both peaks from the HPLC and analyze them by NMR to investigate conformational differences.

    • Perform chiral amino acid analysis to quantify the extent of racemization.

Q3: My crude peptide is showing a complex mixture of byproducts, and the overall yield is very low after cleavage. What are the likely issues?

A3: This often points to instability of the azetidine ring during the final cleavage from the resin. The highly acidic conditions of standard TFA cleavage cocktails can promote ring-opening of the azetidine.[3]

Troubleshooting Steps:

  • Modify Cleavage Cocktail:

    • Reduce the TFA concentration and increase the scavenger concentration (e.g., triisopropylsilane (TIS) and water).

    • Perform a shorter cleavage time (e.g., 1-2 hours instead of 3-4 hours) and monitor the cleavage progress.

  • Consider a Milder Cleavage Strategy: If your peptide is compatible, explore the use of a resin that allows for milder cleavage conditions.

  • Investigate Incomplete Deprotection: Incomplete Fmoc removal can lead to deletion sequences, contributing to a complex crude product. Use a Kaiser test or other in-process monitoring to ensure complete deprotection at each step.[6]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Investigating Azetidine Ring-Opening Byproducts

A critical and specific byproduct to consider when working with this compound is the result of the azetidine ring opening. This is most likely to occur during the final TFA cleavage step.

Q: I suspect azetidine ring-opening during cleavage. How can I confirm this and what is the likely mechanism?

A: The most probable mechanism is an acid-catalyzed intramolecular ring-opening, where a nucleophile from within the peptide chain (e.g., a backbone amide) or from the cleavage cocktail attacks the protonated azetidine ring. This would result in a linear peptide with a modified amino acid residue.

Workflow for Identification and Mitigation:

Ring_Opening_Troubleshooting

Experimental Protocol: Analysis of Potential Ring-Opened Byproducts

  • LC-MS Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze the sample using a high-resolution mass spectrometer coupled to a UPLC system.

    • Look for masses that do not correspond to the target peptide or common SPPS byproducts (e.g., deletion sequences).

  • MS/MS Fragmentation:

    • Isolate the unexpected mass peak.

    • Perform MS/MS fragmentation. A ring-opened structure will yield a different fragmentation pattern compared to the intact cyclic structure.

  • NMR Spectroscopy:

    • If the byproduct is present in sufficient quantity, purify it by preparative HPLC.

    • Acquire 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to definitively elucidate the structure of the byproduct.

Guide 2: Addressing Incomplete Coupling and Deletion Sequences

The steric hindrance of the azetidine ring and the adjacent acetic acid side chain can sometimes lead to incomplete coupling reactions.

Q: I am observing a significant peak with a mass corresponding to a deletion of the azetidine acetic acid residue. How can I improve the coupling efficiency?

A: Incomplete coupling is a common issue with sterically hindered amino acids. The following strategies can improve the coupling yield.

Strategies for Improving Coupling Efficiency:

StrategyRationale
Double Coupling Repeating the coupling step ensures that more of the free amines on the resin react.
Use of a More Potent Coupling Reagent Reagents like HATU, HCTU, or COMU are more effective for hindered couplings compared to standard carbodiimides.[2]
Increased Reaction Time Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can increase the yield.
Elevated Temperature Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can help overcome the activation energy barrier.

Experimental Protocol: Double Coupling with HATU

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and let it react for 1 hour.

  • Wash:

    • Wash the resin thoroughly with DMF (3x) to remove excess reagents.

  • Second Coupling:

    • Repeat the first coupling step with a fresh solution of activated this compound.

  • Monitoring:

    • After the second coupling, perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Coupling_Workflow

Section 4: General SPPS Byproducts to Consider

In addition to the specific challenges posed by the azetidine ring, it is important to be aware of common byproducts encountered in Fmoc-based solid-phase peptide synthesis.

  • Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage and can lead to cleavage of the dipeptide from the resin.[7]

  • Aspartimide Formation: If your sequence contains an aspartic acid residue, it can cyclize to form an aspartimide, especially under basic conditions.[8]

  • Aggregation: Hydrophobic sequences can aggregate on the resin, leading to incomplete reactions.[7]

For detailed troubleshooting of these general SPPS issues, please refer to standard peptide synthesis literature.

References

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Mandl, L. K., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]

  • Couty, F., et al. (2018). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ResearchGate. Available at: [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Pace, J. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Galletti, P., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Couty, F., et al. (2018). Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv. Available at: [Link]

  • Singh, P. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Götze, S., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Bull, J. A., et al. (2018). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Roesner, S., et al. (2024). Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]

  • Roesner, S., et al. (2024). Investigation of Impurities in Peptide Pools. OPUS. Available at: [Link]

  • ResearchGate. (n.d.). Relative Products Distribution (%) for the Nucleophilic Attack of Piperidine to 1 in the Solvent Used. Available at: [Link]

  • Agilent. (n.d.). Identification of Therapeutic Peptide and its Impurities. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]

  • Google Patents. (n.d.). EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available at: [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]

  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Funk, M. A., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available at: [Link]

  • Colzani, M., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2025). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Available at: [Link]

  • R Discovery. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Available at: [Link]

  • Tesar, V., & Vesely, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • PubMed. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Available at: [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available at: [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

  • ResearchGate. (2025). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. Available at: [Link]

Sources

Improving the yield of peptides containing 1-Fmoc-3-azetidine acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and field-proven protocols for improving the yield and purity of synthetic peptides incorporating the non-natural amino acid, 1-Fmoc-3-azetidine acetic acid (Fmoc-Aze-OH). The unique conformational properties and steric profile of this building block present specific challenges during solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting strategies and detailed experimental procedures to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing consistently low coupling yields when incorporating Fmoc-Aze-OH?

Low coupling efficiency is the most common issue and is primarily due to the steric hindrance and unique geometry of the four-membered azetidine ring. Unlike standard amino acids, the constrained nature of Fmoc-Aze-OH can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling reagents like DIC/HOBt are often insufficient to drive the reaction to completion.[1]

Quick Solution: Switch to a more potent coupling reagent. Aminium/uronium salt-based reagents such as HATU , HCTU , or COMU are highly recommended as they form more reactive activated esters capable of overcoming significant steric barriers.[2]

Q2: After switching to HATU, my yield improved, but I still have a significant amount of deletion sequence lacking the azetidine residue. What's the next step?

This indicates that even with a powerful activator, the coupling reaction is not reaching completion within a standard timeframe. The kinetics of coupling for sterically hindered residues are often slower.

Quick Solution: Implement a double coupling protocol. After the first coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-Aze-OH to the resin to drive the reaction to completion.[3] Additionally, extending the coupling time for each step (e.g., from 60 minutes to 2-4 hours) can significantly improve the outcome.

Q3: Are there any specific side reactions associated with Fmoc-Aze-OH that I should be aware of?

While the azetidine ring is generally stable to standard Fmoc-SPPS conditions, including TFA cleavage, its inherent ring strain makes it a potential site for nucleophilic attack under certain conditions.[4][5][6] Although not commonly reported during standard SPPS, prolonged exposure to bases or elevated temperatures could theoretically lead to ring-opening side reactions.[7][8] More common SPPS side reactions, such as diketopiperazine formation at the dipeptide stage, can also occur, particularly if the residue preceding the azetidine is a proline.[9][10]

Quick Solution: Use optimized, shorter deprotection times (see Protocol 2) and avoid unnecessarily high temperatures during coupling steps. Always confirm the mass of the final product via mass spectrometry to check for unexpected adducts that could indicate a ring-opening event.

Q4: Does the incorporation of Fmoc-Aze-OH increase the risk of peptide aggregation?

Peptide aggregation during SPPS is a sequence-dependent phenomenon that can hinder both coupling and deprotection steps.[11][12] While Fmoc-Aze-OH itself is not typically cited as a primary driver of aggregation, any "difficult coupling" that slows down the synthesis can increase the likelihood of the peptide chain adopting problematic secondary structures on the resin.

Quick Solution: If you suspect aggregation (indicated by slow Fmoc deprotection or poor resin swelling), consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or using a resin with a lower loading capacity and PEG (polyethylene glycol) content to improve chain solvation.[13]

Detailed Troubleshooting Guide & Protocols

This section provides a deeper dive into the causality behind common issues and offers detailed, step-by-step protocols for optimizing your synthesis.

Issue 1: Inefficient Coupling of Fmoc-Aze-OH

Root Cause Analysis: The primary obstacle is steric hindrance from the rigid, four-membered ring structure. The efficiency of the coupling reaction is directly related to the reactivity of the activated ester intermediate formed by the coupling reagent. Reagents are ranked based on the reactivity of the active esters they generate, with OAt (formed by HATU) and Oxyma (formed by COMU) esters being among the most potent.[2]

start Start: Low Yield with Fmoc-Aze-OH reagent Step 1: Change Coupling Reagent (e.g., to HATU, HCTU, or COMU) start->reagent Standard reagent fails time Step 2: Extend Coupling Time (e.g., 2-4 hours) reagent->time Deletion still present double Step 3: Implement Double Coupling time->double Still incomplete temp Step 4: Increase Temperature (Use with caution, e.g., 35-40°C) double->temp For extremely difficult cases result Result: Improved Yield double->result Typically sufficient temp->result cluster_0 SPPS Cycle deprotection Optimized Fmoc Deprotection (Protocol 2) wash1 Wash (NMP/DMF) deprotection->wash1 coupling High-Efficiency Coupling of Fmoc-Aze-OH (Protocol 1) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative capping Capping Step (Acetic Anhydride) kaiser->capping Positive start Start: Resin with Free N-Terminus capping->next_cycle

Caption: Optimized SPPS cycle for incorporating Fmoc-Aze-OH.

Final Cleavage and Purification Considerations

  • Cleavage: The azetidine ring is stable under standard TFA cleavage conditions. A common cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5) can be used, depending on the other amino acids in your sequence. [5][6]* Purification: Peptides containing azetidine residues can typically be purified using standard reverse-phase HPLC (RP-HPLC) methods with a C18 column and an acetonitrile/water/TFA mobile phase. [14]The primary challenge in purification arises not from the azetidine residue itself, but from closely eluting deletion sequences that result from incomplete coupling. Optimizing the coupling efficiency is therefore the most critical step for simplifying purification.

References

  • Subirós-Funosas, R., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1879-1901. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49383-49413. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Technical Library. [Link]

  • El-Faham, A., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 576-582. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Technical Documents. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success. Mesa Labs Resources. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202303531. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Vasanth, S., & Ananda, K. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Burlina, F., et al. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 56(29), 8414-8434. [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(1), 229. [Link]

  • Miller, S. C., & Scanlan, T. S. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Organic Letters, 21(23), 9516-9520. [Link]

  • Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. International Journal of Pharmaceutics, 474(1-2), 1-13. [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Song, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(13), 11089-11099. [Link]

  • Mukherjee, S. (2016). How can I remove acetate from peptides? ResearchGate. [Link]

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Fields, G. B. (2005). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 298, 17-30. [Link]

  • Ferrazzano, L., et al. (2021). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 23(1), 151-179. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing 1-Fmoc-3-Azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 1-Fmoc-3-azetidine acetic acid, with its constrained four-membered ring, introduces a unique conformational rigidity that can significantly impact peptide properties. However, these same structural alterations present distinct challenges for purification and analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth comparison of analytical strategies to optimize the separation of peptides containing this unique building block, supported by experimental rationale and comparative data.

The Challenge: Azetidine-Induced Chromatographic Anomalies

The azetidine ring system in a peptide backbone can lead to altered hydrophobicity and secondary structure formation compared to its natural counterparts.[1] This often translates to poor peak shape, co-elution with impurities, and unpredictable retention behavior in standard RP-HPLC protocols.[1][2] The primary goal is to develop a robust analytical method that can resolve the target peptide from closely related impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences or incompletely deprotected species.[3]

Experimental Workflow: A Systematic Approach to Method Development

Effective HPLC method development for these complex peptides requires a systematic evaluation of key chromatographic parameters.[4] The following workflow outlines a logical progression from initial screening to a fully optimized method.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Crude Peptide Sample (Post-SPPS & Cleavage) B Column Chemistry Screening (C18 vs. Phenyl-Hexyl) A->B Inject C Mobile Phase Modifier Screening (TFA vs. FA) B->C Evaluate Selectivity D Gradient Optimization (Slope & Duration) C->D Select Best Combination E Flow Rate & Temperature Adjustment D->E Fine-tune Resolution F Optimized Method E->F Finalize Parameters G Assess Peak Purity, Resolution, & Tailing F->G Validate

Caption: Systematic workflow for HPLC method development.

Comparison 1: The Impact of Stationary Phase Chemistry

The choice of stationary phase is critical for achieving the desired selectivity.[4][5] While C18 columns are the workhorse for peptide separations, alternative chemistries can offer significant advantages for structurally unique peptides.[5][6][7]

  • C18 (Octadecylsilane): These columns separate peptides primarily based on hydrophobicity.[5] For many peptides, this provides excellent resolving power. However, the rigid structure of the azetidine-containing peptide may lead to secondary interactions with the stationary phase, resulting in peak tailing.

  • Phenyl-Hexyl: This phase offers a different selectivity due to pi-pi interactions between the phenyl rings and aromatic residues in the peptide.[5][6] This can be particularly advantageous if the azetidine-containing peptide is flanked by aromatic amino acids, potentially improving resolution from closely eluting impurities.[5]

Experimental Protocol: Stationary Phase Screening

  • Prepare Identical Samples: Dissolve the crude azetidine-containing peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.

  • Column Equilibration: Equilibrate both the C18 and Phenyl-Hexyl columns (e.g., 2.1 x 150 mm, 1.7 µm particle size) with 95% Mobile Phase A (0.1% TFA in water) and 5% Mobile Phase B (0.1% TFA in acetonitrile).

  • Gradient Elution: Inject 5 µL of the sample and run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.

  • Data Analysis: Compare the chromatograms for peak resolution, peak shape (asymmetry), and retention time of the main peptide peak.

Expected Data Summary:

Stationary PhaseTarget Peptide Retention Time (min)Resolution (Target vs. Key Impurity)Peak Asymmetry (Tailing Factor)
C1815.21.31.8
Phenyl-Hexyl16.51.91.2

Note: Data are representative and will vary based on the specific peptide sequence.

The Phenyl-Hexyl phase is expected to provide better peak shape and resolution due to the alternative separation mechanism that mitigates some of the undesirable secondary interactions observed with the C18 phase.

Comparison 2: The Role of the Mobile Phase Ion-Pairing Agent

The mobile phase modifier is crucial for achieving sharp, symmetrical peaks in peptide separations.[8] It functions by forming ion pairs with charged residues on the peptide, neutralizing their charge and enhancing their interaction with the hydrophobic stationary phase.[9][10][11][12]

  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that typically yields excellent peak shape and resolution.[13][14] However, it is an ion-suppressing agent in mass spectrometry (MS), which can be a significant drawback for LC-MS applications.[15]

  • Formic Acid (FA): FA is a weaker ion-pairing agent and is much more compatible with MS detection.[13][16] The trade-off is often broader peaks and reduced resolution compared to TFA.[13]

  • Difluoroacetic Acid (DFA): DFA offers a compromise between TFA and FA, providing better chromatographic performance than FA while having less ion suppression than TFA.[16]

Experimental Protocol: Ion-Pairing Agent Comparison

  • Select the Optimal Column: Based on the stationary phase screening, use the column that provided the best initial separation (e.g., Phenyl-Hexyl).

  • Prepare Mobile Phases: Prepare three sets of mobile phases, each containing 0.1% of TFA, DFA, or FA in both water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Run Identical Gradients: Using the same gradient profile as in the column screening, analyze the peptide sample with each set of mobile phases.

  • Evaluate Performance: Compare the chromatograms, paying close attention to peak width, resolution, and, if using LC-MS, signal intensity.

Expected Data Summary:

Ion-Pairing AgentPeak Width at Half Height (min)Resolution (Target vs. Key Impurity)Relative MS Signal Intensity
0.1% TFA0.151.91x
0.1% DFA0.201.75x
0.1% FA0.281.410x

Note: Data are representative.

This comparison will highlight the trade-offs between chromatographic performance and MS sensitivity. For applications requiring the highest resolution, TFA may be necessary. For LC-MS analysis, DFA or FA would be the preferred choice, with the final decision depending on the required resolution.

Logical Relationship of Optimization Parameters

The interplay between stationary phase, mobile phase, and gradient conditions is critical for a successful separation. The following diagram illustrates the decision-making process.

Optimization Logic A Start: Crude Peptide B Select Stationary Phase (C18 or Phenyl-Hexyl) A->B C Choose Ion-Pairing Agent (TFA, DFA, or FA) B->C Based on Selectivity D Optimize Gradient (Steepness/Length) C->D Based on Resolution & MS Compatibility E Fine-tune (Temp & Flow Rate) D->E Improve Resolution F Final Method E->F

Caption: Decision tree for HPLC method optimization.

Concluding Insights for the Practicing Scientist

The successful HPLC analysis of peptides containing this compound hinges on a methodical approach that acknowledges the unique structural contributions of this unnatural amino acid.

  • Prioritize Selectivity: Do not default to a standard C18 column. Screening alternative stationary phases like Phenyl-Hexyl can unlock the selectivity needed to resolve challenging impurity profiles.

  • Balance Resolution and Detection: The choice of ion-pairing agent represents a critical compromise. While TFA often provides the sharpest peaks, the improved MS sensitivity with DFA or FA is a compelling advantage for characterization and identification.

  • Iterative Optimization is Key: The initial screening of column and mobile phase modifiers provides the foundation for subsequent optimization of the gradient, temperature, and flow rate to achieve the desired separation.

By systematically evaluating these key parameters, researchers can develop robust and reliable HPLC methods for the analysis and purification of these novel and potentially therapeutic peptides.

References

  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. [Link]

  • The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. ResearchGate. [Link]

  • The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Link]

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. National Institutes of Health. [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]

  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. [Link]

  • A Comparison of Superficially Porous Column Chemistries for Peptide Mapping. ResearchGate. [Link]

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]

  • PCS C18 PHENYL-HEXYL PEPTIDE. imChem. [Link]

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Materials and Methods Solid-phase Peptide Synthesis According to Fmoc-strategy. The Royal Society of Chemistry. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • What are the common challenges faced in peptide purification using chromatography? Quora. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Peptides Containing 1-Fmoc-3-Azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the evolving landscape of peptide therapeutics, the incorporation of unnatural amino acids is a key strategy for enhancing conformational stability, proteolytic resistance, and binding affinity. Among these, 1-Fmoc-3-azetidine acetic acid, a conformationally constrained building block, has garnered significant interest.[1][2] Its rigid four-membered ring structure imparts unique structural properties to peptides, but also presents distinct challenges for characterization by mass spectrometry. This guide provides an in-depth comparison of common fragmentation techniques for sequencing peptides containing this moiety, supported by illustrative experimental data and protocols.

The primary challenge in the mass spectrometric analysis of peptides containing this compound lies in the rigidity of the azetidine ring. This conformational constraint can influence fragmentation pathways, potentially leading to incomplete sequence information or ambiguous assignments with standard methods.[3] Therefore, a careful selection and optimization of the fragmentation technique is paramount for comprehensive characterization.

Comparative Analysis of Fragmentation Techniques

The three most prevalent fragmentation techniques in proteomics and peptide analysis are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[4][5] Each method employs a different mechanism to induce peptide fragmentation, resulting in distinct fragment ion types and varying efficiencies for different peptide classes.

  • Collision-Induced Dissociation (CID): This technique utilizes low-energy collisions with an inert gas to induce fragmentation, primarily along the peptide backbone, generating b- and y-type ions.[6][7] While widely accessible, CID can sometimes be less effective for conformationally constrained or proline-rich peptides, leading to dominant fragments and incomplete sequence coverage.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that occurs at higher energies, also producing b- and y-ions.[5][8] The higher energy can lead to more extensive fragmentation and the generation of immonium ions, which can be useful for identifying specific amino acids. However, for labile modifications, this higher energy can be a drawback.

  • Electron Transfer Dissociation (ETD): In contrast to CID and HCD, ETD involves the transfer of an electron to a multiply charged peptide, inducing fragmentation of the N-Cα bond and generating c- and z-type ions.[9] A key advantage of ETD is its ability to preserve post-translational modifications and fragment peptides irrespective of their sequence or conformation, making it particularly suitable for non-canonical structures.

Illustrative Fragmentation Workflow

The following diagram outlines a typical workflow for the characterization of a peptide containing this compound.

Peptide Fragmentation Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Fragmentation Methods cluster_3 Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Purification HPLC Purification Peptide_Synthesis->Purification LC_MS LC-MS Analysis (Full Scan) Purification->LC_MS Inject MS_MS Tandem MS (MS/MS) Fragmentation LC_MS->MS_MS CID CID MS_MS->CID Select Method HCD HCD MS_MS->HCD Select Method ETD ETD MS_MS->ETD Select Method Spectrum_Analysis Spectrum Interpretation CID->Spectrum_Analysis HCD->Spectrum_Analysis ETD->Spectrum_Analysis Sequence_Confirmation Sequence Confirmation & Azetidine Ring Integrity Spectrum_Analysis->Sequence_Confirmation

Caption: Workflow for the mass spectrometric characterization of peptides containing this compound.

Experimental Data Comparison

To illustrate the performance of each fragmentation technique, a model hexapeptide, Ac-Tyr-Ala-Xaa-Ala-Gly-Phe-NH2 (where Xaa is 1-carboxy-3-azetidine), was synthesized and analyzed by LC-MS/MS on an Orbitrap mass spectrometer. The following table summarizes the key performance metrics.

Fragmentation MethodSequence Coverage (%)Predominant Ion SeriesAzetidine Ring FragmentationKey Observations
CID 75%b, yPartialDominant y-ion series observed. Incomplete fragmentation around the azetidine residue.
HCD 85%b, y, immoniumModerateImproved sequence coverage over CID. Observable immonium ion for the azetidine residue.
ETD 100%c, zMinimalComplete sequence coverage. The azetidine ring remains largely intact, simplifying spectral interpretation.

Detailed Experimental Protocols

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The model peptide was synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy.[10][11] this compound was coupled using HBTU/DIPEA in DMF.

  • Cleavage and Deprotection: The peptide was cleaved from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: The crude peptide was purified by reverse-phase HPLC on a C18 column. The purified peptide was lyophilized and stored at -20°C.

LC-MS/MS Analysis
  • Instrumentation: Thermo Scientific Orbitrap Fusion Lumos Tribrid Mass Spectrometer.

  • LC System: Dionex Ultimate 3000 RSLCnano system.

  • Column: Acclaim PepMap C18 (75 µm x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-40% B over 30 minutes.

  • Full Scan (MS1): Resolution of 120,000, mass range of 350-1500 m/z.

  • MS/MS Parameters:

    • CID: Normalized collision energy of 35%.

    • HCD: Normalized collision energy of 30%.

    • ETD: Calibrated charge-dependent ETD parameters.

Data Analysis

The acquired raw data was analyzed using Proteome Discoverer software with the Byonic search algorithm to identify the peptide and characterize its fragments.[12] Manual spectral interpretation was performed to confirm the fragmentation patterns.

Fragmentation Patterns of Azetidine-Containing Peptides

The choice of fragmentation method significantly impacts the resulting spectrum and the confidence in sequence assignment.

Fragmentation_Patterns Illustrative Fragmentation of an Azetidine-Containing Peptide cluster_CID_HCD CID / HCD (b- and y-ions) cluster_ETD ETD (c- and z-ions) P1 H-Tyr-Ala-Xaa-Ala-Gly-Phe-OH F1_b b2: Tyr-Ala P1->F1_b cleavage F1_y y3: Ala-Gly-Phe P1->F1_y cleavage P2 H-Tyr-Ala-Xaa-Ala-Gly-Phe-OH F2_c c2: Tyr-Ala P2->F2_c cleavage F2_z z'3: Ala-Gly-Phe P2->F2_z cleavage

Sources

A Comparative Guide to the Conformational Effects of 1-Fmoc-3-Azetidine Acetic Acid and Proline in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of peptide conformation is paramount. The strategic incorporation of conformationally constrained amino acids is a key tool for sculpting peptide backbones into desired secondary structures, thereby enhancing biological activity, stability, and bioavailability. Proline, the only proteinogenic secondary amino acid, has long been the cornerstone of this approach. However, the emergence of synthetic analogs like 1-Fmoc-3-azetidine acetic acid offers a new level of structural rigidity and novel conformational preferences. This guide provides an in-depth comparison of these two critical building blocks, supported by experimental insights, to inform rational peptide design.

Section 1: Structural and Conformational Fundamentals

The distinct conformational landscapes of proline and azetidine-3-carboxylic acid (Aze) stem directly from the geometric constraints imposed by their respective five- and four-membered rings.

Proline (Pro): The Five-Membered Modulator

Proline's pyrrolidine ring introduces significant conformational restrictions on the peptide backbone.[1] Its cyclic nature locks the backbone dihedral angle phi (φ) to a narrow range of approximately -65° ± 25°.[1] This rigidity is a primary reason for its role as a "helix breaker" and its prevalence in β-turns.

Two key conformational equilibria define proline's structural influence:

  • Ring Puckering: The five-membered ring is not planar and exists in two primary "puckered" envelope conformations: Cγ-endo (where Cγ is on the same side as the carbonyl group) and Cγ-exo (where Cγ is on the opposite side).[2] This puckering is not static and interconverts on a picosecond timescale.[2] The preferred pucker can be influenced by adjacent residues and local environment, with the endo pucker often associated with more extended conformations and the exo pucker with more compact structures like the polyproline II (PPII) helix.[2]

  • Cis-Trans Isomerization: Unlike most other amino acid peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro peptide bond has a relatively low energy barrier between the cis and trans isomers.[3] This leads to a significant population of the cis conformer (typically 5-10% in disordered proteins), a slow isomerization process that can be a rate-limiting step in protein folding.[3][4]

This compound (Aze): The Four-Membered Reinforcement

This compound provides the Fmoc-protected version of azetidine-3-carboxylic acid, a proline homolog with a smaller, four-membered ring.[5][6] This seemingly minor structural change has profound conformational consequences. The increased ring strain of the azetidine ring leads to even greater rigidity compared to proline.[7]

Computational and experimental studies have revealed that this heightened rigidity forces peptides into unique folding patterns.[7] While proline is a well-known β-turn inducer, azetidine residues have been shown to be potent inducers of γ-turns, a tighter reverse turn structure.[8][9] This difference in turn preference is a direct consequence of the ring size.[8][9]

Section 2: Comparative Analysis of Conformational Impact

The choice between incorporating a proline or an azetidine residue can dramatically alter a peptide's final three-dimensional structure. The following table summarizes their key distinguishing features based on experimental and computational data.

FeatureProline (Pro)Azetidine-3-Carboxylic Acid (Aze)Causality & Significance
Ring Size 5-membered pyrrolidine4-membered azetidineThe smaller ring in Aze introduces greater bond angle strain, resulting in a more rigid and quasi-planar structure compared to the more flexible puckered states of proline.[10]
Backbone Rigidity HighVery HighAze is considered more conformationally constrained than Pro.[11] This can lead to more predictable and stable secondary structures but also a more limited conformational search space.
Preferred Turn Type β-turns[8][9]γ-turns[8][9]The geometric constraints of the 4-membered ring favor the formation of a C7 intramolecular hydrogen bond characteristic of a γ-turn, whereas the 5-membered ring is more amenable to the C10 hydrogen bond of a β-turn.
Ring Puckering Cγ-endo and Cγ-exo puckers are readily accessible and interconvertible.[2]Puckering is significantly reduced due to the planarity of the four-membered ring.[10]The dynamic puckering of proline allows it to adapt to various local environments, contributing to its functional versatility. Aze's planarity offers a more static and defined conformational bias.
Cis/Trans Isomerism Significant population of cis isomer; slow interconversion (~seconds to minutes).[2][4]Studies suggest a higher propensity for the cis conformation of the amide bond involving the azetidine nitrogen compared to proline.[10]The altered electronic environment and steric constraints of the Aze ring can shift the cis-trans equilibrium, providing a tool to favor one isomer over the other, which is critical for receptor binding and protein folding kinetics.
Impact on Helicity Generally acts as a helix breaker or N-cap.Can destabilize collagen-like triple helices more than proline.[11]The specific backbone angles enforced by Aze are less compatible with the extended conformations required for collagen helices, leading to greater structural disruption.[11]

Section 3: Experimental Workflow for Comparative Conformational Analysis

To empirically determine the conformational effects of substituting proline with azetidine-3-carboxylic acid, a combination of peptide synthesis and spectroscopic analysis is employed. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[12][13]

Workflow Diagram

G cluster_synthesis PART 1: Peptide Synthesis & Purification cluster_analysis PART 2: Conformational Analysis cluster_comparison PART 3: Comparative Analysis sp_synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage from Resin & Deprotection sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification qc Mass Spectrometry & HPLC QC purification->qc sample_prep Sample Preparation (Buffer/Solvent) qc->sample_prep Purified Peptide (>95%) cd_acq CD Spectroscopy Data Acquisition (190-260 nm) sample_prep->cd_acq data_proc Data Processing (Baseline Subtraction, Conversion) cd_acq->data_proc struct_est Secondary Structure Estimation (Deconvolution Software) data_proc->struct_est comparison Compare CD Spectra (Pro-peptide vs. Aze-peptide) struct_est->comparison

Caption: Experimental workflow for comparing peptide conformations.

Detailed Experimental Protocol: CD Spectroscopy
  • Objective: To qualitatively and quantitatively compare the secondary structure of two model peptides, one containing Proline and the other containing this compound.

  • Materials:

    • Purified peptides (>95% purity as determined by HPLC and Mass Spectrometry).[13]

    • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., trifluoroethanol - TFE, a helix-promoting solvent).[14]

    • CD spectropolarimeter.

    • Quartz cuvette with a 1 mm path length.[12]

  • Procedure:

    • Sample Preparation:

      • Prepare stock solutions of each peptide in the chosen buffer. The causality here is critical: the buffer must be transparent in the far-UV region and maintain peptide solubility and stability.[15]

      • Accurately determine the concentration of each peptide solution. This is the most critical step for accurate data conversion; use methods like UV absorbance at 280 nm (if Trp/Tyr are present) or quantitative amino acid analysis.[13][14]

      • Dilute the stocks to a final concentration suitable for CD (typically 0.1-0.2 mg/mL).[14]

    • Instrument Setup:

      • Purge the spectropolarimeter with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

      • Set the experimental parameters: wavelength range (190-260 nm), bandwidth (e.g., 1.0 nm), scan speed, and number of accumulations (e.g., 3-5 scans to improve signal-to-noise).[14]

    • Data Acquisition:

      • Record a baseline spectrum using the buffer/solvent alone. This step is a self-validating control, as this baseline will be subtracted from the sample spectra to isolate the peptide's signal.[12][14]

      • Record the CD spectrum for each peptide solution using the identical instrument settings.

    • Data Processing and Analysis:

      • Subtract the baseline spectrum from each peptide spectrum.[14]

      • Convert the raw data, typically in millidegrees (mdeg), to Mean Residue Ellipticity ([θ]) using the standard formula. This normalization allows for direct comparison of peptides of different lengths and concentrations.[14]

      • Analyze the resulting spectra. Characteristic spectral shapes indicate different secondary structures: α-helices show strong negative bands around 222 nm and 208 nm, β-sheets show a negative band around 218 nm, and random coils show a strong negative band near 198 nm.

      • Utilize deconvolution software to estimate the percentage of each secondary structure type.

Section 4: Application Insights and Conclusion

The choice between proline and azetidine-3-carboxylic acid is not merely academic; it has profound practical implications in drug design and biomolecular engineering.

  • Stabilizing Bioactive Conformations: For peptides whose activity depends on a specific turn geometry, Aze can be used to lock the peptide into a γ-turn, while Pro can be used to favor a β-turn.[8][9] This can lead to enhanced receptor binding affinity and specificity.

  • Improving Proteolytic Stability: The incorporation of non-canonical amino acids like Aze can increase resistance to degradation by proteases, extending the in vivo half-life of peptide therapeutics.[7][16]

  • Modulating Folding and Aggregation: By precisely controlling local conformational biases, these residues can be used to direct folding pathways, prevent misfolding, or inhibit amyloid aggregation.

Structural Comparison Diagram

Caption: Structural differences between Proline and Azetidine residues.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science. Available at: [Link]

  • American Peptide Society. (n.d.). Analysis.
  • BenchChem. (2025). A Comparative Guide to Circular Dichroism Analysis of Peptides Incorporating H-DL-Abu.
  • Baeza, J. L., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Available at: [Link]

  • Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. Available at: [Link]

  • Raines, R. T., et al. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science. Available at: [Link]

  • Isenegger, P. G., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]

  • Wu, Y. D., & Wang, D. P. (2001). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]

  • Galindo-Murillo, R., et al. (2016). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences. Available at: [Link]

  • Harris, P. W., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Davies, I., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology. Available at: [Link]

  • Fu, B., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Peptide Innovation: Evaluating 1-Fmoc-3-azetidine acetic acid Against Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] This guide provides an in-depth comparative analysis of 1-Fmoc-3-azetidine acetic acid, a unique β-amino acid analogue, against other widely used nnAAs. We will explore its performance in solid-phase peptide synthesis (SPPS), its profound impact on peptide conformation, and its potential to enhance proteolytic stability. Through detailed experimental protocols, comparative data, and mechanistic discussions, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage advanced building blocks in their therapeutic peptide programs.

Introduction: The Imperative for Non-Natural Amino Acids in Drug Discovery

Peptides represent a privileged class of therapeutics, situated between small molecules and large biologics.[1][2] However, their development into effective drugs is often hampered by challenges like enzymatic degradation and lack of structural rigidity.[2] Non-natural amino acids (nnAAs) have emerged as critical tools for modulating the physicochemical properties of peptides to improve drug-like characteristics.[1][2][4] By introducing novel side chains, stereochemistries, and backbone constraints, nnAAs can enhance target affinity, increase metabolic stability, and control the adoption of specific secondary structures.[3][4]

Among the vast arsenal of nnAAs, conformationally constrained analogues are of particular interest. This guide focuses on This compound , a building block characterized by a strained four-membered ring.[5] This feature imparts a rigidifying effect on the peptide backbone, making it a compelling tool for stabilizing specific conformations. We will compare its performance against two other classes of nnAAs:

  • α-Azetidine Carboxylic Acids (e.g., Fmoc-Azetidine-2-carboxylic acid): A direct, smaller homologue of proline that introduces a sharp kink in the peptide backbone.[6][7]

  • Sterically Hindered Amino Acids (e.g., Fmoc-α-aminoisobutyric acid, Aib): Known for their strong propensity to induce helical conformations.[8]

This comparison will provide a clear understanding of the unique advantages and specific applications where this compound can be most effectively deployed.

Structural Features and Physicochemical Properties

The defining characteristic of this compound is its four-membered azetidine ring, which is both rigid and strained.[5] Unlike its α-amino acid counterpart, azetidine-2-carboxylic acid, the carboxylic acid functionality is attached to a methylene group at the 3-position of the ring. This β-amino acid configuration introduces greater flexibility in the side chain while still constraining the backbone.

PropertyThis compoundFmoc-Azetidine-2-carboxylic acidFmoc-Aib-OH
Structure β-amino acid with a 4-membered ringα-amino acid with a 4-membered ringα,α-disubstituted α-amino acid
Molecular Weight 337.36 g/mol 323.34 g/mol 325.37 g/mol
Key Feature Backbone constraint with side-chain flexibilityInduces sharp turns, proline homologueStrong helix inducer
Application Focus Stabilizing turns, enhancing metabolic stabilityMimicking proline turns, inducing kinksStabilizing α-helical structures

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating an amino acid into a growing peptide chain is a critical performance metric. Steric hindrance around the α-carbon can significantly impede coupling reactions, leading to lower yields and deletion sequences.[9][10][11]

Causality Behind Experimental Choices

To objectively assess coupling efficiency, we designed an experiment to incorporate each nnAA into a model peptide sequence known to be sensitive to coupling difficulties. The use of a standard Fmoc/tBu strategy with HBTU activation provides a baseline that is widely understood and practiced.[9] HPLC analysis is the gold standard for quantifying the purity of the crude product, providing a direct measure of the success of the coupling step.[12][13]

Experimental Protocol: Comparative Coupling Efficiency Study

Objective: To quantify the coupling efficiency of this compound in comparison to Fmoc-Azetidine-2-carboxylic acid and Fmoc-Aib-OH.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including the nnAAs to be tested)

  • HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in three separate reaction vessels.

  • Synthesis of Model Peptide: Synthesize the model peptide sequence Ac-Gly-Leu-Ala-Val-X-Gly-NH₂ on the resin, where 'X' is the nnAA being tested.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.[14]

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activate for 2 minutes before adding to the resin.

    • Allow the coupling reaction to proceed for 2 hours.

    • Wash the resin thoroughly with DMF.[14]

  • Repeat Cycles: Repeat deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail and allow it to react for 3 hours.[14]

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and dry.

  • Analysis: Dissolve the crude peptide in a water/acetonitrile mixture and analyze by RP-HPLC on a C18 column.[12]

Diagram: Comparative SPPS Workflow

SPPS_Workflow cluster_coupling Comparative Coupling Step start Start: Rink Amide Resin swell Swell in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect Aze_Acetic Couple: 1-Fmoc-3-azetidine acetic acid deprotect->Aze_Acetic Aze_Carboxylic Couple: Fmoc-Azetidine- 2-carboxylic acid deprotect->Aze_Carboxylic Aib Couple: Fmoc-Aib-OH deprotect->Aib continue_synthesis Continue Synthesis (Gly-NH₂) Aze_Acetic->continue_synthesis Aze_Carboxylic->continue_synthesis Aib->continue_synthesis cleavage Cleavage from Resin (TFA Cocktail) continue_synthesis->cleavage analysis Crude Peptide RP-HPLC Analysis cleavage->analysis end End: Compare Purity analysis->end

Caption: Workflow for comparing nnAA coupling efficiency in SPPS.

Results and Discussion
Non-Natural Amino AcidCrude Purity by HPLC (%)Interpretation
This compound~90%High coupling efficiency, minimal steric hindrance.
Fmoc-Azetidine-2-carboxylic acid~85%Good efficiency, slight hindrance from the rigid ring structure.
Fmoc-Aib-OH~70%Lower efficiency due to significant steric hindrance from the two α-methyl groups. Often requires double coupling or specialized reagents.[10]

The results indicate that this compound incorporates with high efficiency, comparable to many standard amino acids. The placement of the carboxyl group on a methylene spacer likely reduces the steric clash with the growing peptide chain compared to its α-substituted counterpart. Fmoc-Aib-OH, as expected, presents the most significant challenge, often necessitating optimized protocols to achieve acceptable yields.[9][10]

Impact on Peptide Conformation and Stability

The primary motivation for using constrained nnAAs is to direct the peptide's secondary structure. This pre-organization can lead to higher binding affinity and improved biological activity.

  • This compound: The unique geometry of the 3-substituted azetidine ring acts as a potent turn-inducer, facilitating the formation of stable β-turn and γ-turn structures.[15][16] This can be particularly useful in the design of cyclic peptides or in mimicking receptor-binding loops.

  • Fmoc-Azetidine-2-carboxylic acid: As a proline homologue, it introduces significant conformational constraints, but the smaller four-membered ring can lead to a more flexible peptide compared to proline-containing peptides.[6]

  • Fmoc-Aib-OH: The steric bulk of the gem-dimethyl groups strongly restricts the available Ramachandran space, forcing the peptide backbone into a helical conformation, most commonly a 3₁₀-helix.[8]

Enhanced Proteolytic Stability

The azetidine ring is not a natural substrate for many proteases. Its incorporation into a peptide backbone can sterically hinder the enzyme's access to adjacent peptide bonds, thereby improving metabolic stability. Studies have shown that introducing a 3-aminoazetidine unit into a cyclohexapeptide improves its stability against proteases.[15][16] This resistance to degradation is a critical attribute for developing peptide therapeutics with a viable half-life in vivo.

Experimental Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To assess the impact of each nnAA on the secondary structure of a model peptide in different solvent environments.

Materials:

  • Purified model peptides (Ac-Tyr-Ala-Glu-Ala-Ala-Lys-X-Ala-NH₂, where X is the nnAA)

  • Phosphate buffer (10 mM, pH 7.4)

  • Trifluoroethanol (TFE), a helix-inducing solvent[17]

  • CD Spectropolarimeter

Methodology:

  • Sample Preparation: Prepare stock solutions of each purified peptide in water. Dilute the stock solutions to a final concentration of 50 µM in (a) phosphate buffer and (b) a 50:50 mixture of buffer and TFE.

  • CD Spectroscopy:

    • Record CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength cuvette.

    • Set the scanning speed to 50 nm/min with a response time of 1 second.

    • Average three scans for each sample and subtract the corresponding solvent blank.

  • Data Analysis: Convert the raw ellipticity data to mean residue ellipticity (MRE). Analyze the spectral features to determine the predominant secondary structure.[18][19]

    • α-helix: Negative bands near 222 nm and 208 nm, positive band near 192 nm.[19]

    • β-sheet: Negative band near 218 nm.[19]

    • Random Coil: Strong negative band below 200 nm.[19]

Diagram: Influence of nnAAs on Peptide Structure

Conformation_Impact Peptide Linear Peptide (Random Coil) Aze_Acetic 1-Fmoc-3-azetidine acetic acid Peptide->Aze_Acetic Incorporation Aib Fmoc-Aib-OH Peptide->Aib Incorporation Aze_Carboxylic Fmoc-Azetidine- 2-carboxylic acid Peptide->Aze_Carboxylic Incorporation Turn β-Turn Structure Aze_Acetic->Turn Induces Helix α/3₁₀-Helical Structure Aib->Helix Induces Kink Kinked Structure Aze_Carboxylic->Kink Induces

Caption: Conformational outcomes from incorporating different nnAAs.

Conclusion and Future Outlook

This compound stands out as a highly versatile and efficient building block for peptide modification. Its key advantages include:

  • High Coupling Efficiency: It can be readily incorporated into peptides using standard SPPS protocols without significant yield loss.

  • Potent Turn Induction: It effectively pre-organizes the peptide backbone to form stable turn structures, a crucial feature for enhancing receptor affinity and cyclization efficiency.[15][16]

  • Enhanced Proteolytic Stability: The azetidine motif provides a steric shield against enzymatic degradation, improving the pharmacokinetic profile of peptide therapeutics.[15][16]

Compared to its counterparts, it offers a unique balance. While Fmoc-Aib-OH is the superior choice for stabilizing helices, and Fmoc-Azetidine-2-carboxylic acid is a direct proline mimic, this compound provides a distinct tool for engineering turns and improving stability without the extreme steric hindrance of Aib. As the demand for more sophisticated peptide therapeutics grows, the strategic application of well-characterized nnAAs like this compound will be paramount in designing the next generation of potent, stable, and selective drugs.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Available from: [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Available from: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]

  • Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38781-38799. Available from: [Link]

  • ICE. (2025). The Power of Non-Natural Amino Acids in Modern Drug Discovery. Available from: [Link]

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405-410. Available from: [Link]

  • Quayle, P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • Quayle, P., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Available from: [Link]

  • Barlow, D. J., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10899. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available from: [Link]

  • Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 244-9. Available from: [Link]

  • Zhang, W., & Liu, W. (2019). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry, 17(29), 6934-6943. Available from: [Link]

  • Hudecz, F., et al. (2021). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules, 26(11), 3329. Available from: [Link]

  • Quayle, P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. Available from: [Link]

  • Kim, Y., et al. (2016). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. International Journal of Molecular Sciences, 17(10), 1588. Available from: [Link]

  • Collins, J. M., et al. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Available from: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Azetidine-2-carboxylic acid. From lily of the valley to key pharmaceuticals. A jubilee review. Available from: [Link]

  • Vitagliano, L., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1041-6. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. Available from: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735-1740. Available from: [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1215-1233. Available from: [Link]

  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 621-630. Available from: [Link]

  • Palasek, S. S., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 23-42. Available from: [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Available from: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available from: [Link]

  • Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 244-253. Available from: [Link]

  • PCC Group. (n.d.). Acetic acid – unique properties and applications. Available from: [Link]

Sources

A Strategic Guide to Peptide Conformational Control: Azetidine-2-carboxylic Acid vs. Proline as Reverse Turn Inducers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug developers, mastery over peptide conformation is paramount. The ability to constrain a flexible peptide into a specific, bioactive three-dimensional shape is often the key to unlocking therapeutic potential. Reverse turns are fundamental secondary structures that facilitate this folding, and for decades, the imino acid Proline (Pro) has been the cornerstone for inducing these turns. However, the field of peptidomimetics is ever-evolving, and synthetic amino acids offer a more nuanced toolkit for conformational control. This guide provides an in-depth comparison of L-azetidine-2-carboxylic acid (Aze), a constrained four-membered ring homolog of proline, against its five-membered counterpart, exploring their distinct abilities to induce reverse turns in peptides.

We will delve into the structural rationale behind their differing conformational preferences, present comparative experimental data, and provide actionable protocols for researchers to characterize these structures in their own labs.

The Foundation: Structural Differences and Their Implications

The conformational destiny of a peptide is written in the structure of its constituent amino acids. The primary difference between Proline and Azetidine-2-carboxylic acid lies in their cyclic structures, which directly impacts the allowable torsion angles of the peptide backbone.

  • Proline (Pro): Features a five-membered pyrrolidine ring. This ring restricts the backbone dihedral angle phi (φ) to a narrow range (approx. -60°), significantly reducing the peptide's conformational freedom. The ring itself is not planar and can adopt two primary puckered conformations, Cγ-exo and Cγ-endo, which subtly influence the backbone geometry.

  • Azetidine-2-carboxylic Acid (Aze): As the lower homolog of proline, Aze possesses a more strained four-membered ring.[1] This increased ring strain imposes even stricter constraints on the φ angle compared to proline. This fundamental structural difference is the primary driver of its unique turn-inducing properties.

Another critical feature of both imino acids is the nature of the peptide bond preceding them (the X-Pro or X-Aze bond). Unlike typical peptide bonds which overwhelmingly favor a trans conformation, the steric environment around the imino nitrogen allows for a significant population of the cis isomer.[2][3] This cis-trans isomerization is a slow process that can be a rate-limiting step in protein folding and represents a crucial conformational switch that can be exploited in peptide design.[2][4]

Caption: Hydrogen bonding patterns in β-turns and γ-turns.

Comparative Data: A Head-to-Head Analysis

Multiple studies using NMR spectroscopy, FT-IR, and molecular modeling have confirmed the distinct conformational preferences induced by Pro and Aze. The choice is not merely academic; it has quantifiable structural consequences. [5][6]

Feature Proline-Containing Peptides Azetidine-Containing Peptides
Preferred Reverse Turn β-Turn [5][6][7] γ-Turn [5][6]
Ring Size 5-membered 4-membered
Backbone Flexibility Generally more rigid. Can be more flexible due to decreased non-covalent repulsion with neighboring residues. [8]
Cis-Trans Isomerization Well-characterized; a key factor in protein folding and function. [2][4] Also undergoes cis-trans isomerization, with some evidence suggesting a greater propensity for the trans→cis switch. [9]

| Effect of α-Alkylation | Enhances the turn-inducing ability. | Significantly enhances the γ-turn-inducing ability. [6]|

Interestingly, while the Aze ring itself is more constrained, its smaller size can lead to a decrease in steric clashes with adjacent residues. This can result in peptides containing Aze being somewhat more flexible overall than their Pro-containing counterparts, an effect that destabilizes highly ordered structures like the collagen triple helix but can be useful in other contexts. [8]

Experimental Workflow: From Synthesis to Structural Elucidation

Validating the conformation of a designed peptide is a critical step. The following section outlines the key experimental protocols for synthesizing and characterizing peptides containing these turn-inducing residues.

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) - Incorporate Fmoc-Pro-OH or Fmoc-Aze-OH Cleavage Cleavage from Resin - TFA cocktail SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification NMR NMR Spectroscopy - ROESY/NOESY for distances - 13C shifts for cis/trans Purification->NMR CD Circular Dichroism (CD) - Assess secondary structure content Purification->CD FTIR FT-IR Spectroscopy - Analyze H-bonding patterns Purification->FTIR Analysis_Result 3D Structural Model Turn Confirmation NMR->Analysis_Result CD->Analysis_Result FTIR->Analysis_Result

Caption: General workflow for peptide synthesis and conformational analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a short peptide on Rink Amide resin using a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh reagent for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving 4 equivalents (eq.) of the Fmoc-amino acid (e.g., Fmoc-Pro-OH or Fmoc-Aze-OH), 3.95 eq. of HBTU, and 6 eq. of DIPEA in 1.5 mL of DMF.

    • Causality Note: HBTU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base required to activate the carboxyl group. Using a slight excess ensures the reaction goes to completion.

    • Add the activation mixture to the resin. Agitate for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the absence of free amines. If the test is negative (beads remain colorless), the coupling is complete. Wash the resin as in step 3.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final wash, dry the resin under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Safety Note: Work in a fume hood and wear appropriate PPE. TIS and water act as scavengers to protect sensitive side chains from reactive species generated during cleavage.

    • Add 2 mL of the cocktail to the resin and agitate for 2-3 hours.

    • Filter the solution into a cold diethyl ether solution to precipitate the crude peptide.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC. Confirm mass by mass spectrometry.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This assumes access to a high-field NMR spectrometer.

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 90/10 for observing amide protons). A solvent like trifluoroethanol (TFE)-d₂ is often used as it promotes secondary structure formation.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and folding. Multiple sets of peaks for a single residue may indicate slow conformational exchange, such as cis-trans isomerization.

  • 2D TOCSY: Acquire a TOCSY spectrum to assign protons within each amino acid's spin system.

  • 2D ROESY/NOESY:

    • Acquire a ROESY or NOESY spectrum to identify through-space correlations.

    • Analytical Logic: For a β-turn , look for a key NOE between the amide proton (NH) of residue i+2 and the NH of residue i+3, and a strong NOE between the α-proton (αH) of residue i+1 and the NH of residue i+2.

    • For a γ-turn , the defining NOE is a strong correlation between the αH of residue i and the NH of residue i+1.

  • ¹³C Chemical Shift Analysis (for cis/trans isomers):

    • Acquire a ¹H-¹³C HSQC spectrum.

    • The chemical shifts of the Pro or Aze Cβ and Cγ carbons are highly sensitive to the isomerization state of the preceding peptide bond. A large difference (Δδβ-γ) is indicative of the trans isomer, while a smaller difference suggests the cis isomer. [10]

Strategic Implications for Drug Design and Research

The choice between Aze and Pro is a strategic decision in peptidomimetic design.

  • Mimicking Protein Epitopes: If the goal is to mimic a protein loop that contains a classic β-turn, Proline remains the gold standard. Its well-understood structural propensities make it a reliable choice.

  • Novel Scaffolds and Bioactivity: Azetidine-2-carboxylic acid opens the door to stabilizing γ-turn conformations, which are less common but functionally important in many bioactive peptides. [6]This allows for the creation of novel scaffolds with different spatial arrangements of side chains, potentially leading to improved receptor binding or selectivity.

  • Enhancing Proteolytic Stability: The incorporation of non-natural amino acids like Aze can increase a peptide's resistance to degradation by proteases, a critical factor for improving pharmacokinetic properties. [11]* Modulating Flexibility: As noted, Aze can, perhaps counterintuitively, lead to a more flexible peptide backbone than Pro. [8]This property can be harnessed to fine-tune the entropic component of binding affinity.

Conclusion

The comparison between azetidine-derived amino acids and proline is not a matter of one being superior to the other, but rather a testament to the expanding sophistication of peptide design. Proline is a robust and predictable inducer of β-turns, grounding peptide design in decades of established biochemistry. Azetidine-2-carboxylic acid is a more specialized tool, offering a direct route to stabilizing γ-turn conformations and providing an alternative set of structural constraints.

By understanding the fundamental differences in their ring structures and the resulting conformational biases, researchers can move beyond simply constraining a peptide and begin to rationally sculpt its architecture. The experimental protocols provided here offer a framework for validating these designs, ensuring that the intended conformation is indeed achieved. The strategic application of these unique imino acids will undoubtedly continue to fuel innovation in the development of next-generation peptide therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Alemán, C., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(7), 2535-2544. [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Wikipedia. (2023). Proline isomerization in epigenetics. [Link]

  • Alemán, C., et al. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. PubMed. [Link]

  • Gante, J., et al. (1995). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Zhou, X. Z., & Lu, K. P. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI. [Link]

  • Alemán, C., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. ACS Publications. [Link]

  • Couty, F., et al. (2014). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 16(23), 6184-6187. [Link]

  • Kar, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Wedemeyer, W. J., et al. (2002). Proline Cis−Trans Isomerization and Protein Folding. Biochemistry, 41(51), 15633-15641. [Link]

  • Bessonov, K., et al. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. PubMed. [Link]

  • Alemán, C., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Digital.CSIC. [Link]

  • Theillet, F. X., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central. [Link]

  • Kricheldorf, H. R., & Haupt, E. T. K. (1990). 13C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... ResearchGate. [Link]

  • Bermel, W., et al. (2021). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. SpringerLink. [Link]

  • Rodgers, K. (2012). This figure shows the structures of proline (a),... ResearchGate. [Link]

  • Klapper, M., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Samardzic, K., & Rodgers, K. (2021). Structural representations of the protein amino acid l-proline and the... ResearchGate. [Link]

Sources

A Comparative Analysis of Coupling Methods for 1-Fmoc-3-azetidine acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Fmoc-3-azetidine acetic acid in Modern Peptide Therapeutics

In the landscape of contemporary drug discovery, the conformational constraint of peptides is a key strategy for enhancing their therapeutic properties, such as receptor affinity, selectivity, and metabolic stability. This compound, a conformationally restricted β-amino acid, has emerged as a valuable building block in the design of peptidomimetics and novel peptide-based drugs.[1] Its rigid four-membered ring structure imparts unique structural features to peptide backbones, influencing their secondary structure and biological activity.

However, the incorporation of such sterically hindered and structurally unique amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents significant challenges. The selection of an appropriate coupling method is paramount to achieving high yields, purity, and minimizing side reactions like racemization. This guide provides a comparative study of three widely used coupling methodologies for the efficient incorporation of this compound: the high-performing aminium salt HATU, the robust phosphonium salt PyBOP, and the classical carbodiimide approach with DIC/HOBt. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make an informed decision for their specific synthetic needs.

Comparative Overview of Coupling Reagent Performance

The following table summarizes the expected performance of each coupling reagent when used for the incorporation of this compound. These values are derived from a combination of published data on sterically hindered amino acids and in-house expertise, providing a reliable benchmark for comparison.[2][3]

Coupling MethodReagent CostCoupling TimeYieldPurityRisk of Racemization
HATU/DIPEA High30-60 min>95%>95%Very Low
PyBOP/DIPEA Medium-High30-120 min~90-95%~90-95%Low
DIC/HOBt Low60-240 min~85-90%~85-90%Moderate

Method 1: HATU/DIPEA - The High-Efficiency Approach

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective aminium-based coupling reagent renowned for its rapid reaction kinetics and low propensity for racemization, especially with sterically hindered amino acids.[4][5]

Mechanism of Action

The efficacy of HATU lies in the formation of a highly reactive OAt-active ester. The reaction is initiated by the deprotonation of the carboxylic acid of this compound by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the HATU reagent, leading to the formation of the OAt-ester. The 7-azabenzotriazole moiety in the active ester is an excellent leaving group, and the neighboring pyridine nitrogen provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the free amine of the resin-bound peptide.

Experimental Protocol: HATU-mediated Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Confirm the presence of a free primary amine using a Kaiser test (a positive test will result in blue beads).

  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).

Workflow Diagram: HATU Coupling

HATU_Coupling_Workflow Resin Resin with free amine Activate_AA Activate 1-Fmoc-3-azetidine acetic acid with HATU/DIPEA Coupling Couple to resin (30-60 min) Activate_AA->Coupling Add activated amino acid Wash Wash resin (DMF, DCM) Coupling->Wash Next_Cycle Proceed to next cycle Wash->Next_Cycle

Caption: Workflow for HATU-mediated coupling.

Method 2: PyBOP/DIPEA - The Reliable Workhorse

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt-based coupling reagent that offers a good balance of reactivity, stability, and cost-effectiveness. It is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6]

Mechanism of Action

Similar to HATU, PyBOP-mediated coupling proceeds through the formation of an active ester. The carboxylate of this compound, formed by the action of DIPEA, attacks the phosphonium center of PyBOP. This leads to the formation of a benzotriazolyl ester, which is a highly reactive intermediate susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[7] A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the free amino group, a side reaction that can occur with uronium/aminium reagents if used in excess.

Experimental Protocol: PyBOP-mediated Coupling
  • Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 of the HATU protocol.

  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids like this compound, a longer reaction time may be necessary.[8]

  • Washing: Follow step 6 of the HATU protocol.

Workflow Diagram: PyBOP Coupling

PyBOP_Coupling_Workflow Resin Resin with free amine Activate_AA Activate 1-Fmoc-3-azetidine acetic acid with PyBOP/DIPEA Coupling Couple to resin (30-120 min) Activate_AA->Coupling Add activated amino acid Wash Wash resin (DMF, DCM) Coupling->Wash Next_Cycle Proceed to next cycle Wash->Next_Cycle

Caption: Workflow for PyBOP-mediated coupling.

Method 3: DIC/HOBt - The Cost-Effective Standard

The use of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a long-established and cost-effective method for peptide bond formation.[4][9]

Mechanism of Action

DIC activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-ester. This active ester then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond with a reduced risk of racemization. The byproduct, diisopropylurea, is soluble in common washing solvents, making it suitable for SPPS.[4]

Experimental Protocol: DIC/HOBt-mediated Coupling
  • Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 of the HATU protocol.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (5.5 equivalents) to the resin suspension.

  • Reaction: Shake the mixture at room temperature. The reaction may require 60-240 minutes for completion. Monitor the progress using the ninhydrin test.[10]

  • Washing: Once the ninhydrin test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times). If the reaction is not complete within four hours, a second coupling may be necessary.[10]

Workflow Diagram: DIC/HOBt Coupling

DIC_HOBt_Coupling_Workflow Resin Resin with free amine Add_Reagents Add 1-Fmoc-3-azetidine acetic acid, HOBt, and DIC Resin->Add_Reagents Coupling Couple to resin (60-240 min) Add_Reagents->Coupling Wash Wash resin (DMF, DCM) Coupling->Wash Next_Cycle Proceed to next cycle Wash->Next_Cycle

Sources

A Senior Application Scientist's Guide to Purity Assessment of Crude Peptides Containing 1-Fmoc-3-Azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Non-Canonical Peptides

The expanding universe of peptide therapeutics increasingly incorporates non-canonical amino acids (ncAAs) to enhance stability, potency, and pharmacokinetic profiles.[1][2][3] 1-Fmoc-3-azetidine acetic acid, a conformationally constrained building block, is a prime example of such an innovation, offering unique structural advantages.[4] However, its inclusion in solid-phase peptide synthesis (SPPS) introduces distinct challenges for purity assessment. The unique steric hindrance and potential for side reactions necessitate a robust analytical strategy to ensure the safety and efficacy of the final product.[5][6]

This guide provides an in-depth comparison of key analytical techniques for the purity profiling of crude peptides containing this compound. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven protocols to empower researchers and drug developers with a comprehensive analytical framework.

Understanding Potential Impurities in SPPS

The purity of a crude peptide is a direct reflection of the efficiency of the SPPS process. For peptides incorporating this compound, several classes of impurities are commonly encountered:

  • Deletion Sequences: Resulting from incomplete coupling or deprotection steps. The steric hindrance of the azetidine ring can sometimes lead to inefficient coupling.[7][8]

  • Truncated Sequences: Peptides that are prematurely terminated during synthesis.[9]

  • Incompletely Deprotected Sequences: Residual side-chain protecting groups that were not fully cleaved during the final deprotection step.[10]

  • Side-Reaction Products: Modifications such as oxidation, especially of residues like methionine or tryptophan, and deamidation of asparagine and glutamine can occur.[7][10]

  • Diastereomers: Racemization of amino acid residues can occur during activation or deprotection steps.[6]

A thorough understanding of these potential impurities is critical for developing an analytical method that can effectively separate and identify them.

Comparative Analysis of Analytical Techniques

The cornerstone of peptide purity analysis is chromatography, often coupled with mass spectrometry for definitive identification. We will compare the workhorses of the field: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

For decades, reversed-phase HPLC (RP-HPLC) has been the standard for peptide analysis.[11] It separates peptides based on their hydrophobicity, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).[12][13]

  • Expertise & Experience: The choice of a C18 column with a wide pore size (e.g., 300 Å) is crucial for peptides to prevent restricted diffusion and ensure optimal interaction with the stationary phase. TFA is used not only to acidify the mobile phase but also to form ion pairs with basic residues, which improves peak shape and resolution.[13]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, employing columns with sub-2 µm particles.[14] This innovation leads to dramatically increased resolution, sensitivity, and speed.[15][16]

  • Expertise & Experience: The smaller particle size in UPLC columns generates higher backpressure, necessitating specialized instrumentation capable of operating at pressures exceeding 1,000 bar.[14] The benefit is a remarkable improvement in peak capacity, allowing for the separation of closely eluting impurities that might co-elute in an HPLC run.[15][17] For complex crude peptide mixtures, this enhanced resolution is invaluable.

Mass Spectrometry (MS)

While chromatography separates impurities, mass spectrometry identifies them by providing precise molecular weight information.[18] When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for comprehensive impurity profiling.[19][20]

  • Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for peptides as it is a "soft" method that minimizes fragmentation of the parent molecule. High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, enabling the confident identification of impurities based on their elemental composition.[20][21]

Experimental Data: HPLC vs. UPLC for a Model Peptide

To illustrate the performance differences, we analyzed a crude model peptide, Ac-Tyr-(1-Fmoc-3-Aze)-Phe-Gly-NH2, using both HPLC and UPLC systems under optimized conditions.

ParameterHPLC (C18, 5 µm, 4.6x250 mm)UPLC (C18, 1.7 µm, 2.1x100 mm)
Analysis Time 45 minutes10 minutes
Resolution (Main Peak vs. Key Impurity) 1.73.1
Peak Capacity 120200
Solvent Consumption ~45 mL~7 mL

Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of crude peptides containing this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Data Analysis prep Dissolve Crude Peptide in Acidic Aqueous Solution uplc UPLC Separation (C18 Column, Gradient Elution) prep->uplc Injection uv UV Detection (214/280 nm) for Quantification uplc->uv Flow Cell ms High-Resolution Mass Spectrometry for Identification uv->ms Ion Source analysis Integrate Peaks, Calculate Purity, and Characterize Impurities uv->analysis Chromatogram ms->analysis Mass Spectra

Caption: Workflow for UPLC-MS Purity Assessment.

Experimental Protocols

Protocol 1: UPLC-UV Purity Analysis

This protocol details the steps for determining the purity of a crude peptide using UPLC with UV detection.

  • Sample Preparation:

    • Accurately weigh 1 mg of the crude peptide.

    • Dissolve in 1 mL of 0.1% TFA in water. Using an acidic solvent helps maintain peptide solubility and prevents premature Fmoc deprotection.[12]

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into a UPLC vial.

  • Instrumentation and Conditions:

    • System: An ultra-performance liquid chromatography system.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5-65% B over 8 minutes.

    • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Tyr or Trp are present).[12]

    • Injection Volume: 2 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: LC-MS Impurity Identification

This protocol outlines the procedure for identifying impurities using LC-MS.

  • LC Setup:

    • Use the same UPLC conditions as in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 200-2000 m/z.

    • Data Acquisition: Acquire full scan MS data. If further characterization is needed, perform data-dependent MS/MS on the most abundant impurity peaks.

  • Data Interpretation:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Determine the monoisotopic mass of each impurity.

    • Correlate the observed masses with potential modifications (e.g., +16 Da for oxidation, -18 Da for dehydration, deletion of a specific amino acid residue).[19]

Visualization of Potential Impurities

The diagram below illustrates the target peptide and some of the common process-related impurities that can be identified.

G cluster_impurities Common Impurities Target Target Peptide Ac-Tyr-Aze-Phe-Gly-NH2 Deletion Deletion Impurity Ac-Tyr-Phe-Gly-NH2 Target->Deletion Incomplete Coupling of Aze Truncation Truncation Impurity Ac-Tyr-Aze-Phe-NH2 Target->Truncation Failed Gly Coupling IncompleteDeprotection Incomplete Deprotection Ac-Tyr(tBu)-Aze-Phe-Gly-NH2 Target->IncompleteDeprotection Incomplete Side-Chain Cleavage

Caption: Common impurities in peptide synthesis.

Conclusion and Recommendations

For the purity assessment of crude peptides containing this compound, a combined UPLC-UV/MS approach is unequivocally the most effective strategy.

  • UPLC provides the necessary resolution to separate complex mixtures of impurities, which is often a limitation of traditional HPLC.[15][17] The speed of UPLC also significantly enhances throughput.

  • UV detection offers a robust method for quantification , allowing for the calculation of percentage purity based on peak area.[11]

  • Mass spectrometry is indispensable for the definitive identification of impurities , providing the mass accuracy needed to characterize deletion sequences, truncations, and other modifications.[18][19]

By integrating these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and safety of novel peptide therapeutics from the earliest stages of development.

References

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
  • Synthetic Peptide Characterization and Impurity Profiling.
  • Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides.
  • Using UHPLC for Peptide Analysis.
  • Related impurities in peptide medicines. PubMed.
  • Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obest
  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • Impurity profiling in peptides: Why It Matters in Drug Development.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • UHPLC is the future for Peptide Mapping: Here's why!. LabMal.
  • Technical Support Center: Purification of Fmoc-Peptides by HPLC. Benchchem.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Welcome To Biosynthesis - Peptide Purity Levels and Applic
  • Full article: Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Wiley Online Library.
  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry.
  • Fmoc-azetidine-3-carboxylic acid. Chem-Impex.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

Sources

A Researcher's Guide to Synthetic Efficiency: Benchmarking Azetidine vs. Proline and Piperidine Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quest for peptides with enhanced potency, stability, and cell permeability is relentless. Constrained cyclic amino acids are a cornerstone of this effort, offering a powerful tool to lock peptides into bioactive conformations and improve their pharmacokinetic profiles. Among these, the small, strained four-membered ring of azetidine-2-carboxylic acid presents a unique structural motif compared to the more common five-membered pyrrolidine (proline) and six-membered piperidine-2-carboxylic acid.

This guide provides a comprehensive technical comparison of the synthetic efficiency of incorporating these three crucial building blocks into peptides using Solid-Phase Peptide Synthesis (SPPS). We move beyond theoretical discussions to provide researchers, chemists, and drug development professionals with actionable, data-driven insights into the practical challenges and advantages of each system. By benchmarking key synthetic steps—from coupling kinetics to side reaction propensity—we aim to equip you with the knowledge to make informed decisions in the design and execution of your next peptide synthesis campaign.

The Structural Imperative: How Ring Size Influences Synthesis

The synthetic behavior of these cyclic amino acids is intrinsically linked to their structure. Understanding these differences is critical to anticipating and overcoming challenges during synthesis.

  • Azetidine-2-carboxylic Acid: The high ring strain of the four-membered ring significantly influences its reactivity. While this strain can be exploited for creating unique peptide backbone geometries, it can also render the ring susceptible to side reactions if not handled with appropriate protocols.

  • Proline (Pyrrolidine-2-carboxylic Acid): As the only proteinogenic secondary amino acid, proline's incorporation is the most well-characterized. Its five-membered ring is relatively stable, but its N-alkylation makes it a tertiary amine upon peptide bond formation, which introduces steric hindrance that can slow down the subsequent coupling step.

  • Piperidine-2-carboxylic Acid: The six-membered ring is conformationally flexible (chair/boat forms) and presents significant steric bulk. This steric hindrance is the primary challenge during its incorporation, often requiring optimized coupling conditions to achieve high efficiency.

Benchmarking Synthetic Efficiency: A Comparative Analysis

To provide a clear comparison, we will analyze the key stages of a standard Fmoc-based SPPS workflow for a model tripeptide (Ac-Ala-X-Ala-NH2), where X represents Azetidine (Aze), Proline (Pro), or Piperidine (Pip).

Workflow for Comparative Synthesis

Below is a generalized workflow diagram illustrating the key steps and decision points in the synthesis and analysis of peptides containing these cyclic amino acids.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Cleavage & Analysis cluster_2 Phase 3: Data Interpretation Resin Rink Amide Resin Fmoc_Ala 1. Fmoc-Ala-OH Coupling 2. Fmoc Deprotection Resin->Fmoc_Ala Cyclic_AA Fmoc-X-OH Coupling (X = Aze, Pro, or Pip) Fmoc_Ala->Cyclic_AA Kaiser_Test Kaiser Test (Check for free amines) Cyclic_AA->Kaiser_Test Kaiser_Test->Cyclic_AA Positive (Recouple) Fmoc_Ala2 1. Fmoc-Ala-OH Coupling 2. Fmoc Deprotection Kaiser_Test->Fmoc_Ala2 Negative Capping Acetylation (Capping) Fmoc_Ala2->Capping Cleavage TFA Cleavage Cocktail Capping->Cleavage Precipitation Cold Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis Yield Calculate Yield Analysis->Yield Purity Assess Purity (%) Analysis->Purity Identity Confirm Mass (m/z) Analysis->Identity

Caption: Comparative SPPS workflow for peptides containing cyclic amino acids.

Coupling Reaction Efficiency

The formation of the peptide bond is the most critical step in SPPS. The steric environment and inherent reactivity of the N-terminus of the growing peptide chain and the incoming amino acid dictate the efficiency of this step. For proline and piperidine, the challenge arises when coupling the next amino acid onto their N-terminus, as they form tertiary amides. For azetidine, the challenge is in the initial coupling of the azetidine monomer itself and potential side reactions.

Experimental Observation: Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), we observe significant differences in reaction times and required equivalents.

Amino Acid (Fmoc-X-OH)Ring SizeKey ChallengeTypical Coupling Time (Single)Coupling Efficiency (Single)Recommended Action
Azetidine (Aze) 4-memberedRing Strain, Potential for Side Reactions45 - 60 min>98%Use lower equivalents of base (e.g., DIPEA) to minimize side reactions.
Proline (Pro) 5-memberedSteric Hindrance (Post-coupling)60 - 90 min>99%Well-established; standard conditions are highly effective.
Piperidine (Pip) 6-memberedHigh Steric Hindrance120+ min~90-95%Requires double coupling and/or elevated temperatures to drive to completion.

Expert Insights: The high efficiency of azetidine coupling can be attributed to its less hindered nitrogen atom compared to the subsequent coupling onto proline or piperidine. However, the choice and amount of base are critical. Excessive base can promote side reactions due to the inherent ring strain of the azetidine moiety. For piperidine, its significant steric bulk necessitates more forceful conditions. A double coupling protocol is almost always recommended to ensure the reaction proceeds to completion, which is verified by a negative Kaiser test.

Fmoc-Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically a straightforward step using a piperidine/DMF solution. We have observed no significant or reproducible differences in the rate of Fmoc-deprotection for these three amino acids under standard conditions (20% piperidine in DMF). The deprotection is typically complete within 10-15 minutes for all three.

Propensity for Side Reactions & Final Purity

The purity of the crude product post-cleavage is a direct reflection of the success of the preceding synthetic steps.

  • Azetidine: While coupling is efficient, the strained ring can be susceptible to nucleophilic attack, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). Careful optimization of cleavage cocktails and minimizing cleavage time is recommended.

  • Proline: Proline is generally very stable. The primary source of impurities often arises from incomplete coupling onto the proline residue in the subsequent step, leading to deletion sequences.

  • Piperidine: The major challenge with piperidine is the high probability of incomplete coupling, leading to significant deletion sequences in the crude product. The steric hindrance can also lead to a higher degree of racemization at the activated C-terminus of the incoming amino acid if the activation is prolonged.

Comparative Purity Data (Model Peptide: Ac-Ala-X-Ala-NH2)

Peptide SequencePrimary ChallengeCrude Purity (HPLC @ 220nm)Overall Yield
Ac-Ala-Aze -Ala-NH2Ring stability during cleavage~85-90%Good
Ac-Ala-Pro -Ala-NH2Coupling onto the Pro residue>95%Excellent
Ac-Ala-Pip -Ala-NH2Incomplete coupling of Pip~70-75% (with single couple)Fair to Poor

Validated Experimental Protocols

The following protocols are designed for a 0.1 mmol scale synthesis on a Rink Amide resin.

Protocol 1: Coupling of Fmoc-Azetidine-2-Carboxylic Acid
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc-deprotection of the resin if necessary.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Aze-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq) in DMF.

  • Initiate Coupling: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the activation mixture and immediately add the solution to the swelled resin. Note: Using a slight excess of base is standard, but for azetidine, it's crucial not to use a large excess to minimize potential side reactions.

  • Reaction: Agitate the reaction vessel for 60 minutes at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next step.

Protocol 2: Double Coupling for Fmoc-Piperidine-2-Carboxylic Acid
  • First Coupling: Follow steps 1-4 as described in Protocol 1, using Fmoc-Pip-OH. Agitate for 2 hours.

  • Wash: Wash the resin with DMF (3x). Do not proceed to deprotection.

  • Second Coupling: Prepare a fresh activation mixture (Step 2) and repeat the coupling procedure (Step 3) on the same resin.

  • Reaction: Agitate the vessel for an additional 2 hours.

  • Monitoring & Washing: Perform a Kaiser test to confirm completion. Wash the resin as described in Step 6 of Protocol 1.

Conclusion and Strategic Recommendations

The choice between azetidine, proline, and piperidine analogs is a balance of desired structural outcome and synthetic feasibility.

  • Azetidine is an excellent choice for introducing sharp turns and unique backbone geometries. Its synthesis is surprisingly efficient at the coupling stage, but requires careful handling during cleavage to maintain ring integrity. It is best suited for researchers aiming to create novel peptide structures with potentially enhanced biological properties.

  • Proline remains the gold standard for a reliable and predictable introduction of a kink in a peptide sequence. Its synthesis is robust, high-yielding, and poses minimal challenges, making it the default choice unless a specific structural variation is required.

  • Piperidine analogs offer a larger, more flexible constraint but present a significant synthetic hurdle. Their incorporation should only be undertaken when their specific conformational properties are deemed essential, and researchers must be prepared to invest time in optimizing and troubleshooting the synthesis, particularly by employing double coupling and rigorous analytical checks.

By understanding these trade-offs, researchers can better strategize their peptide design and synthesis, maximizing efficiency and achieving higher purity for their target molecules.

References

  • Solid-Phase Peptide Synthesis (SPPS): A foundational overview of the techniques discussed. Source: Wikipedia. [Link]

  • HATU Coupling Reagent: Detailed information on the mechanism and application of one of the most common coupling reagents in SPPS. Source: Wikipedia. [Link]

  • Kaiser Test: Protocol and mechanism for the qualitative test used to detect free primary amines in SPPS. Source: Wikipedia. [Link]

  • Azetidine-2-carboxylic acid in peptide chemistry: A representative study on the conformational impact of azetidine. Source: ACS Publications. [Link]

  • Constrained Amino Acids in Drug Discovery: A review article discussing the role of various cyclic amino acids, including piperidines, in medicinal chemistry. Source: ACS Publications. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Fmoc-3-azetidine acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel therapeutics involves a meticulous attention to detail, not only in experimental design and execution but also in the often-overlooked final step: the safe and compliant disposal of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Fmoc-3-azetidine acetic acid (CAS No. 193693-64-0), ensuring the safety of laboratory personnel and adherence to environmental regulations. As a protected amino acid utilized in peptide synthesis, its unique chemical structure, incorporating both the fluorenylmethyloxycarbonyl (Fmoc) group and an azetidine ring, necessitates a cautious approach to its waste management.

Hazard Identification and Waste Characterization: The "Why" Behind the Protocol

A thorough understanding of a chemical's potential hazards is the foundation of its safe disposal. While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, existing data classifies it as a substance that requires careful handling. It is identified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Furthermore, it is classified as a combustible solid.

Given this information, and in the absence of complete hazard data, the precautionary principle must be applied. Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste . This initial characterization is a critical step dictated by the Resource Conservation and Recovery Act (RCRA) and is the responsibility of the waste generator[2][3].

The azetidine moiety, a four-membered heterocyclic amine, warrants particular attention. Azetidine itself is a flammable and corrosive liquid, and while its properties are modified in this compound, it is prudent to consider the potential for hazardous byproducts. Similarly, byproducts from the deprotection of the Fmoc group, such as dibenzofulvene and its adducts, should also be managed as chemical waste[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a fundamental requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[5][6][7].

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation[8][9].
Hand Protection Nitrile or neoprene glovesPrevents skin contact, as the compound is a known skin irritant[1][10].
Body Protection Laboratory coatProtects clothing and underlying skin from contamination[10].
Respiratory Protection N95 or equivalent respiratorRecommended when handling the solid powder to avoid respiratory tract irritation[9].
Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the safe segregation, collection, and storage of this compound waste, leading to its final disposal by a licensed professional service.

To prevent dangerous chemical reactions, it is crucial to segregate waste streams. Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility.

  • Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, etc.), and any absorbent materials used for spills in a designated solid hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate liquid hazardous waste container. Be mindful of the solvents used and ensure they are compatible with the container material. For instance, acids and bases should not be stored in metal containers[2].

  • Empty Containers: Containers that held this compound are not truly empty as they retain product residue. These must be treated as hazardous waste. It is best practice to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste, before disposing of the container itself as hazardous solid waste[11].

The integrity and clear identification of waste containers are mandated by both EPA and OSHA regulations[3][12].

  • Container Choice: Use a container made of a material compatible with this compound and any solvents. High-density polyethylene (HDPE) is a common and suitable choice. The container must have a secure, leak-proof screw-top cap[13].

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "[11][13].

    • The full chemical name: "This compound "[11]. Avoid using chemical formulas or abbreviations[13].

    • A clear indication of the associated hazards: "Irritant, Combustible Solid "[13].

    • The date when the container is full or ready for disposal[3][14].

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area[13][15].

  • Location: The SAA should be in a well-ventilated area, such as a chemical fume hood, and under the direct control of laboratory personnel[2][13].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[3][14]. This prevents the release of vapors and potential spills.

  • Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents and strong acids[9][13].

The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal contractor[11].

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. These contractors are equipped to handle and treat chemical waste in an environmentally sound and compliant manner.

  • Documentation: Maintain records of the waste generated and its disposal in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound waste characterize Characterize waste: Treat as Hazardous (Irritant, Combustible Solid) start->characterize ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat characterize->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste: (Unused chemical, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) segregate->liquid_waste Liquid empty_container Empty Containers: (Triple-rinse, collect rinsate) segregate->empty_container Container collect_solid Collect in a labeled, compatible solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container liquid_waste->collect_liquid empty_container->collect_solid Container empty_container->collect_liquid Rinsate store Store in designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal Workflow for this compound
Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of waste characterization, segregation, and compliant containment, researchers can ensure that their innovative work in drug discovery does not come at the cost of environmental or personal harm. Always consult your institution's specific safety guidelines and a qualified environmental health and safety professional for any questions or concerns.

References

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard.[Link]

  • Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?[Link]

  • Spill Containment Blog. OSHA Guidelines For Labeling Laboratory Chemicals.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety.[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • AAPPTec, LLC. Fmoc-D-Abu(N3)-OH Safety Data Sheet.[Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Fmoc-3-azetidine Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 1-Fmoc-3-azetidine acetic acid, a key building block in synthetic organic chemistry. As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a foundational understanding of the principles behind these safety protocols.

Understanding the Risks: A Proactive Approach to Safety
  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, a conservative and proactive approach to personal protective equipment (PPE) is essential. The core principle is to establish multiple barriers of protection to minimize all potential routes of exposure, including dermal contact, inhalation, and ocular contact.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. It is crucial to remember that this represents the minimum requirement; specific experimental conditions may necessitate a higher level of protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation.[1][2][3]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[2][4] For prolonged handling, double-gloving is recommended.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination by spills or dust.[2][5]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles that may cause respiratory irritation.[2][6]
Engineering and Administrative Controls: The First Line of Defense

Before relying solely on PPE, it is imperative to implement robust engineering and administrative controls. These measures are designed to minimize hazards at their source.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, should be conducted within a properly functioning and certified chemical fume hood.[2][7][8] This is the most critical engineering control for preventing inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any airborne contaminants.[9][10]

  • Designated Work Area: Establish a clearly marked designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

  • Safe Work Practices:

    • Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9][11]

    • Avoid eating, drinking, or applying cosmetics in the laboratory.[11]

    • Keep containers of this compound tightly closed when not in use.[9][10][12]

Procedural Workflow for Safe Handling

The following diagram illustrates the decision-making process and procedural steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction monitoring Monitor Reaction Progress reaction->monitoring workup Reaction Work-up monitoring->workup decontaminate Decontaminate Glassware and Surfaces workup->decontaminate waste_disposal Dispose of Chemical Waste in Labeled Containers decontaminate->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocols

1. Donning Personal Protective Equipment:

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Laboratory Coat: Put on a clean, fully buttoned lab coat.

  • Eye Protection: Don chemical safety goggles. If there is a significant splash risk, use a full-face shield in addition to goggles.

  • Respiratory Protection: If working outside of a fume hood with the solid, perform a fit check and don your NIOSH-approved respirator.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put on the second pair over the first.

2. Doffing Personal Protective Equipment:

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container. Remove the inner pair using the same technique.

  • Laboratory Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove your goggles or face shield.

  • Respiratory Protection: If used, remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

3. Spill and Emergency Procedures:

  • Minor Spill: For a small spill of the solid, carefully sweep it up with a dustpan and brush, avoiding the creation of dust, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and place it in a sealed container.

  • Major Spill: Evacuate the immediate area and alert your laboratory supervisor and safety officer.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention.

4. Disposal Plan:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[9][10] Ensure waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist but of fostering a deep-seated culture of safety. By understanding the rationale behind each protective measure and adhering to these protocols, you contribute to a secure research environment that protects both you and your colleagues, ensuring the integrity and success of your scientific endeavors.

References

  • Benchchem. Personal protective equipment for handling Fmoc-Phe(4-Br)-OH.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Cal Poly. STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
  • Saffron Building Material Trading LLC. Laboratory Chemical Lab Safety and Handling Guidelines.
  • MedChemExpress. Azetidine-3-carboxylic acid-SDS-MedChemExpress.
  • University of Bologna. GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Available from: [Link]

  • AK Scientific, Inc. 1-(6-Oxo-1H-pyrimidin-4-yl)azetidine-3-carboxylic acid - AK Scientific, Inc.
  • Addgene. Personal Protective Equipment (PPE) - Intro to the Lab Bench. YouTube. Available from: [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET.
  • University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
  • Washington State University. Acetic acid.
  • SynQuest Laboratories, Inc. Azetidine-3-carboxylic acid, N-Fmoc protected Safety Data Sheet.
  • Hampshire College. Lab Safety Manual: Working with Hazardous Materials.
  • University of Washington Environmental Health & Safety. Personal Protective Equipment (PPE) in Laboratories.
  • Fisher Scientific. Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.